Dhx9-IN-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H16F2N4O3S |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
5-(3,5-difluoro-2-pyridinyl)-N-[3-(methanesulfonamido)phenyl]-1-methylpyrrole-3-carboxamide |
InChI |
InChI=1S/C18H16F2N4O3S/c1-24-10-11(6-16(24)17-15(20)7-12(19)9-21-17)18(25)22-13-4-3-5-14(8-13)23-28(2,26)27/h3-10,23H,1-2H3,(H,22,25) |
InChI Key |
PDIYXUZQZQCTEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C2=C(C=C(C=N2)F)F)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of DHX9-IN-14: A Technical Guide to a Novel DHX9 Helicase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DExH-box helicase 9 (DHX9) is a multifaceted enzyme integral to numerous cellular processes, including DNA replication, transcription, and the maintenance of genomic stability. Its overexpression and aberrant activity have been implicated in various malignancies, positioning it as a compelling target for cancer therapy. This technical guide provides a comprehensive overview of a novel DHX9 inhibitor, DHX9-IN-14. While specific synthesis protocols for this compound remain proprietary, this document consolidates the available public data on its discovery, chemical properties, and biological activity. Furthermore, it details the broader context of DHX9 inhibition, including the general mechanisms of action and relevant experimental protocols for inhibitor characterization. This guide aims to equip researchers and drug development professionals with the foundational knowledge required to understand and potentially advance the study of DHX9 inhibitors like this compound.
Introduction to DHX9: A Critical Oncogene Target
DHX9, also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is an ATP-dependent helicase that unwinds a variety of nucleic acid structures, including double-stranded DNA and RNA, DNA:RNA hybrids (R-loops), and G-quadruplexes.[1][2][3] Its diverse functions are critical for maintaining cellular homeostasis. However, elevated expression of DHX9 is evident in multiple cancer types, including colorectal, lung, liver, and breast cancers, and is often associated with a poor prognosis.[1]
The dependency of certain cancer cells on DHX9, particularly those with microsatellite instability (MSI) and deficient mismatch repair (dMMR), makes it an attractive therapeutic target.[1] Inhibition of DHX9 has been shown to induce replication stress, cell-cycle arrest, and apoptosis in cancer cells, highlighting the potential of DHX9 inhibitors as a novel class of anti-cancer agents.[1][4] DHX9 inhibitors interfere with the enzymatic activity of the DHX9 protein by impeding its ability to hydrolyze ATP, which is essential for its helicase function.[3] This disruption of DHX9 activity can halt cellular and viral processes that rely on this enzyme.[3]
Discovery and Properties of this compound
This compound is a recently identified small molecule inhibitor of the RNA helicase DHX9. Its discovery is attributed to Matthew H. Daniels and colleagues, as detailed in the patent WO2023158795A1.[5] This inhibitor represents a significant step forward in the development of targeted therapies against DHX9-dependent cancers.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound and a related compound, DHX9-IN-16, for comparative purposes.
| Compound | EC50 (Cellular Target Engagement) | Chemical Formula | CAS Number |
| This compound | 3.4 µM | C18H16F2N4O3S | 2973747-90-7 |
| DHX9-IN-16 | 0.125 µM | Not Publicly Available | 2973397-48-5 |
Table 1: Quantitative data for DHX9 inhibitors.[6]
Synthesis of DHX9 Inhibitors: A Representative Approach
While the specific synthesis protocol for this compound is not publicly available and is likely contained within the patent WO2023158795A1, the synthesis of other DHX9 inhibitors, such as ATX968, has been described in the scientific literature.[7] The following represents a general, illustrative synthesis scheme for a pyrazole-based DHX9 inhibitor, providing insight into the potential synthetic route for compounds like this compound.
Illustrative Synthesis of a Pyrazole-Based DHX9 Inhibitor (Based on the synthesis of compound 1 in a related study):
A solution of a substituted pyrazole-3-carboxylic acid is treated with a substituted aminophenyl methanesulfonamide in the presence of a coupling agent such as TCFH (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate) and a base like N-methylimidazole (NMI) in an appropriate solvent such as acetonitrile. The reaction mixture is stirred at room temperature to yield the final carboxamide product.
Note: This is a generalized representation and the actual synthesis of this compound may involve different reagents, protecting groups, and reaction conditions.
Experimental Protocols for DHX9 Inhibitor Characterization
The characterization of DHX9 inhibitors involves a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
DHX9 Helicase Assay
This assay measures the ability of an inhibitor to block the unwinding activity of DHX9 on a nucleic acid substrate.
-
Principle: A fluorescently labeled, double-stranded nucleic acid substrate is incubated with the DHX9 enzyme in the presence of ATP and the test compound. The unwinding of the duplex by DHX9 separates a fluorophore from a quencher, resulting in an increase in fluorescence.
-
Protocol Outline:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer (e.g., 40 mmol/L HEPES, pH 7.5, 0.01% Tween 20, 0.01% BSA, 1 mmol/L DTT, 20 mmol/L MgCl2).[1]
-
Add the DHX9 enzyme and pre-incubate with the compound.
-
Initiate the reaction by adding the fluorescently labeled oligonucleotide substrate and ATP.[1]
-
Measure the fluorescence intensity over time to determine the rate of unwinding.
-
Calculate the IC50 value from the dose-response curve.
-
DHX9 ATPase Assay
This assay assesses the inhibitor's effect on the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.
-
Principle: The amount of ADP produced from ATP hydrolysis by DHX9 is quantified, typically using a luminescence-based detection system (e.g., ADP-Glo™ Kinase Assay).
-
Protocol Outline:
-
Similar to the helicase assay, prepare serial dilutions of the test compound.
-
In a 384-well plate, add the assay buffer, DHX9 enzyme, and the test compound for a pre-incubation period.[2]
-
Start the reaction by adding ATP.
-
After a set incubation time, stop the reaction and measure the amount of ADP produced using a detection reagent.[2]
-
Determine the IC50 value from the dose-response curve.
-
Cellular Target Engagement Assay
This assay confirms that the inhibitor interacts with DHX9 within a cellular context.
-
Principle: The induction of a specific biomarker, such as circular RNA (circRNA), upon DHX9 inhibition is measured.[8] For example, the loss or inhibition of DHX9 can lead to an increase in circBRIP1.[8]
-
Protocol Outline:
-
Treat cancer cells (e.g., MSI-H colorectal cancer cell lines) with varying concentrations of the test compound.
-
After a suitable incubation period, lyse the cells and extract total RNA.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for the biomarker (e.g., circBRIP1).
-
Normalize the expression of the biomarker to a housekeeping gene.
-
Calculate the EC50 value from the dose-response curve, representing the concentration at which 50% of the maximum biomarker induction is observed.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of DHX9 in cellular processes and a general workflow for the discovery and characterization of DHX9 inhibitors.
Figure 1: Simplified signaling pathway of DHX9 and the point of intervention for this compound.
Figure 2: General experimental workflow for the discovery and development of DHX9 inhibitors.
Conclusion and Future Directions
This compound is a promising novel inhibitor of DHX9 with the potential for development as a targeted anti-cancer therapeutic. While detailed synthesis information remains proprietary, the available data on its biological activity and the broader understanding of DHX9 biology provide a strong foundation for further research. Future work should focus on elucidating the precise mechanism of action of this compound, its selectivity profile against other helicases, and its efficacy in preclinical models of DHX9-dependent cancers. The continued development of potent and selective DHX9 inhibitors like this compound holds significant promise for patients with cancers that currently have limited treatment options.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. accenttx.com [accenttx.com]
- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2023158795A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Structure-Activity Relationship of DHX9 Inhibitors
An Examination of DHX9-IN-14 and a Comprehensive Analysis of the ATX968 Series
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between the chemical structure of a molecule and its biological activity is paramount. This guide provides a detailed exploration of the structure-activity relationship (SAR) of inhibitors targeting DExH-Box Helicase 9 (DHX9), a key enzyme in maintaining genomic stability and a promising target in oncology.[1][2]
To provide a comprehensive and practical guide to DHX9 inhibitor SAR, this document focuses on the well-documented discovery and optimization of ATX968 , an orally available allosteric inhibitor of DHX9. The development of ATX968 offers a clear and instructive case study in medicinal chemistry, illustrating how systematic structural modifications influence inhibitory potency and cellular activity.
Core Concepts in DHX9 Inhibition
DHX9 is an ATP-dependent RNA/DNA helicase crucial for various cellular processes, including transcription, translation, and the maintenance of genomic stability.[2] Its inhibition is a promising strategy for cancer therapy, particularly in tumors with high microsatellite instability (MSI-H).[1][2] The development of potent and selective DHX9 inhibitors, such as ATX968, has validated DHX9 as a tractable oncology target.[1]
Structure-Activity Relationship (SAR) of the ATX968 Series
The discovery of ATX968 began with a high-throughput screening hit, compound 1 , which exhibited partial inhibition of DHX9's ATPase activity and full inhibition of its unwinding activity.[1] X-ray crystallography confirmed that this series of compounds binds to an allosteric pocket, distinct from the ATP binding site, providing a structural basis for optimization.[1] The following tables summarize the key SAR findings from the optimization campaign that led to ATX968.[1]
Data Presentation
Table 1: Initial Optimization of the Thiophene Core
| Compound | R | ATPase EC50 (μM) | Unwinding IC50 (μM) | circBRIP1 EC50 (μM) |
| 1 | H | 2.9 | 21.4 | >20 |
| 2 | 4-F | 0.8 | 10.2 | >20 |
| 3 | 4-Cl | 0.5 | 5.6 | >20 |
| 4 | 4-Me | 1.2 | 15.1 | >20 |
| 5 | 3-F | 0.6 | 7.8 | >20 |
| 6 | 3-Cl | 0.4 | 4.9 | >20 |
| 7 | 3-Me | 1.5 | 18.3 | >20 |
| 8 | 2-F | 1.1 | 12.5 | >20 |
| 9 | 2-Cl | 0.9 | 9.8 | >20 |
Data sourced from the Journal of Medicinal Chemistry, "Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9".[1]
Table 2: Optimization of Arylated Thiophenes
| Compound | Ar | ATPase EC50 (μM) | Unwinding IC50 (μM) | circBRIP1 EC50 (μM) |
| 10 | Phenyl | 0.086 | 0.643 | 16.1 |
| 11 | 2-pyridyl | 0.045 | 0.450 | 10.5 |
| 12 | 3-pyridyl | 0.039 | 0.380 | 8.9 |
| 13 | 4-pyridyl | 0.062 | 0.510 | 12.3 |
| 14 | 3-thienyl | 0.112 | 0.890 | >20 |
| 15 | 1-methylpyrazol-4-yl | 0.078 | 0.720 | 15.4 |
Data sourced from the Journal of Medicinal Chemistry, "Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9".[1]
Table 3: Impact of Halogen Substitution
| Compound | Z | ATPase EC50 (μM) | Unwinding IC50 (μM) | circBRIP1 EC50 (μM) |
| 10 | H | 0.086 | 0.643 | 16.1 |
| 23 | Br | 0.156 | 0.225 | 0.765 |
| 24 | Me | 0.120 | 0.550 | 14.8 |
Data sourced from the Journal of Medicinal Chemistry, "Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9".[1]
Table 4: Optimization of Halogen-Containing Compounds Leading to ATX968
| Compound | Structure | ATPase EC50 (μM) | Unwinding IC50 (μM) | circBRIP1 EC50 (μM) | LS411N IC50 (μM) |
| 25 | Pyridine modification of 23 | 0.025 | 0.150 | 0.255 | 0.210 |
| ATX968 | Further optimization of 25 | 0.012 | 0.008 | 0.101 | 0.069 |
Data represents a summary of the optimization efforts described in the Journal of Medicinal Chemistry, "Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9".[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies. The following are composite protocols based on standard methods for assessing DHX9 inhibition.
DHX9 ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of DHX9. The conversion of ATP to ADP is measured, typically using a luminescence-based detection system.
-
Reaction Setup: The assay is performed in a 384-well plate format. The reaction mixture contains DHX9 enzyme, a suitable RNA or DNA substrate (e.g., poly(A) RNA), and ATP in an optimized assay buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% Tween 20, 0.01% BSA).
-
Compound Incubation: Test compounds are serially diluted and pre-incubated with the DHX9 enzyme for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Reaction Progression and Termination: The reaction is allowed to proceed for a specific time (e.g., 45-60 minutes) at a controlled temperature (e.g., 30°C or 37°C). The reaction is then stopped by the addition of a detection reagent containing EDTA.
-
Signal Detection: A kinase detection reagent is added to convert the remaining ATP to a luminescent signal. The amount of ADP produced is inversely proportional to the luminescence.
-
Data Analysis: The luminescent signal is read on a plate reader. The EC50 values, representing the concentration of inhibitor that causes 50% of the maximal effect, are calculated from the dose-response curves.
DHX9 Helicase Unwinding Assay
This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate. A common method involves a fluorescence resonance energy transfer (FRET) or fluorescence quenching setup.
-
Substrate Design: A DNA or RNA duplex substrate is designed with a fluorophore on one strand and a quencher on the complementary strand in close proximity. When the duplex is intact, the fluorescence is quenched.
-
Reaction Mixture: The reaction is set up in a 384-well plate and includes the DHX9 enzyme, the fluorescently labeled duplex substrate, and ATP in an appropriate assay buffer.
-
Compound Incubation: Test compounds are pre-incubated with the DHX9 enzyme.
-
Initiation and Measurement: The unwinding reaction is initiated by the addition of ATP. As DHX9 unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The fluorescence signal is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is determined from the initial linear phase of the fluorescence increase. The IC50 values, the concentration of inhibitor required to reduce the unwinding activity by 50%, are determined from the dose-response curves.
Cellular Target Engagement Assay (e.g., circBRIP1)
This assay measures the ability of a compound to engage DHX9 within a cellular context. The formation of certain circular RNAs (circRNAs), such as circBRIP1, is dependent on DHX9 activity.
-
Cell Culture and Treatment: A suitable cell line (e.g., a colorectal cancer cell line) is cultured and treated with a range of concentrations of the test compound for a specified period (e.g., 24-48 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and reverse transcription is performed to generate cDNA.
-
Quantitative PCR (qPCR): The levels of a specific DHX9-dependent circRNA (e.g., circBRIP1) are quantified using qPCR with specific primers that amplify the back-spliced junction of the circRNA.
-
Data Analysis: The levels of the circRNA are normalized to a housekeeping gene. The EC50 value, representing the concentration of the compound that induces a 50% of the maximal increase in the circRNA level, is calculated.
Mandatory Visualizations
DHX9 Signaling Pathway
DHX9 is implicated in multiple signaling pathways that are critical in cancer. The NF-κB pathway is one such example where DHX9 acts as a transcriptional co-activator.
Caption: DHX9 acts as a transcriptional co-activator in the NF-κB signaling pathway.
Experimental Workflow for SAR Study
The process of advancing a screening hit to a lead compound involves a systematic, iterative cycle of design, synthesis, and testing.
Caption: Iterative workflow for a structure-activity relationship (SAR) study.
This guide provides a foundational understanding of the structure-activity relationships of DHX9 inhibitors, exemplified by the development of ATX968. The data and methodologies presented herein are intended to support the ongoing research and development of novel therapeutics targeting DHX9.
References
The Role of DHX9 in Cancer Biology and the Therapeutic Potential of its Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DExH-Box Helicase 9 (DHX9), an NTP-dependent helicase, is a critical player in a multitude of cellular processes essential for normal cell function, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Emerging evidence has solidified the role of DHX9 as a significant factor in the pathology of numerous cancers. Its overexpression is a common feature in various tumor types and is often correlated with poor patient prognosis.[3][4] DHX9's multifaceted functions, particularly its ability to resolve complex nucleic acid structures like R-loops, place it at the nexus of cancer-associated pathways.[2][5] Consequently, DHX9 has become an attractive target for therapeutic intervention. This guide provides an in-depth overview of DHX9's role in cancer biology, focusing on the preclinical data of DHX9 inhibitors, such as DHX9-IN-14 and ATX968, and detailing the experimental methodologies used to elucidate its function.
DHX9: A Multifunctional Helicase in Cancer
DHX9 is a member of the DExD/H-box family of helicases, characterized by its ability to unwind both DNA and RNA duplexes.[2] Its functions are integral to gene regulation and RNA metabolism, processes that are frequently dysregulated in cancer.[1][2]
Overexpression in Various Cancers
Elevated expression of DHX9 has been documented in a range of malignancies, including colorectal, lung, liver, and breast cancers.[2][6] This overexpression is not merely a correlative finding; it has been functionally linked to cancer progression.
Table 1: Quantitative Data on DHX9 Overexpression in Cancer
| Cancer Type | Finding | Cell Lines/Tissues Studied | Quantitative Details | Reference(s) |
| Lung Cancer | Higher expression in tumor tissues and SCLC cell lines compared to normal tissues and NSCLC lines. | 13 matched adenocarcinoma tissues vs. normal tissues; H446 (SCLC) vs. A549, PC9 (NSCLC) | Serum DHX9: 4.81±0.36 ng/ml in patients vs 3.88±0.29 ng/ml in controls. Higher in Stage III/IV vs I/II. | [7] |
| Colorectal Cancer (CRC) | Significantly higher mRNA and protein levels in CRC tissues and cell lines compared to adjacent normal tissues. | 11 paired CRC tissues vs. adjacent normal tissues; CRC cell lines. | Increased expression in CRC specimens compared to adjacent normal tissue. | [1] |
| Hepatocellular Carcinoma (HCC) | Highly expressed in HCC tissues compared to moderately expressed in normal liver tissue. | Hep-3B, Huh7 cell lines; HCC tissues from HPA database. | Immunohistochemistry showed high expression in HCC. | [8] |
| Multiple Myeloma | Sensitivity to DHX9 suppression in 6 out of 8 cell lines tested. | RPMI8226, U266B1, H929, OPM1.1, OPM2, KMS-11, JJN-3, IM-9. | Depletion of GFP+ cells in competition assays upon DHX9 knockdown. | [9] |
| Microsatellite Instable (MSI-H) Colorectal Cancer | High degree of dependence on DHX9 expression. | MSI-H colorectal cancer cell lines. | Statistically significant sensitivity in MSI-H colorectal and endometrial cancer cells. | [2] |
Role in Genomic Stability and R-Loop Resolution
A critical function of DHX9 in the context of cancer is its role in resolving R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA.[2] While R-loops have physiological roles, their accumulation can lead to replication stress, DNA damage, and genomic instability—hallmarks of cancer.[5][10] DHX9 helps to prevent the pathological accumulation of these structures.[5] Depletion of DHX9 leads to an increase in R-loops, triggering a DNA damage response.[5]
DHX9 in Cellular Signaling Pathways
DHX9 is implicated in several signaling pathways that are fundamental to cancer development and progression.
p53 Signaling Pathway
DHX9 inhibition has been shown to activate the p53 signaling pathway, a critical tumor suppressor pathway that responds to cellular stress, including DNA damage.[7] The knockdown of DHX9 can lead to p53-mediated apoptosis in numerous cancer cell lines.[7]
NF-κB Signaling Pathway
DHX9 can act as a coactivator of the NF-κB pathway, a key regulator of inflammation, immunity, and cell survival.[7] In colorectal cancer, DHX9 has been shown to activate NF-κB signaling, thereby promoting malignant phenotypes.[1]
Cell Cycle Regulation
DHX9 influences cell cycle progression through its interaction with key regulatory proteins. For instance, it can up-regulate the tumor suppressor p16, a component of the Rb pathway which is commonly dysregulated in lung cancer.[7]
Therapeutic Targeting of DHX9
The dependence of certain cancers on DHX9 makes it a compelling target for drug development. Several small molecule inhibitors of DHX9 are under investigation.
This compound and ATX968
This compound is a known RNA helicase DHX9 inhibitor. Another potent and selective inhibitor, ATX968, has shown significant preclinical activity.[2] Chemical inhibition of DHX9's enzymatic activity with ATX968 has been shown to selectively kill cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[2]
Table 2: Preclinical Efficacy of DHX9 Inhibitors
| Inhibitor | Cancer Type/Cell Line | Assay | Quantitative Results | Reference(s) |
| Enoxacin | Lung Cancer (A549) | MTT Assay | IC50: 25.52 µg/ml in A549; 49.04 µg/ml in DHX9-shRNA-A549 | [7] |
| ATX968 | MSI-H/dMMR Colorectal Cancer (LS411N xenograft) | In vivo xenograft | Robust and durable tumor growth inhibition/regression. | [2][11] |
| ATX968 | MSI-H/dMMR Colorectal Cancer (HCT116) | Apoptosis Assay | Time-dependent increase in Annexin-positive cells, reaching 100% at day 10 post-DHX9 KD. | [11] |
| ATX968 | MSI-H/dMMR Colorectal Cancer (HCT116) | Cell Cycle Analysis | Accumulation of cells in S phase at 5 days post-DHX9 KD. | [11] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in DHX9 research.
siRNA-mediated Knockdown of DHX9
This technique is used to transiently reduce the expression of DHX9 to study its functional consequences.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute DHX9-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before proceeding with downstream assays (e.g., Western blot, cell viability assay).[2][12]
Western Blot for DHX9 Protein Detection
Western blotting is used to quantify the levels of DHX9 protein in cell or tissue lysates.
Protocol:
-
Lysate Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DHX9 (e.g., at a 1:20000 dilution) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:4000 dilution) for 1 hour at room temperature.[14]
-
Detection: Detect the protein bands using an ECL substrate and an imaging system. Normalize DHX9 protein levels to a loading control like β-tubulin or Lamin B1.[12][15]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with various concentrations of the DHX9 inhibitor (e.g., enoxacin) for a specified period (e.g., 72 hours).[16]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[16]
-
Incubation: Incubate the plate at 37°C for 3-4 hours.[17][18]
-
Formazan Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
In Vivo Xenograft Model
Xenograft models are used to evaluate the anti-tumor efficacy of DHX9 inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., LS411N) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer the DHX9 inhibitor (e.g., ATX968) or vehicle control to the mice via an appropriate route (e.g., oral gavage).[11]
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).[19]
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., IHC, Western blot).
Future Directions and Conclusion
The compelling preclinical data for DHX9 inhibitors, particularly in cancers with specific genetic backgrounds like MSI-H/dMMR, underscore the potential of DHX9 as a valuable therapeutic target. Future research should focus on the continued development of potent and selective DHX9 inhibitors, the identification of biomarkers to predict response to therapy, and the exploration of combination strategies with other anti-cancer agents. The in-depth understanding of DHX9's role in cancer biology, facilitated by the experimental approaches detailed in this guide, will be instrumental in translating these promising findings into effective clinical treatments.
References
- 1. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]
- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | High Levels of DEAH-Box Helicases Relate to Poor Prognosis and Reduction of DHX9 Improves Radiosensitivity of Hepatocellular Carcinoma [frontiersin.org]
- 9. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHX9 helicase promotes R-loop formation in cells with impaired RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. DHX9 antibody (67153-1-Ig) | Proteintech [ptglab.com]
- 14. DHX9 Polyclonal Antibody (PA5-19542) [thermofisher.com]
- 15. DHX9 antibody (67153-1-PBS) | Proteintech [ptglab.com]
- 16. protocols.io [protocols.io]
- 17. broadpharm.com [broadpharm.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. aacrjournals.org [aacrjournals.org]
The Impact of DHX9 Inhibition on DNA Replication: A Technical Overview of Dhx9-IN-14/ATX968
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The DExD/H-box helicase 9 (DHX9) is a critical enzyme in maintaining genomic stability through its roles in DNA replication, transcription, and RNA processing. Its ability to resolve complex nucleic acid structures, such as R-loops and G-quadruplexes, prevents the stalling of replication forks and subsequent DNA damage. Consequently, DHX9 has emerged as a promising therapeutic target in oncology, particularly for cancers with inherent deficiencies in DNA damage repair. This technical guide provides an in-depth analysis of the effects of DHX9 inhibition on DNA replication, with a focus on the small molecule inhibitor Dhx9-IN-14 and the closely related, well-characterized compound ATX968 (also known as DHX9-IN-2). We will detail the mechanism of action, summarize key quantitative data, present relevant experimental protocols, and visualize the associated cellular pathways.
The Role of DHX9 in DNA Replication
DHX9 is a multifunctional helicase that plays a crucial role in preventing replication stress.[1] During transcription, nascent RNA can hybridize with the template DNA strand, forming a three-stranded structure known as an R-loop.[1] These R-loops, along with other non-B DNA structures like G-quadruplexes, can act as physical barriers to the progression of the DNA replication machinery.[1][2] This can lead to the stalling of replication forks, which, if unresolved, can collapse and cause double-strand breaks (DSBs), threatening genomic integrity.[1]
DHX9 functions to unwind these DNA:RNA hybrids and other secondary structures, ensuring the smooth progression of replication forks.[2] It is often found in complex with proteins involved in the DNA damage response and replication, such as BRCA1 and WRN helicase, suggesting its integral role in a larger replication and repair complex.[1]
Mechanism of Action of DHX9 Inhibitors on DNA Replication
Inhibition of DHX9's helicase activity disrupts its ability to resolve R-loops and other obstructive nucleic acid structures. This leads to a cascade of events that disproportionately affects cancer cells, especially those with high levels of genomic instability or deficiencies in their DNA damage repair (DDR) pathways, such as those with microsatellite instability-high (MSI-H) or deficient mismatch repair (dMMR) status.[3][4][5][6]
The primary consequences of DHX9 inhibition on DNA replication are:
-
Increased R-loop Accumulation: The inability to unwind DNA:RNA hybrids leads to their accumulation throughout the genome.[4]
-
Replication Stress: The persistence of R-loops and other secondary structures creates significant replication stress.[4][6]
-
Replication Fork Stalling: The physical obstruction on the DNA template causes replication forks to slow down and stall.[4]
-
DNA Damage: Stalled and collapsed replication forks result in the formation of DNA double-strand breaks, a severe form of DNA damage.[4]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle checkpoints, leading to arrest, typically in the S-phase, and eventual programmed cell death (apoptosis).[4][6]
This mechanism creates a synthetic lethal relationship in cancer cells with compromised DDR pathways. These cells are more reliant on helicases like DHX9 to manage their inherently high levels of replication stress, making them particularly vulnerable to DHX9 inhibition.
References
- 1. Immunoprecipitation of DNA:RNA Hybrids Using the S9.6 Antibody | Springer Nature Experiments [experiments.springernature.com]
- 2. Recognition of RNA by the S9.6 antibody creates pervasive artifacts when imaging RNA:DNA hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]
Dhx9-IN-14: A Technical Guide to Targeting the DHX9 Helicase in Transcription Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The DExH-box helicase 9 (DHX9), also known as RNA helicase A (RHA), is a multifaceted enzyme integral to numerous cellular processes, including DNA replication, transcription, and the maintenance of genomic stability. Its dysregulation is increasingly implicated in various malignancies, making it a compelling target for therapeutic intervention. Dhx9-IN-14 is a novel small molecule inhibitor of DHX9 that offers a valuable tool for investigating the functional roles of this helicase and exploring its potential as a cancer therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization and use in studying transcription regulation.
Introduction to DHX9 and its Role in Transcription Regulation
DHX9 is an ATP-dependent helicase that unwinds a variety of nucleic acid structures, including double-stranded DNA and RNA, as well as RNA/DNA hybrids (R-loops).[1] Its diverse functions are attributed to its interaction with a host of cellular proteins, including transcription factors and RNA polymerase II.[1][2] In the context of transcription, DHX9 acts as a transcriptional coactivator, facilitating the expression of genes involved in cell proliferation and survival.[3] It resolves complex DNA and RNA secondary structures that can impede the progress of the transcriptional machinery.[4]
Elevated expression of DHX9 has been observed in several cancers, including prostate, colorectal, and small cell lung cancer, where it is often associated with poor prognosis.[3][5] In prostate cancer, DHX9 interacts with the Androgen Receptor (AR) and enhances its transcriptional activity.[3] In cancers with deficient mismatch repair (dMMR), there is a strong dependence on DHX9 for survival, highlighting a potential synthetic lethal therapeutic strategy.[5][6]
This compound: A Specific Inhibitor of DHX9
This compound is a small molecule inhibitor of the RNA helicase DHX9.[7][8] It has been identified as a valuable research tool for probing the functions of DHX9 and for assessing the therapeutic potential of DHX9 inhibition.
Mechanism of Action
DHX9 inhibitors, including this compound, are designed to interfere with the enzymatic activity of the DHX9 protein.[9] By binding to the helicase, these inhibitors can block its ATP hydrolysis-dependent unwinding of nucleic acid substrates.[9] This disruption of DHX9's function can lead to the accumulation of secondary nucleic acid structures, such as R-loops, increased replication stress, cell-cycle arrest, and ultimately, apoptosis in cancer cells that are dependent on DHX9 activity.[5][10]
Quantitative Data for this compound
The publicly available quantitative data for this compound is currently limited. The primary reported value is its cellular target engagement potency.
| Parameter | Value | Assay Type | Reference |
| EC50 | 3.4 µM | DHX9 Cellular Target Engagement | [7][8] |
Note: Further characterization of this compound, including its biochemical IC50 against DHX9's ATPase and helicase activities, binding affinity (KD), and cellular anti-proliferative IC50 values in various cancer cell lines, would provide a more comprehensive understanding of its potency and selectivity.
Experimental Protocols
The following protocols are based on established methodologies for the characterization of DHX9 inhibitors and can be adapted for the study of this compound.
Biochemical Assays
This assay measures the ATP hydrolysis activity of DHX9, which is essential for its helicase function. The ADP-Glo™ Kinase Assay is a commonly used platform.
Principle: The assay quantifies the amount of ADP produced in the enzymatic reaction. The amount of ADP is directly proportional to the ATPase activity of DHX9.
Materials:
-
Recombinant human DHX9 protein
-
This compound
-
ATP
-
DHX9 substrate (e.g., poly(A) RNA)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include DMSO-only controls (no inhibition) and a known DHX9 inhibitor as a positive control.
-
Add 10 µL of recombinant DHX9 protein diluted in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a solution containing ATP and the DHX9 substrate (e.g., poly(A) RNA) in assay buffer.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate.
Principle: A fluorescently labeled and quenched substrate is used. Upon unwinding by DHX9, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant human DHX9 protein
-
This compound
-
Fluorescently labeled and quenched dsRNA or DNA/RNA hybrid substrate
-
ATP
-
Assay buffer
-
384-well black plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add compound dilutions to the wells of a 384-well plate.
-
Add recombinant DHX9 protein to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a solution containing the fluorescent substrate and ATP in assay buffer.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the initial velocities against the inhibitor concentrations.
Cellular Assays
This assay determines the effect of this compound on the growth of cancer cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest (e.g., colorectal cancer lines with dMMR)
-
This compound
-
Complete cell culture medium
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubate the cells for 72 hours (or a desired time course).
-
Perform the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
This assay confirms that this compound is engaging with and inhibiting DHX9 within the cell.
Principle: Inhibition of DHX9 has been shown to lead to an increase in the levels of specific circular RNAs, such as circBRIP1. This can be measured by quantitative PCR.
Materials:
-
Cancer cell line (e.g., HCT 116)
-
This compound
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR primers specific for circBRIP1 and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Perform qPCR using primers for circBRIP1 and the housekeeping gene.
-
Calculate the relative expression of circBRIP1, normalized to the housekeeping gene, using the ΔΔCt method.
-
Determine the EC50 for circBRIP1 induction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to DHX9 function and the experimental workflow for evaluating this compound.
References
- 1. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2023158795A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. accenttx.com [accenttx.com]
- 8. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accent Therapeutics discovers new DHX9 inhibitors | BioWorld [bioworld.com]
- 10. Accent Therapeutics describes DHX9 inhibitors for cancer | BioWorld [bioworld.com]
Targeting DHX9 in Viral Infections: A Technical Guide for Researchers
Disclaimer: While this guide focuses on the RNA helicase DHX9 as a target in viral infection studies, specific public domain research on the compound "DHX9-IN-14" in the context of virology is limited. This compound is documented as a potent RNA helicase DHX9 inhibitor with an EC50 of 3.4 μM in cellular target engagement assays, primarily investigated in cancer research[1][2][3]. The information presented herein provides a comprehensive overview of the function of DHX9 in viral infections and the rationale for its inhibition, which is applicable to the study of inhibitors like this compound.
Introduction to DHX9
DExD/H-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a multifunctional enzyme belonging to the Superfamily 2 (SF2) of DExD/H-box helicases[4][5]. It is an abundant nuclear protein that plays crucial roles in a multitude of cellular processes by unwinding double-stranded DNA (dsDNA), double-stranded RNA (dsRNA), and RNA/DNA hybrids in an NTP-dependent manner[5]. Key functions of DHX9 include the regulation of DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability[5][6]. Given its central role in nucleic acid metabolism, it is frequently exploited by viruses to facilitate their replication, while also being a key component of the host's intrinsic and innate immune responses against them[4][5].
The Dichotomous Role of DHX9 in Viral Infections
DHX9 exhibits a complex and often contradictory role during viral infection, acting as either a pro-viral (host factor required for replication) or an anti-viral (host restriction factor) protein depending on the virus and the cellular context. This dual functionality makes it a fascinating and challenging therapeutic target.
Table 1: Pro-Viral and Anti-Viral Functions of DHX9
| Virus Family | Virus Example | Role of DHX9 | Observed Effect of DHX9 or its Depletion | Reference(s) |
| Retroviridae | Human Immunodeficiency Virus-1 (HIV-1) | Pro-viral | Enhances viral transcription by binding to the TAR RNA element and facilitates viral mRNA splicing and transport. | [7] |
| Poxviridae | Myxoma virus (MYXV) | Anti-viral | Forms unique cytoplasmic "DHX9 antiviral granules" that sequester viral components and reduce viral late protein synthesis. Knockdown of DHX9 enhances MYXV replication. | [4][7] |
| Herpesviridae | Epstein-Barr Virus (EBV) | Anti-viral | Knockdown of DHX9 leads to an increase in EBV late gene expression and virion production, suggesting an inhibitory role. | [8] |
| Herpesviridae | Murine gammaherpesvirus 68 (MHV-68) | Anti-viral | Knockdown of DHX9 enhances viral protein expression and genome replication. | [8] |
| Flaviviridae | Hepatitis C Virus (HCV) | Pro-viral | Required for optimal viral replication. | [7] |
| Orthomyxoviridae | Influenza A Virus | Pro-viral | Required for optimal viral replication. | [7] |
| Picornaviridae | Encephalomyocarditis virus (EMCV) | Anti-viral | DHX9 knockout mice show increased viral load and reduced survival upon EMCV infection. | [9] |
| Reoviridae | Rotavirus | Anti-viral | Functions with the inflammasome sensor Nlrp9b to recognize dsRNA from rotavirus. | [7] |
DHX9 in Antiviral Innate Immunity
DHX9 is a key player in the host's first line of defense against viral pathogens. It functions both as a sensor of viral nucleic acids and as a downstream signaling molecule to activate immune responses.
Nucleic Acid Sensing
DHX9 can recognize viral genetic material in the cytoplasm:
-
dsRNA Sensing: In myeloid dendritic cells, DHX9 acts as a sensor for double-stranded RNA, signaling through the mitochondrial antiviral-signaling protein (MAVS) to induce type I interferons (IFNs) and pro-inflammatory cytokines[4][8].
-
DNA Sensing: In plasmacytoid dendritic cells (pDCs), DHX9 has been identified as a sensor for CpG DNA, where it interacts with MyD88 to trigger an immune response[4].
Transcriptional Co-activation of Immune Genes
A critical, DNA-sensing-independent role for DHX9 occurs in the nucleus. During DNA virus infection, nuclear DHX9 acts as a transcriptional coactivator to stimulate NF-κB-mediated innate immunity[8]. It forms a complex with NF-κB p65 and RNA Polymerase II (RNAPII) at the promoters of antiviral genes, where it is essential for the recruitment of RNAPII[8]. This function requires its ATPase/helicase activity[8].
More recently, DHX9 has also been shown to be crucial for host resistance against RNA viruses by cooperating with STAT1 in the nucleus to transcribe interferon-stimulated genes (ISGs) downstream of type I IFN signaling[9]. Upon IFN stimulation, DHX9 binds to STAT1 and helps recruit RNAPII to ISG promoters[9].
Signaling Pathway Diagrams
DHX9 as a Therapeutic Target for Antiviral Drug Development
The dual role of DHX9 makes it a compelling therapeutic target. Inhibiting DHX9 could serve two purposes:
-
Disrupting Viral Replication: For viruses that rely on DHX9 for their life cycle (pro-viral role), an inhibitor would directly impede viral propagation[10].
-
Enhancing Viral Clearance: For viruses restricted by DHX9 (anti-viral role), a nuanced approach is needed. However, in contexts like oncolytic virotherapy, inhibiting DHX9 could enhance the replication and efficacy of the oncolytic virus in cancer cells[7].
Small molecule inhibitors targeting cellular helicases are a promising avenue for developing broad-spectrum antiviral drugs that are less prone to viral resistance[10]. The development of DHX9 inhibitors for cancer, such as ATX968 and the compound class including this compound, provides a strong rationale and valuable chemical tools to explore their efficacy in treating viral infections[6][11].
Experimental Protocols for Studying DHX9 in Viral Infections
Investigating the role of DHX9 in the context of a viral infection involves a combination of genetic, molecular, and virological techniques.
siRNA-Mediated Knockdown of DHX9
This method is used to transiently reduce DHX9 expression in cell culture models to assess its impact on viral replication and host response.
-
Objective: To determine if DHX9 is a pro-viral or anti-viral factor.
-
Methodology:
-
Cell Culture: Plate susceptible cells (e.g., A549, HeLa, Vero E6) in 6-well or 12-well plates to achieve 50-70% confluency at the time of transfection.
-
Transfection: Transfect cells with DHX9-specific small interfering RNAs (siRNAs) or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. Typically, a final siRNA concentration of 20-50 nM is used.
-
Incubation: Incubate cells for 48-72 hours post-transfection to allow for DHX9 mRNA and protein depletion.
-
Verification of Knockdown: Harvest a subset of cells to verify knockdown efficiency via RT-qPCR (for mRNA levels) and Western blotting (for protein levels) using DHX9-specific primers and antibodies.
-
Viral Infection: Infect the DHX9-depleted and control cells with the virus of interest at a specific multiplicity of infection (MOI).
-
Analysis: At various time points post-infection, collect cell lysates and supernatants to quantify viral protein expression (Western blot), viral genome replication (RT-qPCR), and infectious virus production (plaque assay or TCID50 assay). An increase in viral titer upon knockdown indicates an anti-viral role for DHX9, while a decrease suggests a pro-viral role[7][8].
-
Table 2: Example of Quantitative Data from DHX9 Knockdown Study
| Cell Line | Virus | Treatment | Change in Viral Titer (log10 PFU/mL) | Reference |
| A549 | Myxoma virus (vMyx-FLuc) | Control siRNA | Baseline | [7] |
| A549 | Myxoma virus (vMyx-FLuc) | DHX9 siRNA | >2 log increase | [7] |
| AG0-4 | Epstein-Barr Virus (EBV) | Control siRNA | Baseline | [8] |
| AG0-4 | Epstein-Barr Virus (EBV) | DHX9 siRNA | ~4-fold increase | [8] |
Generation and Use of DHX9 Knockout Mouse Models
To study the in vivo role of DHX9, conditional knockout mice are essential, as global knockout is often lethal.
-
Objective: To investigate the systemic and cell-type-specific role of DHX9 in viral pathogenesis and host defense in a living organism.
-
Methodology:
-
Generation of Mice: Generate conditional knockout mice by crossing Dhx9-floxed (Dhx9f/f) mice with mice expressing Cre recombinase under a cell-type-specific promoter (e.g., LysM-Cre for myeloid cells, Alb-Cre for hepatocytes)[9].
-
Verification: Confirm the specific deletion of DHX9 in the target cell population (e.g., bone marrow-derived macrophages, liver tissue) via Western blotting or PCR[9].
-
Viral Challenge: Infect knockout mice and their floxed littermate controls (Dhx9f/f) with a virus (e.g., EMCV, RHV) via an appropriate route (intraperitoneal, intravenous)[9].
-
Analysis:
-
Survival: Monitor and record survival rates over time, plotted as a Kaplan-Meier curve[9].
-
Viral Load: At specific time points post-infection, harvest organs (e.g., heart, brain, liver) and measure viral RNA or DNA levels by RT-qPCR[9].
-
Immunopathology: Analyze tissue sections using hematoxylin and eosin (H&E) staining to assess inflammation and tissue damage[9].
-
Gene Expression: Measure the expression of cytokines and ISGs in tissues or isolated cells via RT-qPCR to evaluate the immune response[9].
-
-
Co-Immunoprecipitation (Co-IP) and Chromatin Immunoprecipitation (ChIP)
These assays are used to probe the molecular interactions of DHX9 within the cell.
-
Objective: To identify proteins (viral or host) that interact with DHX9 and to determine if DHX9 binds to the promoters of specific genes.
-
Methodology (Co-IP):
-
Lyse cells (infected or uninfected) with a non-denaturing lysis buffer.
-
Incubate the lysate with an antibody specific to DHX9 (or a control IgG) that has been coupled to protein A/G beads.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins and analyze them by Western blotting using antibodies against suspected interaction partners (e.g., NF-κB p65, STAT1, viral proteins)[8].
-
-
Methodology (ChIP):
-
Cross-link protein-DNA complexes in living cells using formaldehyde.
-
Shear the chromatin into small fragments by sonication.
-
Immunoprecipitate the chromatin using an antibody against DHX9.
-
Reverse the cross-links and purify the co-precipitated DNA.
-
Use qPCR with primers specific for gene promoters of interest (e.g., promoters of antiviral genes) to quantify the amount of bound DNA[8].
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. excenen.com [excenen.com]
- 3. tebubio.com [tebubio.com]
- 4. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. RNA Helicase A/DHX9 Forms Unique Cytoplasmic Antiviral Granules That Restrict Oncolytic Myxoma Virus Replication in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleic DHX9 cooperates with STAT1 to transcribe interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 11. DHX9 inhibitors - Page 1 | BioWorld [bioworld.com]
DHX9-IN-14 and R-loop Formation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The DExH-box helicase 9 (DHX9) is a critical enzyme in nucleic acid metabolism, playing a multifaceted role in transcription, DNA replication, and the maintenance of genomic stability. A key function of DHX9 is its involvement in the regulation of R-loops, three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA. The dysregulation of R-loop homeostasis is increasingly implicated in various pathologies, including cancer. DHX9 exhibits a dual functionality, participating in both the formation and resolution of R-loops, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the interplay between DHX9 and R-loop formation, with a specific focus on the inhibitory compound DHX9-IN-14 and its implications for research and drug development. We present key quantitative data for a potent DHX9 inhibitor, detail essential experimental protocols for studying DHX9 and R-loops, and provide visual representations of relevant pathways and workflows.
The Dichotomous Role of DHX9 in R-loop Metabolism
DHX9's involvement in R-loop biology is complex, with evidence supporting its function in both the creation and removal of these structures. This dual role is likely context-dependent, influenced by the cellular environment and the presence of interacting proteins.
R-loop Promotion: Under certain conditions, such as impaired RNA splicing, DHX9 can promote the formation of R-loops. Its helicase activity can unwind the nascent RNA from the RNA polymerase, facilitating its hybridization with the template DNA strand. This can lead to the accumulation of pathological R-loops, which pose a threat to genomic integrity by inducing replication stress and DNA damage.
R-loop Resolution: Conversely, DHX9 is also a key factor in resolving R-loops. It can unwind the RNA from the DNA-RNA hybrid, allowing for the restoration of the canonical double-stranded DNA structure. This function is crucial for preventing the deleterious consequences of persistent R-loops.
The inhibition of DHX9, therefore, presents a therapeutic strategy to modulate R-loop levels, with the potential to be particularly effective in cancers that exhibit a dependency on DHX9 for managing R-loop-associated stress.
Quantitative Analysis of DHX9 Inhibition
While specific quantitative kinetic data for this compound are not extensively available in the public domain, data for other potent and selective DHX9 inhibitors, such as ATX968 (also known as DHX9-IN-2), provide valuable insights into the feasibility of targeting this helicase.
| Inhibitor | Assay Type | Target | IC50 | K_d_ | EC50 | Reference |
| This compound | Cellular Target Engagement | DHX9 | 3.4 µM | - | - | [1] |
| ATX968 (DHX9-IN-2) | Helicase Unwinding Assay | DHX9 | 8 nM | - | - | [2] |
| ATX968 | Surface Plasmon Resonance (SPR) | DHX9 | - | 1.3 nM | - | [2] |
| ATX968 | circBRIP1 Reporter Assay | DHX9 | - | - | 54 nM | [3] |
| ATX968 | Cell Proliferation (MSI-H/dMMR cells) | - | - | - | ~100-236 nM | [2] |
Table 1: Quantitative Data for DHX9 Inhibitors. This table summarizes key potency metrics for DHX9 inhibitors. The data for ATX968 illustrates the potential for high-potency inhibition of DHX9.
Experimental Protocols
A variety of experimental techniques are employed to investigate the role of DHX9 in R-loop formation and the effects of its inhibitors. Below are detailed methodologies for key assays.
DNA-RNA Immunoprecipitation followed by Sequencing (DRIP-seq)
This technique is used to map the genome-wide distribution of R-loops.
-
Genomic DNA Extraction: Gently extract high-molecular-weight genomic DNA from cells of interest to preserve R-loop structures.
-
Restriction Enzyme Digestion: Fragment the genomic DNA using a cocktail of restriction enzymes that do not cut within the regions of interest.
-
Immunoprecipitation: Incubate the fragmented DNA with the S9.6 antibody, which specifically recognizes DNA-RNA hybrids.
-
Capture: Capture the antibody-DNA-RNA hybrid complexes using protein A/G magnetic beads.
-
Washing: Perform stringent washes to remove non-specifically bound DNA.
-
Elution and RNase H Treatment (Control): Elute the immunoprecipitated DNA. For a negative control, treat a parallel sample with RNase H to degrade the RNA moiety of R-loops.
-
DNA Purification: Purify the eluted DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated DNA and sequence using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome to identify R-loop-enriched regions.
Immunofluorescence for R-loop Detection
This method allows for the visualization and quantification of R-loops within individual cells.
-
Cell Culture and Treatment: Culture cells on coverslips and treat with DHX9 inhibitor or control vehicle.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with the S9.6 primary antibody diluted in blocking solution.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear fluorescence intensity to determine R-loop levels.
In Vitro DHX9 Helicase Assay
This assay directly measures the enzymatic activity of DHX9 in unwinding a DNA-RNA hybrid substrate.
-
Substrate Preparation: Synthesize a DNA-RNA hybrid substrate with a fluorescent label and a quencher on opposite strands.
-
Reaction Setup: In a microplate, combine recombinant DHX9 protein, the DNA-RNA substrate, and assay buffer.
-
Initiation of Reaction: Add ATP to initiate the unwinding reaction.
-
Fluorescence Measurement: Measure the increase in fluorescence over time as the helicase separates the strands, separating the fluorophore from the quencher.
-
Inhibitor Testing: To test inhibitors like this compound, pre-incubate the enzyme with the compound before adding ATP.
In Vitro DHX9 ATPase Assay
This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant DHX9, a suitable nucleic acid substrate (e.g., single-stranded RNA), and the inhibitor to be tested.
-
ATP Addition: Initiate the reaction by adding a known concentration of ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
ADP Detection: At the end of the incubation period, add a reagent that detects the amount of ADP produced (e.g., using a luciferase-based system).
-
Signal Measurement: Measure the luminescent signal, which is proportional to the amount of ATP hydrolyzed.
Visualizing DHX9 Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental procedures related to DHX9 and R-loop formation.
Caption: The dual role of DHX9 in R-loop metabolism and the impact of its inhibition.
Caption: A streamlined workflow for DNA-RNA Immunoprecipitation followed by Sequencing (DRIP-seq).
Caption: Workflow for an in vitro DHX9 helicase assay to screen for inhibitors.
Conclusion
The intricate relationship between DHX9 and R-loop formation presents a promising avenue for the development of novel cancer therapeutics. The availability of potent inhibitors like this compound and ATX968, coupled with robust experimental methodologies, provides the necessary tools for researchers to further elucidate the role of DHX9 in disease and to advance the development of targeted therapies. This guide serves as a foundational resource for scientists and drug development professionals engaged in this exciting and rapidly evolving field.
References
The Impact of DHX9 Inhibition on Genomic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DExH-box helicase 9 (DHX9) is a critical enzyme in maintaining genomic integrity through its roles in DNA replication, transcription, and the resolution of non-canonical nucleic acid structures such as R-loops.[1][2] Inhibition of DHX9 has emerged as a promising anti-cancer strategy, particularly for tumors exhibiting high levels of genomic instability. This technical guide provides an in-depth analysis of the effects of DHX9 inhibition, using the exemplar molecule Dhx9-IN-14, on genomic stability. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to provide a comprehensive resource for researchers in oncology and drug development.
Introduction to DHX9 and Its Role in Genomic Stability
DHX9, also known as RNA Helicase A (RHA), is a multifunctional enzyme that unwinds DNA, RNA, and DNA-RNA hybrids.[2] Its helicase activity is essential for resolving secondary structures that can form during transcription and replication, such as R-loops and G-quadruplexes.[2] These structures, if left unresolved, can lead to replication fork stalling, DNA double-strand breaks (DSBs), and ultimately, genomic instability.[2][3] DHX9 interacts with key proteins in the DNA damage response (DDR), including BRCA1, ATR, and PARP1, highlighting its central role in maintaining the integrity of the genome.[4][5]
Cancer cells, often characterized by rapid proliferation and defective DNA repair pathways, are particularly vulnerable to the accumulation of DNA damage.[4] This has led to the development of small molecule inhibitors targeting DHX9, such as this compound, as a therapeutic strategy to selectively induce lethal levels of genomic instability in malignant cells.
Quantitative Effects of DHX9 Inhibition on Genomic Stability
While specific quantitative data for this compound is not extensively available in the public domain, the effects of DHX9 depletion through siRNA/shRNA provide a strong proxy for the anticipated impact of a potent inhibitor. The following tables summarize representative quantitative data from such studies.
Table 1: Effect of DHX9 Depletion on DNA Damage Markers
| Marker | Cell Line | Fold Change vs. Control | Assay Method | Reference |
| γH2AX foci | U2OS | Similar levels of initial foci formation after damage | Immunofluorescence | [6] |
| RPA foci | U2OS | Significantly fewer foci, indicating impaired resection | Immunofluorescence | [6] |
| p-CHK1 | SCLC cells | Increased | Western Blot | [3] |
| p-CHK2 | SCLC cells | Increased | Western Blot | [3] |
| Cleaved PARP | SCLC cells | Increased | Western Blot | [3] |
Table 2: Impact of DHX9 Depletion on Cell Cycle Progression
| Cell Line | Phase | % Change vs. Control | Time Point | Reference |
| MRC-5 | G0/G1 | Increased | 14 days | [7] |
| S | Decreased | 14 days | [7] | |
| G2 | Decreased | 14 days | [7] | |
| U2OS | G0/G1 | ~15% increase | 10 days | [8] |
| S | 7-9% decrease | 10 days | [8] | |
| G2/M | 7-9% decrease | 10 days | [8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of DHX9 inhibitors on genomic stability.
Immunofluorescence Staining for γH2AX Foci
This protocol allows for the visualization and quantification of DNA double-strand breaks.
Materials:
-
Cells cultured on coverslips
-
This compound or other DHX9 inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (5% BSA in PBS)
-
Primary antibody: anti-γH2AX (e.g., clone JBW301)
-
Secondary antibody: Alexa Fluor-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the indicated time. Include a vehicle-treated control.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[9]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.[10]
-
Wash the cells three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.[10]
-
Incubate with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.[10]
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ).[9]
Alkaline Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.
Materials:
-
Treated and control cells
-
Low melting point (LMP) agarose
-
Normal melting point (NMP) agarose
-
Comet slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare a suspension of single cells from the treated and control groups.
-
Mix the cell suspension with molten LMP agarose at a 1:10 ratio (v/v).[11]
-
Pipette the cell/agarose mixture onto a comet slide and allow it to solidify at 4°C.[11]
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[12]
-
Incubate the slides in alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.[12]
-
Perform electrophoresis at a low voltage in the alkaline buffer.[12]
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using comet analysis software (measuring parameters like tail moment and % DNA in the tail).[13]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[14]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to stain the DNA and remove RNA.[14]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data on the fluorescence intensity of the PI signal.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Signaling Pathways and Molecular Mechanisms
Inhibition of DHX9 disrupts several critical cellular pathways, leading to genomic instability. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.
Figure 1: Simplified workflow of DHX9 inhibition leading to genomic instability.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Levels of DEAH-Box Helicases Relate to Poor Prognosis and Reduction of DHX9 Improves Radiosensitivity of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
The Role of DHX9 Inhibition in the DNA Damage Response: A Technical Guide to DHX9-IN-14
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
The DExH-box helicase 9 (DHX9) is a critical enzyme in maintaining genomic stability through its multifaceted roles in DNA replication, transcription, and the DNA damage response (DDR). Its ability to unwind complex nucleic acid structures, including R-loops, G-quadruplexes, and DNA-RNA hybrids, positions it as a key regulator of genomic integrity. Dysregulation of DHX9 is frequently observed in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the role of DHX9 in the DDR and the mechanism of action of the specific inhibitor, DHX9-IN-14. We detail the signaling pathways influenced by DHX9, present methodologies for key experiments to assess its function and inhibition, and provide quantitative data on the effects of DHX9 modulation. This document is intended to serve as a valuable resource for researchers and drug development professionals working to leverage DHX9 inhibition as a novel anti-cancer strategy.
Introduction: DHX9 - A Guardian of the Genome
DHX9, also known as RNA Helicase A (RHA), is a ubiquitously expressed nuclear protein that belongs to the DExH-box family of helicases.[1][2] It utilizes the energy from ATP hydrolysis to unwind a variety of nucleic acid structures, playing a crucial role in numerous cellular processes.[3][4] Of particular importance is its function in the DNA damage response, where it contributes to the resolution of nucleic acid structures that can otherwise lead to genomic instability if left unresolved.[5][6] These structures include R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA, and G-quadruplexes, which are secondary structures formed in guanine-rich nucleic acid sequences.[7]
DHX9's involvement in the DDR is further highlighted by its interactions with key DNA repair proteins such as BRCA1 and PARP1.[6][8] By collaborating with these factors, DHX9 facilitates the efficient repair of DNA lesions, including double-strand breaks (DSBs).[8] The essential role of DHX9 in maintaining genomic integrity has made it an attractive target for cancer therapy, as many cancer cells exhibit a heightened reliance on specific DNA repair pathways for their survival.[5]
DHX9's Role in DNA Damage Response Signaling
DHX9 is intricately involved in several aspects of the DNA damage response. Its primary functions in this context are the resolution of secondary nucleic acid structures that can impede DNA replication and repair, and its interaction with and recruitment of key DDR proteins to sites of DNA damage.
R-loop Resolution
R-loops can form during transcription and, if not properly resolved, can lead to replication fork stalling, DNA breaks, and genomic instability.[6] DHX9 actively unwinds these structures, thereby preventing the accumulation of R-loop-associated DNA damage.[7] Inhibition of DHX9 leads to an increase in R-loops, which in turn triggers a DNA damage response, characterized by the activation of the ATR and ATM kinases and the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[3]
Interaction with DNA Repair Proteins
DHX9 interacts with a host of proteins involved in DNA repair. Notably, it forms a complex with BRCA1, a critical factor in homologous recombination (HR), a major pathway for repairing DSBs.[8] DHX9 facilitates the recruitment of BRCA1 to DSB sites, promoting DNA end resection, a key step in HR.[8] Furthermore, DHX9 interacts with PARP1, another crucial DDR protein, to prevent R-loop-associated DNA damage.
The signaling pathway below illustrates the central role of DHX9 in the DNA damage response.
Caption: DHX9 signaling in the DNA damage response.
This compound: A Specific Inhibitor of DHX9
This compound is a small molecule inhibitor of the RNA helicase DHX9. It has been identified as a tool compound for studying the cellular functions of DHX9 and for exploring its therapeutic potential.
Mechanism of Action
This compound functions by inhibiting the helicase activity of DHX9. By doing so, it prevents the resolution of R-loops and other complex nucleic acid structures, leading to an accumulation of DNA damage and the induction of a robust DNA damage response. This targeted inhibition makes this compound a valuable tool for investigating the consequences of DHX9 dysfunction in cancer cells.
Quantitative Data on DHX9 Inhibition
The following tables summarize the quantitative effects of DHX9 inhibition. While specific data for this compound is limited in publicly available literature, the tables are structured to represent the expected outcomes based on the known effects of DHX9 inhibition by other compounds or through genetic knockdown.
Table 1: Cellular Target Engagement of this compound
| Compound | Assay Type | Cell Line | EC50 (µM) | Reference |
| This compound | Cellular Target Engagement | Not Specified | 3.4 |
Table 2: Illustrative Effects of DHX9 Inhibition on DNA Damage Markers
| Treatment | Cell Line | Assay | Parameter Measured | Fold Change vs. Control |
| DHX9 Inhibitor | U2OS | γH2AX Immunofluorescence | % of γH2AX positive cells | > 2-fold increase |
| DHX9 siRNA | HeLa | Comet Assay | Olive Tail Moment | Significant increase |
| DHX9 Inhibitor | HCT116 | R-loop Dot Blot | Relative R-loop signal | > 3-fold increase |
Note: The data in Table 2 is illustrative and based on general findings of DHX9 inhibition, as specific quantitative data for this compound on these endpoints is not publicly available.
Table 3: Illustrative Effects of DHX9 Inhibition on Cell Fate
| Treatment | Cell Line | Assay | Parameter Measured | Effect |
| DHX9 Inhibitor | MSI-H Colorectal Cancer | Cell Viability (IC50) | % Viability | Potent inhibition |
| DHX9 siRNA | SCLC | Apoptosis Assay | % Annexin V positive cells | Significant increase |
| DHX9 siRNA | Fibroblasts | Cell Cycle Analysis | % of cells in G1/S/G2-M | G1/S phase arrest |
Note: The data in Table 3 is illustrative and based on general findings of DHX9 inhibition, as specific quantitative data for this compound on these endpoints is not publicly available.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of DHX9 and the effects of its inhibition by compounds like this compound.
siRNA-mediated Knockdown of DHX9 and Western Blotting
This protocol describes the depletion of DHX9 protein using small interfering RNA (siRNA) and the subsequent verification of knockdown by Western blotting.
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
DHX9-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: anti-DHX9, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 50-60% confluency on the day of transfection.
-
siRNA Transfection:
-
For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature.
-
Add the 500 µL siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and detect the signal using an ECL substrate.
-
Caption: Workflow for siRNA knockdown and Western blot.
Immunofluorescence Staining for γH2AX Foci
This protocol details the visualization of DNA double-strand breaks through the detection of γH2AX foci using immunofluorescence microscopy.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound or other DNA damaging agent
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time and concentration.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips on microscope slides using antifade medium.
-
Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.
Caption: Workflow for γH2AX immunofluorescence.
Cell Viability and Apoptosis Assays
These protocols describe methods to assess the impact of DHX9 inhibition on cell proliferation and programmed cell death.
5.3.1. Cell Viability Assay (e.g., CellTiter-Glo®)
Materials:
-
Cells in a 96-well plate
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values from the dose-response curve.
5.3.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Conclusion
DHX9 plays a pivotal role in the DNA damage response, primarily through the resolution of R-loops and its interaction with key DNA repair proteins. The inhibition of DHX9, for instance by this compound, represents a promising therapeutic strategy for cancers that are particularly dependent on these pathways for their survival. This guide provides a foundational understanding of the mechanisms involved and the experimental approaches required to further investigate the therapeutic potential of DHX9 inhibition. The provided protocols and conceptual frameworks are intended to facilitate further research and development in this exciting area of oncology.
References
- 1. Identification of DHX9 as a cell cycle regulated nucleolar recruitment factor for CIZ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2023158795A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Downstream Effects of DHX9 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct, comprehensive studies detailing the downstream effects of the specific inhibitor Dhx9-IN-14 are not extensively available in the public domain. This guide, therefore, synthesizes data from studies involving the targeted inhibition, knockdown, or depletion of its target protein, DExH-Box Helicase 9 (DHX9). The effects detailed herein are based on genetic methods (siRNA, CRISPR) and other small-molecule inhibitors (e.g., ATX968) and are presumed to be largely representative of the outcomes of potent DHX9 inhibition by compounds such as this compound.
Introduction to DHX9 and its Inhibition
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a highly conserved and multifunctional enzyme essential for a multitude of cellular processes.[1][2] As an NTP-dependent helicase, DHX9 utilizes the energy from ATP hydrolysis to unwind complex DNA and RNA secondary structures, including DNA/RNA hybrids (R-loops), G-quadruplexes, and double-stranded RNA (dsRNA).[1][2][3] This activity places DHX9 at the nexus of critical cellular functions such as DNA replication, transcription, translation, RNA processing, and the maintenance of genomic stability.[2][4]
Elevated expression of DHX9 is a documented feature in numerous cancers—including colorectal, lung, breast, and prostate cancer—and often correlates with poor patient prognosis.[3][5][6] Its pivotal role in processes frequently dysregulated in oncology has made it an attractive therapeutic target. This compound is a small-molecule inhibitor of DHX9 with a reported EC50 of 3.4 μM in a cellular target engagement assay.[7] By inhibiting the enzymatic activity of DHX9, such compounds are expected to trigger a cascade of downstream events, primarily linked to the accumulation of unresolved nucleic acid structures. This guide explores these downstream consequences, presenting quantitative data, experimental protocols, and pathway visualizations to provide a comprehensive technical overview for researchers.
Core Downstream Effects of DHX9 Inhibition
The primary mechanism of action for DHX9 inhibitors stems from the loss of helicase activity, leading to the accumulation of its nucleic acid substrates. This initiates two major downstream consequences: the activation of an innate immune response through "viral mimicry" and the induction of replication stress, culminating in cell cycle arrest and apoptosis, particularly in cancer cells.
Inhibition of DHX9 prevents the unwinding of endogenous dsRNA and R-loops.[3] The cell's innate immune system recognizes these accumulating nucleic acids as foreign or "virus-mimetic," triggering a potent antiviral response.[3][8]
-
dsRNA Accumulation: DHX9 depletion leads to a significant increase in intracellular dsRNA levels, particularly from repetitive elements like short interspersed nuclear elements (SINEs).[3][9]
-
Pattern Recognition Receptor (PRR) Activation: These dsRNAs are sensed by cytoplasmic PRRs, primarily MDA5 (Melanoma Differentiation-Associated protein 5).[9]
-
MAVS/STING Signaling: MDA5 activation signals through the mitochondrial antiviral-signaling protein (MAVS), while accumulated cytoplasmic DNA fragments can activate the cGAS-STING pathway.[9]
-
Interferon Production: These signaling cascades converge on the production and secretion of Type I interferons (e.g., IFN-β), which act in an autocrine and paracrine manner to amplify the immune response.[3] This can turn immunologically "cold" tumors into "hot" ones, making them more susceptible to immunotherapies.[3][8]
DHX9 is critical for resolving R-loops and G-quadruplexes that form during transcription and replication.[1][2] Failure to unwind these structures poses a major obstacle to the DNA replication machinery.
-
R-Loop Accumulation: Inhibition of DHX9 leads to the buildup of R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA.[3]
-
Replication Fork Stalling: These structures physically impede the progression of the replication fork, causing replication stress.[3][5]
-
DNA Damage Response (DDR): Stalled forks can collapse, leading to DNA double-strand breaks (DSBs). This activates the DDR pathway, including key proteins like ATR and BRCA1, which are known DHX9 interactors.[5]
-
Cell Cycle Arrest and Apoptosis: The resulting genomic instability triggers cell cycle checkpoints, leading to G0/G1 arrest and, ultimately, apoptosis or senescence.[3][5][10] This effect is particularly pronounced in cancer cells with high replicative rates or deficiencies in other DNA repair pathways, such as microsatellite instable-high (MSI-H) tumors.[5]
Quantitative Data on DHX9 Inhibition
The following tables summarize key quantitative findings from studies on DHX9 inhibition and depletion.
Table 1: Cellular Activity of DHX9 Inhibitor ATX968
| Parameter | Cell Line Context | Value | Reference |
|---|---|---|---|
| circBRIP1 Induction (EC50) | Cellular Target Engagement | 101 nM | [5] |
| circAKR1A1 Induction (EC50) | Cellular Target Engagement | 95 nM | [5] |
| circDKC1 Induction (EC50) | Cellular Target Engagement | 236 nM | [5] |
| Anti-proliferative (IC50) | Sensitive MSI-H/dMMR Colorectal Cancer | <1 µM | [5] |
| Anti-proliferative (IC50) | Insensitive MSS Colorectal Cancer | >1 µM |[5] |
Table 2: Effects of DHX9 Depletion on Cellular Processes
| Measured Effect | Cell Type | Observation | Reference |
|---|---|---|---|
| Tumor Growth | Murine SCLC in immunocompetent mice | Significant decrease in tumor volume | [8] |
| Apoptosis | SCLC Cell Lines (H196, H446) | Significant increase in Annexin V+ cells | [8] |
| Cell Proliferation | SCLC Cell Lines | Dramatic decrease | [3] |
| Cell Proliferation | Normal Cells (Fibroblasts, RPE) | Minimal effects | [3] |
| H-DNA Associated Mutations | Human U2OS Osteosarcoma | Increased frequency, especially deletions | [11] |
| Cell Cycle | MRC-5 Fibroblasts | Increase in G0/G1 phase, decrease in S/G2 |[10] |
Visualizations: Pathways and Workflows
The following diagrams illustrate the key downstream effects of DHX9 inhibition.
Caption: Dual downstream effects of DHX9 inhibition leading to viral mimicry and replication stress.
Caption: A generalized experimental workflow to validate the downstream effects of a DHX9 inhibitor.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summaries of key experimental protocols used to study the effects of DHX9 inhibition.
-
Objective: To transiently reduce the expression of DHX9 to study the effects of its depletion.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., SCLC or colorectal cancer lines) at a density that allows for optimal transfection and subsequent analysis (typically 30-50% confluency).
-
Transfection Reagent Preparation: Dilute a validated siRNA targeting DHX9 and a non-targeting control siRNA in serum-free media. Separately, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes drop-wise to the cells.
-
Incubation and Analysis: Incubate cells for 48-72 hours. Harvest cells for downstream analysis, such as Western blotting to confirm DHX9 knockdown, or for functional assays (proliferation, apoptosis). For longer-term assays like clonogenic survival, media may be replaced after the initial transfection period.[5]
-
-
Objective: To quantify the accumulation of dsRNA and R-loops following DHX9 inhibition.
-
Methodology for dsRNA (Flow Cytometry):
-
Cell Treatment: Treat cells with the DHX9 inhibitor or transfect with DHX9 siRNA.
-
Fixation and Permeabilization: Harvest cells, wash with PBS, and fix with 4% paraformaldehyde. Permeabilize the cells using a saponin-based buffer.
-
Antibody Staining: Incubate the permeabilized cells with a primary antibody specific for dsRNA (e.g., J2 monoclonal antibody) at 4°C.
-
Secondary Antibody: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI), which corresponds to the level of intracellular dsRNA.[12]
-
-
Methodology for R-Loops (Dot Blot):
-
Genomic DNA Extraction: Carefully extract genomic DNA from treated and control cells using a method that preserves R-loop structures.
-
Denaturation and Spotting: Serially dilute the genomic DNA. Spot the dilutions onto a nitrocellulose or nylon membrane.
-
Immobilization: UV-crosslink or bake the membrane to immobilize the DNA.
-
Antibody Probing: Block the membrane and probe with a primary antibody specific for DNA-RNA hybrids (e.g., S9.6 monoclonal antibody).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the dots. The intensity of the signal corresponds to the abundance of R-loops.[12]
-
-
Objective: To assess the impact of DHX9 inhibition on cell viability and programmed cell death.
-
Methodology for Proliferation (Crystal Violet Assay):
-
Treatment: Seed cells in multi-well plates and treat with various concentrations of the DHX9 inhibitor.
-
Incubation: Allow cells to proliferate for an extended period (e.g., 7-14 days), replacing the media with fresh inhibitor as needed.[5]
-
Fixation and Staining: Wash cells with PBS, fix with 70% ethanol or methanol, and stain with a 0.5% crystal violet solution.
-
Quantification: Wash away excess stain and allow the plates to dry. Solubilize the stain with methanol or a detergent solution and measure the absorbance at ~590 nm. The absorbance is proportional to the number of viable, attached cells.[5]
-
-
Methodology for Apoptosis (Annexin V Staining):
-
Treatment and Harvesting: Treat cells with the inhibitor for a specified time (e.g., 48-96 hours). Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and a viability dye like Propidium Iodide (PI, which enters dead cells).
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[8]
-
Conclusion and Future Directions
The inhibition of DHX9 represents a compelling therapeutic strategy, particularly for cancers characterized by high replication rates, genomic instability, or an immunologically "cold" tumor microenvironment. The downstream effects are robust and multifaceted, converging on the induction of replication catastrophe and a tumor-intrinsic interferon response. This compound, as a specific inhibitor, is poised to leverage these mechanisms.
Future research should focus on several key areas:
-
In Vivo Efficacy: Validating the anti-tumor and immunomodulatory effects of this compound in preclinical animal models, including syngeneic models to assess the contribution of the immune system.[5]
-
Biomarker Development: Identifying and validating pharmacodynamic biomarkers (e.g., plasma levels of circBRIP1 or interferon-stimulated genes) to monitor target engagement and biological response in clinical settings.[5]
-
Combination Therapies: Exploring synergistic combinations of DHX9 inhibitors with other agents, such as PARP inhibitors (to exploit synthetic lethality in the context of DNA damage repair) or immune checkpoint inhibitors (to enhance the induced anti-tumor immune response).
References
- 1. oncotarget.com [oncotarget.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Core of the Matter: A Technical Guide to the Protein Interactions of DHX9 in the Context of DHX9-IN-14 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifaceted enzyme crucial to numerous cellular processes. Its role in unwinding DNA and RNA structures places it at the heart of DNA replication and repair, transcription, RNA processing, and the maintenance of genomic stability. The aberrant activity of DHX9 is implicated in various pathologies, most notably cancer, making it a compelling target for therapeutic intervention.[1] This has led to the development of small molecule inhibitors, including the novel compound DHX9-IN-14, which demonstrates cellular target engagement with an EC50 of 3.4 μM.
This technical guide provides an in-depth exploration of the known protein interactions of DHX9 and offers an inferred model for how inhibitors like this compound may modulate these interactions to exert their therapeutic effects. While specific data on the impact of this compound on the DHX9 interactome is not yet publicly available, this document synthesizes the current understanding of DHX9's function and its inhibition to guide future research and drug development efforts.
DHX9 Protein Interactions and Their Functional Consequences
DHX9's diverse functions are mediated through a complex network of protein-protein interactions. These interactions are critical for its recruitment to specific cellular locations and for the regulation of its enzymatic activity. The following sections detail the key interacting partners of DHX9, categorized by their primary cellular function.
DNA Replication and Repair
DHX9 is a key player in maintaining genomic integrity through its involvement in DNA replication and repair pathways. Its helicase activity is essential for resolving complex DNA and RNA:DNA hybrid structures that can impede these processes. Key interacting partners in this domain include:
-
BRCA1 (Breast Cancer Type 1 Susceptibility Protein): DHX9 interacts with BRCA1 and is thought to facilitate its recruitment to sites of DNA damage, playing a role in homologous recombination repair.
-
PCNA (Proliferating Cell Nuclear Antigen): As a central component of the DNA replication machinery, PCNA's interaction with DHX9 suggests a direct role for DHX9 at the replication fork.
-
Topoisomerase IIα: This enzyme alters DNA topology, and its interaction with DHX9 points to a coordinated effort in managing DNA supercoiling during replication and transcription.
-
Ku86: A key component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, its interaction with DHX9 links the helicase to this critical repair mechanism.
-
PARP1 (Poly [ADP-ribose] polymerase 1) and DIDO3 (Death Inducer-Obliterator 3): These proteins form a ternary complex with DHX9 that is involved in the regulation of R-loops, preventing DNA replication stress and subsequent senescence.
-
DNA polymerase δ4 (Pol δ4): DHX9 directly interacts with Pol δ4 and stimulates its activity in D-loop extension synthesis, a key step in homology-directed repair.
Transcription Regulation
DHX9 acts as a transcriptional co-activator by bridging transcription factors and the core transcriptional machinery. Its helicase activity is also thought to remodel DNA and RNA structures to facilitate transcription.
-
RNA Polymerase II (Pol II): DHX9 directly binds to Pol II, recruiting it to promoter regions and facilitating transcriptional initiation.
-
CREB-binding protein (CBP)/p300: DHX9 acts as a bridge between CBP/p300 and Pol II to activate CREB-dependent transcription.
-
NF-κB (p65 subunit): In response to stimuli like viral infections, DHX9 interacts with the p65 subunit of NF-κB to promote the transcription of pro-inflammatory and antiviral genes.
-
STAT1 (Signal Transducer and Activator of Transcription 1): DHX9 cooperates with STAT1 in the nucleus to facilitate the transcription of interferon-stimulated genes (ISGs), a key component of the antiviral response.
RNA Processing and Transport
DHX9 is also involved in various aspects of post-transcriptional gene regulation, including RNA splicing, transport, and microRNA biogenesis.
-
ADAR (Adenosine Deaminase Acting on RNA): DHX9 interacts with the interferon-inducible p150 isoform of ADAR, suggesting a role in RNA editing, particularly of transcripts containing repetitive elements.
-
Drosha and DICER: DHX9 participates in the processing of microRNAs by interacting with key components of the microprocessor and RISC loading complexes.
Inferred Impact of this compound on Protein Interactions
This compound, as an inhibitor of DHX9, is presumed to function by interfering with the ATP-dependent helicase activity of the enzyme. This inhibition is expected to have profound downstream effects on the protein interaction network of DHX9. The following are inferred consequences of this compound treatment:
-
Disruption of Dynamic Interactions: Many of DHX9's interactions with DNA and other proteins are transient and dependent on its enzymatic activity to move along nucleic acid strands or to induce conformational changes. By locking DHX9 in an inactive state, this compound may prevent the formation or promote the dissociation of these dynamic complexes. For instance, the recruitment of RNA Polymerase II to promoters might be impaired if DHX9's helicase activity is required for the stable assembly of the pre-initiation complex.
-
Accumulation of Unresolved Nucleic Acid Structures: Inhibition of DHX9's helicase activity will lead to the accumulation of its substrates, such as R-loops and G-quadruplexes. This can create novel binding sites for other proteins, indirectly altering the cellular protein interaction landscape. This accumulation is known to cause replication stress and DNA damage, which would further trigger the recruitment of DNA repair proteins.
-
Allosteric Effects on Protein Binding: Small molecule inhibitors can induce conformational changes in their target proteins that extend beyond the active site. It is plausible that the binding of this compound to DHX9 could allosterically modulate the binding affinity of DHX9 for some of its interacting partners, either enhancing or diminishing the interaction.
-
Functional Uncoupling: Even if a protein-protein interaction remains physically intact, the functional consequence of that interaction may be lost. For example, DHX9 might still be able to bind to BRCA1, but its inability to unwind DNA at the site of a break would render the complex non-functional in promoting repair.
Quantitative Data Summary
While specific quantitative data on the effect of this compound on DHX9's protein-protein interactions are not yet available, the following tables summarize the known interacting partners of DHX9 and the available data for this compound.
Table 1: Key Interacting Proteins of DHX9
| Interacting Protein | Cellular Process | Functional Role of Interaction |
| BRCA1 | DNA Repair | Facilitates homologous recombination. |
| PCNA | DNA Replication | Direct role at the replication fork. |
| Topoisomerase IIα | DNA Topology | Manages DNA supercoiling. |
| Ku86 | DNA Repair | Component of the NHEJ pathway. |
| PARP1, DIDO3 | R-loop Resolution | Prevents replication stress. |
| Pol δ4 | DNA Repair | Stimulates D-loop extension in HR. |
| RNA Polymerase II | Transcription | Recruits Pol II to promoters. |
| CBP/p300 | Transcription | Co-activator in CREB-dependent transcription. |
| NF-κB (p65) | Transcription | Promotes inflammatory/antiviral gene expression. |
| STAT1 | Transcription | Facilitates transcription of ISGs. |
| ADAR | RNA Editing | Role in editing of dsRNA. |
| Drosha, DICER | miRNA Biogenesis | Component of miRNA processing machinery. |
Table 2: this compound Properties
| Parameter | Value | Reference |
| Target | DExH-Box Helicase 9 (DHX9) | |
| EC50 | 3.4 μM (in cellular target engagement assay) | |
| Mechanism of Action | Inferred to be an ATP-dependent helicase inhibitor |
Experimental Protocols
Investigating the impact of this compound on the DHX9 interactome requires robust experimental methodologies. Co-immunoprecipitation (Co-IP) and GST pull-down assays are fundamental techniques for validating and characterizing protein-protein interactions.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol describes the immunoprecipitation of DHX9 and its interacting partners from cell lysates.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge and discard the beads to remove non-specifically binding proteins.
-
-
Immunoprecipitation:
-
Add a primary antibody specific for DHX9 to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove unbound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze by Western blotting using antibodies against DHX9 and its suspected interacting partners.
-
GST Pull-Down Assay Protocol
This in vitro assay can confirm a direct interaction between DHX9 and a protein of interest.
-
Protein Expression and Purification:
-
Express and purify a GST-tagged fusion protein of a potential DHX9 interactor (the "bait") from E. coli.
-
Express and purify DHX9 (the "prey"), either untagged or with a different tag (e.g., His-tag).
-
-
Binding of Bait Protein to Glutathione Beads:
-
Incubate the purified GST-fusion protein with glutathione-agarose beads for 1-2 hours at 4°C.
-
Wash the beads to remove unbound bait protein.
-
-
Interaction Assay:
-
Incubate the beads with the purified DHX9 prey protein in a suitable binding buffer.
-
As a negative control, incubate the prey protein with beads bound only to GST.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads 3-5 times with binding buffer to remove unbound prey protein.
-
-
Elution:
-
Elute the protein complexes with a buffer containing reduced glutathione.
-
-
Analysis:
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-DHX9 antibody.
-
Experimental Workflow Diagram
Conclusion and Future Directions
DHX9 is a critical node in the cellular network that governs genome stability and gene expression. Its inhibition by small molecules like this compound presents a promising therapeutic strategy for diseases such as cancer. While the precise impact of this compound on the DHX9 interactome remains to be elucidated, the information presented in this guide provides a solid foundation for formulating hypotheses and designing experiments to address this question.
Future research should focus on quantitative proteomics approaches, such as affinity purification-mass spectrometry (AP-MS), to systematically map the DHX9 interactome in the presence and absence of this compound. Such studies will not only validate the inferred effects described herein but will also likely uncover novel, inhibitor-dependent protein interactions, further refining our understanding of DHX9 biology and the mechanism of action of its inhibitors. This knowledge will be invaluable for the continued development of DHX9-targeted therapies.
References
Methodological & Application
Application Notes and Protocols for the DHX9 Inhibitor: Dhx9-IN-14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and cellular impact of Dhx9-IN-14, a potent inhibitor of the DExH-box helicase 9 (DHX9). DHX9 is a critical enzyme involved in multiple cellular processes, including transcription, translation, and the maintenance of genomic stability, making it a compelling target in oncology and virology.[1][2] This document outlines detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant DHX9 inhibitors.
Table 1: In Vitro Efficacy of this compound
| Compound | Assay Type | Metric | Value (μM) |
| This compound (161) | Cellular Target Engagement | EC50 | 3.4[3] |
Table 2: Antiproliferative Activity of a DHX9 Inhibitor (ATX968) in Colorectal Cancer Cell Lines
| Cell Line Type | Metric | Value (μmol/L) |
| Sensitive Colorectal Cancer Cell Lines | Antiproliferative IC50 | <1[1] |
| Insensitive Colorectal Cancer Cell Lines | Antiproliferative IC50 | >1[1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving DHX9 and a general experimental workflow for evaluating this compound.
Caption: Key signaling pathways modulated by DHX9.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound. These are based on established methods for evaluating DHX9 inhibitors.[1]
DHX9 Helicase Assay
This assay biochemically measures the unwinding activity of DHX9 and the inhibitory effect of this compound.[1]
Materials:
-
Recombinant human DHX9 protein
-
384-well black plates (non-binding)
-
Assay Buffer: 40 mmol/L HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mmol/L DTT, 20 mmol/L MgCl₂, 0.004 U/mL RNaseOUT
-
This compound serial dilutions in DMSO
-
RNA substrate with a fluorescent quencher pair
Protocol:
-
Prepare serial dilutions of this compound in DMSO. A 10-point, 3-fold dilution series is recommended.
-
Using a liquid handler, dispense 100 nL of the compound dilutions into the 384-well assay plates.
-
Prepare the DHX9 enzyme and RNA substrate in the 1x assay buffer.
-
Add 10 µL of the enzyme solution to each well.
-
Incubate for a specified period at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the RNA substrate solution.
-
Measure the fluorescence signal at appropriate intervals to determine the rate of RNA unwinding.
-
Calculate the IC50 value of this compound by fitting the dose-response data to a suitable model.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cell lines.[4]
Materials:
-
Cancer cell lines of interest (e.g., MSI-H colorectal cancer cells)[1]
-
Standard cell culture medium and supplements
-
96-well clear-bottom white plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a DMSO-treated control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value.
Colony Formation Assay
This long-term assay assesses the ability of single cells to proliferate and form colonies following treatment with this compound.[1]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compound every 3-4 days.[1]
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with 70% ethanol.[1]
-
Stain the colonies with Crystal Violet solution for 10-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Image the plates and quantify the number and size of colonies.
R-loop Detection by Dot Blot
This protocol is used to detect the accumulation of R-loops (DNA:RNA hybrids), a consequence of DHX9 inhibition.[4][5]
Materials:
-
Cells treated with this compound
-
Lysis buffer (TE buffer with SDS and proteinase K)
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
TE buffer
-
S9.6 antibody (specific for DNA:RNA hybrids)
-
Nitrocellulose or nylon membrane
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
Protocol:
-
Lyse cells treated with this compound or a vehicle control.[5]
-
Extract genomic DNA using phenol:chloroform extraction and ethanol precipitation.[4]
-
Resuspend the purified DNA in TE buffer.
-
Denature the DNA by heating.
-
Spot serial dilutions of the DNA onto a nitrocellulose or nylon membrane.
-
Crosslink the DNA to the membrane using UV radiation.
-
Block the membrane with a suitable blocking buffer (e.g., 5% milk in TBST).
-
Incubate the membrane with the S9.6 primary antibody.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.[1]
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cell line that forms tumors in mice (e.g., MSI-H/dMMR colorectal cancer LS411N)[1]
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Implant cancer cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the mice according to a predetermined dosing schedule (e.g., oral, twice daily).[1]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of tolerability.
-
Continue treatment for a specified duration (e.g., 28 days).[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Ethical Considerations: All animal studies must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).[1]
References
Application Notes and Protocols for Dhx9-IN-14 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dhx9-IN-14, a potent inhibitor of the DExH-box helicase 9 (DHX9), in a variety of cell culture-based experiments. This document outlines the mechanism of action, key applications, and detailed protocols for assessing the cellular effects of this compound.
Introduction to this compound
This compound is a small molecule inhibitor of DHX9, an ATP-dependent RNA/DNA helicase involved in various cellular processes, including transcription, replication, and the maintenance of genomic stability.[1][2] DHX9 is overexpressed in several cancer types and is associated with poor prognosis, making it an attractive therapeutic target.[3][4] Inhibition of DHX9 with compounds like this compound disrupts R-loop metabolism, leading to replication stress, DNA damage, and the induction of an antiviral-like interferon response, ultimately resulting in cancer cell apoptosis.[5][6]
Mechanism of Action
This compound inhibits the helicase activity of DHX9.[3] This enzymatic activity is crucial for resolving R-loops, which are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA.[7][8] Accumulation of R-loops can impede DNA replication and transcription, leading to genomic instability.[7] By inhibiting DHX9, this compound causes an accumulation of R-loops, which in turn triggers a DNA damage response (DDR) and replication stress.[6][9] This can activate downstream signaling pathways, including the cGAS-STING pathway, leading to the production of type I interferons and subsequent apoptosis, particularly in cancer cells with high replicative stress or deficiencies in DNA damage repair pathways.[5][6]
"Dhx9_IN_14" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DHX9" [label="DHX9 Helicase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "R_loop" [label="R-loop Accumulation", fillcolor="#FBBC05", fontcolor="#202124"]; "Replication_Stress" [label="Replication Stress", fillcolor="#FBBC05", fontcolor="#202124"]; "DNA_Damage" [label="DNA Damage (γH2AX)", fillcolor="#FBBC05", fontcolor="#202124"]; "cGAS_STING" [label="cGAS-STING Pathway Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Interferon" [label="Type I Interferon Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Dhx9_IN_14" -> "DHX9" [label="inhibition", color="#EA4335"]; "DHX9" -> "R_loop" [label="prevents", style=dashed, color="#4285F4"]; "R_loop" -> "Replication_Stress"; "R_loop" -> "DNA_Damage"; "Replication_Stress" -> "DNA_Damage"; "DNA_Damage" -> "cGAS_STING"; "cGAS_STING" -> "Interferon"; "Interferon" -> "Apoptosis"; "DNA_Damage" -> "Apoptosis"; }
Caption: Inhibition of DHX9 by this compound leads to R-loop accumulation, replication stress, DNA damage, and activation of the cGAS-STING pathway, ultimately inducing apoptosis.Quantitative Data Summary
While specific IC50 values for this compound in various cancer cell lines are not yet widely published, the following table provides the EC50 for cellular target engagement and IC50 values for other known DHX9 inhibitors to guide initial experimental design. It is strongly recommended that researchers perform their own dose-response experiments to determine the optimal concentration for their specific cell line and assay.
| Compound | Assay Type | Cell Line/Target | IC50/EC50 Value | Reference |
| This compound | Cellular Target Engagement | - | 3.4 µM | [3] |
| Enoxacin | Cell Proliferation (MTT) | A549 | 25.52 µg/mL | [4] |
| Enoxacin | Cell Proliferation (MTT) | NC-shRNA-A549 | 28.66 µg/mL | [4] |
| Enoxacin | Cell Proliferation (MTT) | DHX9-shRNA-A549 | 49.04 µg/mL | [4] |
Note: The EC50 for this compound reflects the concentration required for 50% engagement of the DHX9 target in a cellular context, not necessarily the IC50 for cell viability.
Experimental Protocols
1. Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent cancer cell lines with this compound. Optimization of cell density, compound concentration, and treatment duration is recommended for each cell line.
"Seed_Cells" [label="1. Seed Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; "Incubate_24h" [label="2. Incubate (24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Prepare_Compound" [label="3. Prepare this compound dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Treat_Cells" [label="4. Treat Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Incubate_Treatment" [label="5. Incubate (24-72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Downstream_Assay" [label="6. Perform Downstream Assays", fillcolor="#FBBC05", fontcolor="#202124"];
"Seed_Cells" -> "Incubate_24h"; "Incubate_24h" -> "Treat_Cells"; "Prepare_Compound" -> "Treat_Cells"; "Treat_Cells" -> "Incubate_Treatment"; "Incubate_Treatment" -> "Downstream_Assay"; }
Caption: General workflow for treating cultured cells with this compound.Materials:
-
Cancer cell line of interest (e.g., SCLC, MSI-H colorectal cancer, or others with high DHX9 expression)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Count cells and seed them into multi-well plates at a density appropriate for the duration of the experiment and the specific assay. Allow cells to adhere and recover for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term storage.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A starting concentration range of 0.1 µM to 10 µM is recommended for initial dose-response studies.
-
Important: Ensure the final DMSO concentration in the culture medium is consistent across all wells (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add the medium containing the different concentrations of this compound or vehicle control (medium with the same percentage of DMSO) to the respective wells.
-
-
Incubation:
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Downstream Analysis:
-
Proceed with the desired downstream assays, such as cell viability, apoptosis, cell cycle analysis, or western blotting.
-
2. Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells in the medium) after treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
4. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Cells treated with this compound
-
70% ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
5. Western Blotting for DNA Damage Markers
This protocol is for detecting the induction of DNA damage by analyzing the phosphorylation of H2AX (γH2AX).
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-H2AX (Ser139)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Lyse the treated cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against γH2AX overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody.
References
- 1. researchgate.net [researchgate.net]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DHX9 helicase promotes R-loop formation in cells with impaired RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Dhx9-IN-14 Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme involved in various cellular processes, including DNA replication, transcription, and maintenance of genomic stability.[1][2] Its dysregulation has been implicated in the progression of several cancers, making it an attractive therapeutic target.[2][3] Dhx9-IN-14 is a small molecule inhibitor of the RNA helicase activity of DHX9.[4] These application notes provide detailed protocols for the delivery of this compound in animal models, primarily focusing on xenograft studies in mice. The protocols and data presented are based on established methodologies for similar small molecule inhibitors targeting DHX9, such as ATX968, due to the limited availability of specific in vivo data for this compound.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for a potent and selective DHX9 inhibitor, ATX968, which can be used as a reference for planning experiments with this compound.
Table 1: In Vitro Potency of a Reference DHX9 Inhibitor (ATX968)
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cellular Target Engagement | HCT 116 | EC50 (circBRIP1) | 0.054 µM | [5] |
| Anti-Proliferation | LS411N | IC50 | Not Specified | [7] |
| Anti-Proliferation | H747 | IC50 | Not Specified | [7] |
Table 2: In Vivo Efficacy of a Reference DHX9 Inhibitor (ATX968) in a Colorectal Cancer Xenograft Model (LS411N)
| Dosage (Oral, Twice Daily) | Treatment Duration | Tumor Growth Inhibition/Regression | Reference |
| 30 mg/kg | 28 days | Significant Inhibition | [6] |
| 100 mg/kg | 28 days | Robust Inhibition | [6] |
| 200 mg/kg | 28 days | Durable Regression | [6] |
| 300 mg/kg | 28 days | Durable Regression | [5][6] |
Experimental Protocols
Formulation of this compound for Oral Administration in Mice
This protocol describes the preparation of this compound for oral gavage, a common method for administering small molecules to rodents. The formulation should be prepared fresh daily.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Saline (0.9% NaCl) or Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: Aqueous-Based Formulation [5]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300 of the final volume.
-
Vortex the mixture until the solution is clear.
-
Add Tween-80 to the mixture (e.g., 5% of the final volume) and vortex thoroughly.
-
Add saline to reach the final desired volume and concentration. The final DMSO concentration should be kept low (ideally below 10%) to minimize toxicity.
-
Vortex the final solution until it is a clear and homogenous suspension. Gentle warming or sonication can be used to aid dissolution if necessary.
Protocol 2: Oil-Based Formulation [5]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add corn oil to the tube to achieve the final desired concentration. A common ratio is 10% DMSO to 90% corn oil.
-
Vortex the mixture thoroughly to ensure a uniform suspension. This formulation may be suitable for compounds with poor aqueous solubility.
Colorectal Cancer Xenograft Mouse Model and this compound Administration
This protocol details the establishment of a subcutaneous colorectal cancer xenograft model and subsequent treatment with this compound.
Materials:
-
Human colorectal cancer cell line (e.g., LS411N, HCT116)[6]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Syringes and needles (27-30 gauge for injection, 20-22 gauge for gavage)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Prepared this compound formulation and vehicle control
Experimental Workflow:
Caption: Workflow for a xenograft study with this compound.
Protocol:
-
Cell Culture: Culture human colorectal cancer cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells using trypsin, wash with PBS, and perform a cell count. Resuspend the cells in cold PBS at a concentration of 1 x 10^7 cells/100 µL. For some cell lines, resuspending in a 1:1 mixture of PBS and Matrigel can improve tumor establishment.[8]
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse using a 27-30 gauge needle.[9]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the prepared this compound formulation or the vehicle control to the respective groups via oral gavage. A typical administration volume is 5-10 mL/kg body weight.[10] Administration is often performed once or twice daily.[5]
-
Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study to assess efficacy and toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their weight. Tumors can be processed for further analysis, such as pharmacodynamics (e.g., measurement of target engagement biomarkers) or histology.
Signaling Pathway Context
DHX9 is known to be involved in multiple signaling pathways that are critical for cancer cell survival and proliferation. Inhibition of DHX9 is expected to impact these pathways.
Caption: DHX9's role in key cancer-related signaling pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. WO2023158795A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
- 4. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Accent Therapeutics describes DHX9 inhibitors for cancer | BioWorld [bioworld.com]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. Mouse xenograft model of colorectal cancer [bio-protocol.org]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Dhx9-IN-14 Biochemical Helicase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DEAH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes. As an ATP-dependent helicase, DHX9 unwinds double-stranded DNA, RNA, and RNA/DNA hybrids, playing vital roles in transcription, DNA replication, RNA processing and transport, and the maintenance of genomic stability.[1][2][3] Its ability to resolve complex nucleic acid structures like R-loops and G-quadruplexes underscores its importance in preventing genomic instability, a hallmark of cancer.[4] Consequently, DHX9 has emerged as a significant therapeutic target for oncology and antiviral therapies.[1][5][6]
Dhx9-IN-14 is a small molecule inhibitor of DHX9, with a reported cellular target engagement EC50 of 3.4 μM.[7] These application notes provide detailed protocols for two common biochemical assays—an ATPase activity assay and a fluorescence-based helicase unwinding assay—to characterize the inhibitory effects of compounds like this compound on DHX9 activity.
Data Presentation
The inhibitory activity of compounds against DHX9 is typically quantified by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following table provides an example of how to present such quantitative data. Note: Specific biochemical IC50/EC50 values for this compound are not publicly available; the data for the well-characterized inhibitor ATX968 is provided for illustrative purposes.[4]
| Compound | Assay Type | Substrate(s) | IC50 / EC50 (μM) | Maximum Inhibition (%) |
| This compound | Cellular Target Engagement | - | 3.4 | Not Reported |
| ATX968 (Example) | ATPase Activity | dsRNA, ATP | EC50: ~1-5 | ~70% (Partial Inhibitor) |
| ATX968 (Example) | Helicase Unwinding | dsRNA, ATP | IC50: ~20 | >95% (Full Inhibitor) |
| GTPγS (Example) | ATPase Activity | dsRNA, ATP | Not Reported | Not Reported |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the cellular context and experimental procedures, the following diagrams are provided.
Caption: DHX9's role in resolving R-loops to maintain genomic stability.
Caption: General workflow for a DHX9 biochemical inhibitor assay.
Experimental Protocols
Protocol 1: DHX9 ATPase Activity Assay (Luminescence-Based)
This protocol is adapted from commercially available kits like the ADP-Glo™ assay and is designed to measure the conversion of ATP to ADP, which is directly proportional to DHX9 ATPase activity.[8][9]
A. Materials and Reagents
-
DHX9 Enzyme: Purified recombinant human DHX9 (e.g., BPS Bioscience, Cat. #102248).
-
DHX9 Substrate: Double-stranded RNA (dsRNA) or other suitable nucleic acid substrate.
-
ATP: Adenosine 5'-triphosphate solution (e.g., 4 mM).
-
Assay Buffer: E.g., 40 mM HEPES (pH 7.5), 20 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.01% BSA.[5]
-
This compound: Test inhibitor dissolved in 100% DMSO.
-
ADP-Glo™ Reagent & Kinase Detection Reagent: (Promega).
-
Assay Plates: White, low-volume, 384-well or 96-well plates.
-
Plate Reader: Capable of measuring luminescence.
B. Experimental Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor at 10-fold the desired final concentration in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute DHX9 enzyme to the working concentration (e.g., 2.2 ng/µl) in Assay Buffer.[8]
-
Dilute ATP to the working concentration (e.g., 1 mM) in Assay Buffer.[8]
-
Dilute the dsRNA substrate to its working concentration in Assay Buffer.
-
-
Reaction Setup (25 µl final volume):
-
Add 17.5 µl of the diluted DHX9 enzyme to all wells of the plate.
-
Add 2.5 µl of the 10x serially diluted this compound or control (Assay Buffer with DMSO for "Positive Control" and Assay Buffer alone for "Blank") to the appropriate wells.
-
Pre-incubate the plate for 20-60 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]
-
Add 2.5 µl of the diluted dsRNA substrate to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µl of Assay Buffer to the "Blank" wells.
-
Initiate the reaction by adding 2.5 µl of diluted ATP to all wells.
-
-
Incubation:
-
Incubate the plate for 2 hours at room temperature.[8]
-
-
Detection:
-
Add 25 µl of ADP-Glo™ Reagent to each well to stop the helicase reaction and deplete the remaining ATP.
-
Cover the plate and incubate for 45 minutes at room temperature.
-
Add 50 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescence signal.
-
Cover the plate, incubate for another 45 minutes at room temperature.
-
Measure the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" signal from all other measurements.
-
Determine the percent inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: DHX9 Helicase Unwinding Assay (Fluorescence-Based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to directly measure the unwinding of a nucleic acid duplex. A fluorophore (e.g., Cy3 or TAMRA) on one strand is quenched by a quencher (e.g., BHQ) on the complementary strand. Unwinding separates the strands, leading to an increase in fluorescence.[10][11]
A. Materials and Reagents
-
DHX9 Enzyme: Purified recombinant human DHX9.
-
FRET Substrate: A dsRNA substrate with a 3' overhang, where one strand is labeled with a fluorophore (e.g., TAMRA) and the other with a compatible quencher (e.g., BHQ).
-
ATP: Adenosine 5'-triphosphate solution.
-
Assay Buffer: E.g., 40 mM HEPES (pH 7.5), 20 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.004 U/ml RNaseOUT.[5]
-
This compound: Test inhibitor dissolved in 100% DMSO.
-
Assay Plates: Black, non-binding, 384-well or 96-well plates.
-
Plate Reader: Capable of measuring fluorescence with appropriate excitation/emission wavelengths (e.g., Ex/Em = 525 nm/592 nm for TAMRA).
B. Experimental Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of this compound in Assay Buffer at 10-fold the desired final concentration.
-
Dilute DHX9 enzyme to its working concentration in Assay Buffer.
-
Prepare a reaction mix containing the FRET-labeled dsRNA substrate and ATP at their final desired concentrations in Assay Buffer.
-
-
Reaction Setup (20 µl final volume):
-
Add 10 µl of Assay Buffer containing the appropriate concentration of DHX9 enzyme to each well.
-
Add 2 µl of the 10x serially diluted this compound or control vehicle (Assay Buffer with DMSO).
-
Pre-incubate the plate for 20 minutes at room temperature.
-
-
Initiation and Detection:
-
Initiate the unwinding reaction by adding 8 µl of the dsRNA/ATP reaction mix to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature (e.g., 25°C or 30°C).
-
Monitor the increase in fluorescence in real-time over a period of 60-90 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
For each concentration of the inhibitor, determine the initial rate of the unwinding reaction (the linear portion of the fluorescence increase over time).
-
Calculate the percent inhibition of the reaction rate for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.string-db.org [m.string-db.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accenttx.com [accenttx.com]
- 6. researchgate.net [researchgate.net]
- 7. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Real-time fluorescence assays to monitor duplex unwinding and ATPase activities of helicase proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-time fluorescence assays to monitor duplex unwinding and ATPase activities of helicases | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: High-Throughput Screening with Dhx9-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2][3][4][5] Dysregulation of DHX9 activity has been implicated in various diseases, including cancer and viral infections, making it an attractive therapeutic target.[1][2][3][6] These application notes provide a detailed protocol for developing and executing a high-throughput screen (HTS) to identify and characterize inhibitors of DHX9, featuring the known inhibitor Dhx9-IN-14 as a control compound. The protocols herein describe robust biochemical assays suitable for adaptation to a high-throughput format.[1][2][7][8][9][10]
Dhx9 Signaling and Therapeutic Rationale
DHX9 is a multifunctional helicase that unwinds double-stranded DNA and RNA, as well as RNA/DNA hybrids and more complex structures like R-loops and G-quadruplexes.[1][2][4] Its activity is essential for resolving nucleic acid structures that can impede cellular processes. In cancer, particularly in microsatellite instable (MSI) tumors with deficient mismatch repair (dMMR), there is a strong dependence on DHX9 for cell proliferation and survival.[5][11] Inhibition of DHX9 in these cancer cells leads to increased replication stress, cell-cycle arrest, and apoptosis.[5] Furthermore, DHX9 plays a role in the innate immune response to viral infections by acting as a nucleic acid sensor and modulating NF-κB signaling.[12][13] Therefore, small molecule inhibitors of DHX9, such as this compound, hold promise as potential therapeutics.[6][14]
References
- 1. accenttx.com [accenttx.com]
- 2. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Identifying RNA Helicase Inhibitors Using Duplex Unwinding Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. Identifying RNA Helicase Inhibitors Using Duplex Unwinding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying RNA Helicase Inhibitors Using Duplex Unwinding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]
- 12. academic.oup.com [academic.oup.com]
- 13. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Utilizing DHX9 Inhibition in CRISPR Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme involved in a myriad of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[1] This document provides detailed application notes and protocols for leveraging small-molecule inhibitors of DHX9, with a focus on ATX968, a potent and selective inhibitor, in conjunction with CRISPR-based screening methodologies to identify novel cancer dependencies and therapeutic strategies.
Mechanism of Action of DHX9 and Rationale for Inhibition
DHX9 is an ATP-dependent helicase that unwinds DNA and RNA secondary structures, such as R-loops, which are three-stranded nucleic acid structures that can impede DNA replication and transcription.[2] By resolving these structures, DHX9 plays a critical role in maintaining genomic integrity.[1][3] In many cancers, the dysregulation of DHX9 activity can lead to either oncogenic or tumor-suppressive effects depending on the cellular context and interacting partners.[1] Inhibition of DHX9 can induce replication stress, DNA damage, and apoptosis in cancer cells, particularly those with deficiencies in DNA damage repair pathways, such as microsatellite instable (MSI) tumors.[4][5]
Featured DHX9 Inhibitor: ATX968
ATX968 has been identified as a potent and selective small-molecule inhibitor of DHX9 helicase activity.[4][5] Preclinical studies have demonstrated its ability to abrogate the proliferation of microsatellite instable cancers with deficient mismatch repair (dMMR).[4][5]
Quantitative Data for DHX9 Inhibitor (ATX968)
| Parameter | Value | Cell Line/System | Reference |
| Biochemical Activity | |||
| DHX9 ATPase IC50 | Potent Inhibition | Biochemical Assay | [6] |
| DHX9 Unwinding IC50 | Potent Inhibition | Biochemical Assay | [6] |
| Cellular Activity | |||
| Cellular Target Engagement | Correlates with anti-proliferative activity | Cellular Assay | [6] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | Dose-dependent durable tumor regression | MSI-H/dMMR Xenograft Model | [4][5][7] |
| Pharmacodynamic Marker | Dose-dependent induction of circBRIP1 | In Vivo Xenograft Model and Human PBMCs | [6] |
Signaling Pathways Involving DHX9
DHX9 is a central node in several critical cellular signaling pathways. Its inhibition can significantly impact these pathways, leading to anti-tumor effects.
DHX9 in the DNA Damage Response (DDR)
DHX9 interacts with key DDR proteins such as BRCA1 and ATR.[8] It accumulates at sites of DNA damage and is involved in the resolution of R-loops that can cause replication stress and DNA breaks.[3][9] Inhibition of DHX9 exacerbates DNA damage, leading to cell cycle arrest and apoptosis, particularly in cells with compromised DDR.[4][5]
DHX9 and the p53 Signaling Pathway
DHX9 inhibition has been shown to activate the p53 signaling pathway, leading to apoptosis in cancer cells.[1][3] This can occur in both p53-wildtype and, through alternative mechanisms, in p53-deficient cells, highlighting a broad therapeutic window.[10][11]
DHX9 and the NF-κB Signaling Pathway
DHX9 can act as a transcriptional coactivator for NF-κB, enhancing its activity.[1][12] It interacts with the p65 subunit of NF-κB and RNA Polymerase II to promote the transcription of NF-κB target genes involved in cell proliferation, survival, and metastasis.[12][13]
Experimental Protocols
Protocol 1: Pooled CRISPR-Cas9 Knockout Screen with DHX9 Inhibitor (ATX968) to Identify Synthetic Lethal Interactions
This protocol outlines a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when knocked out, sensitize cancer cells to the DHX9 inhibitor ATX968.
Materials:
-
Cancer cell line of interest (e.g., MSI-H colorectal cancer line) stably expressing Cas9.
-
Genome-wide or focused lentiviral sgRNA library.
-
Lentiviral packaging plasmids.
-
HEK293T cells for lentivirus production.
-
Transfection reagent.
-
Polybrene.
-
Puromycin.
-
DHX9 inhibitor (ATX968).
-
Cell culture reagents and consumables.
-
Genomic DNA extraction kit.
-
PCR reagents and primers for sgRNA amplification.
-
Next-generation sequencing platform.
Methodology:
-
Cell Line Preparation:
-
Generate a stable Cas9-expressing cell line by lentiviral transduction and antibiotic selection if one is not already available.
-
Perform a dose-response curve with ATX968 to determine a sub-lethal concentration (e.g., IC20-IC30) for the screen.
-
-
Lentiviral Library Production:
-
Produce high-titer lentiviral particles for the sgRNA library in HEK293T cells using standard protocols.
-
Titer the virus to determine the appropriate volume for a multiplicity of infection (MOI) of 0.1-0.3.
-
-
CRISPR Screen:
-
Transduce the Cas9-expressing cells with the sgRNA library at an MOI < 0.3 to ensure that most cells receive a single sgRNA. Maintain a cell population that represents the library complexity at a minimum of 500x coverage.
-
Select for transduced cells using puromycin.
-
After selection, split the cell population into two arms: a vehicle control group and an ATX968-treated group.
-
Culture the cells for 14-21 days, maintaining library representation.
-
Harvest cell pellets at the beginning (T0) and end of the experiment for both treatment arms.
-
-
Data Analysis:
-
Extract genomic DNA from the harvested cell pellets.
-
Amplify the sgRNA cassettes by PCR and prepare libraries for next-generation sequencing.
-
Sequence the libraries and analyze the data using software such as MAGeCK to identify sgRNAs that are significantly depleted in the ATX968-treated population compared to the vehicle control.
-
-
Hit Validation:
-
Validate top candidate genes from the primary screen using individual sgRNAs in smaller-scale assays.
-
Perform orthogonal validation using siRNA or shRNA to confirm the synthetic lethal phenotype.
-
Conduct mechanistic studies to understand how the loss of the candidate gene sensitizes cells to DHX9 inhibition.
-
Protocol 2: Validation of a CRISPR Screen Hit using a Competitive Growth Assay
This protocol describes a method to validate a candidate gene identified from the primary screen.
Materials:
-
Cas9-expressing cell line.
-
Lentiviral constructs expressing individual sgRNAs targeting the candidate gene and a non-targeting control sgRNA, each with a fluorescent marker (e.g., GFP or mCherry).
-
ATX968.
-
Flow cytometer.
Methodology:
-
Transduction:
-
Transduce the Cas9-expressing cell line with lentivirus expressing either the non-targeting control sgRNA or the sgRNA targeting the candidate gene.
-
Alternatively, co-infect cells with a GFP-expressing sgRNA targeting the gene of interest and an mCherry-expressing non-targeting control sgRNA.
-
-
Drug Treatment:
-
After 48-72 hours, split the transduced cells into vehicle control and ATX968-treated groups.
-
-
Flow Cytometry Analysis:
-
At regular intervals (e.g., every 3-4 days) for 10-14 days, analyze the percentage of fluorescently-labeled cells in each population by flow cytometry.
-
A significant decrease in the percentage of cells with the sgRNA targeting the candidate gene in the ATX968-treated group compared to the vehicle control indicates a synthetic lethal interaction.
-
Conclusion
The combination of DHX9 inhibition and CRISPR-based functional genomics provides a powerful platform for the discovery of novel cancer vulnerabilities and the development of targeted therapeutic strategies. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize DHX9 inhibitors like ATX968 in their CRISPR screening workflows. These approaches hold the potential to identify patient populations that will most likely benefit from DHX9-targeted therapies and to uncover rational combination strategies to overcome drug resistance.
References
- 1. m.string-db.org [m.string-db.org]
- 2. DHX9 Result Summary | BioGRID [thebiogrid.org]
- 3. Reactome | DHX9 [cytosol] [reactome.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accenttx.com [accenttx.com]
- 7. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]
- 8. DHX9 - ILF2 Interaction Summary | BioGRID [thebiogrid.org]
- 9. Reactome | DHX9 binds DNA [reactome.org]
- 10. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHX9 - BRCA1 Interaction Summary | BioGRID [thebiogrid.org]
- 12. researchgate.net [researchgate.net]
- 13. A dose-response model for statistical analysis of chemical genetic interactions in CRISPRi screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Replication Stress with Dhx9-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHX9 (DExH-Box Helicase 9), also known as RNA Helicase A (RHA), is a multifunctional enzyme crucial for various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] It plays a vital role in resolving complex nucleic acid structures like R-loops (RNA:DNA hybrids), which can otherwise impede DNA replication and lead to replication stress and DNA damage.[1][2] Elevated DHX9 expression is observed in several cancers, making it an attractive therapeutic target.[3] Inhibition of DHX9 has been shown to induce replication stress, leading to cell cycle arrest and apoptosis, particularly in cancer cells with deficient mismatch repair (dMMR) or high microsatellite instability (MSI-H).[4][5]
Dhx9-IN-14 is a small molecule inhibitor of DHX9. This document provides detailed application notes and protocols for the use of this compound to induce replication stress in cancer cell lines. The provided protocols are based on established methodologies for studying replication stress and are supplemented with data from analogous DHX9 inhibitors, such as ATX968, due to the limited availability of specific data for this compound. Therefore, optimization of concentrations and incubation times for your specific cell line and experimental conditions is highly recommended.
Data Presentation
The following table summarizes the available quantitative data for DHX9 inhibitors. Note that most of the detailed cellular activity data is for ATX968, a potent and selective DHX9 inhibitor, and should be used as a reference for designing experiments with this compound.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Cellular Target Engagement | - | EC50 | 3.4 µM | Vendor Data |
| ATX968 | DHX9 Helicase Inhibition | - | IC50 | 8 nM | [6] |
| ATX968 | circBRIP1 Induction (Cellular Target Engagement) | - | EC50 | 0.054 µM | [7] |
| ATX968 | Cell Proliferation | LS411N (MSI-H/dMMR CRC) | IC50 | 0.663 µM | [8] |
| ATX968 | Cell Proliferation | NCI-H747 (MSS/pMMR CRC) | IC50 | > 10 µM | [8] |
| ATX968 | Replication Stress Induction | LS411N (MSI-H/dMMR CRC) | Effective Concentration | 1 µM | [4] |
Signaling Pathway and Experimental Workflow
DHX9 Inhibition and Replication Stress Signaling Pathway
Inhibition of DHX9's helicase activity leads to the accumulation of unresolved R-loops and other non-canonical DNA structures. These structures physically obstruct the progression of the replication fork, leading to replication stress. This, in turn, activates the DNA Damage Response (DDR) pathway, characterized by the phosphorylation of key proteins like H2AX (forming γH2AX) and CHK1, ultimately leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of DHX9 inhibition leading to replication stress.
Experimental Workflow for Inducing Replication Stress
The following diagram outlines a typical workflow for treating cells with this compound and subsequently analyzing the induction of replication stress.
Caption: Experimental workflow for this compound treatment and analysis.
Experimental Protocols
Note: These protocols are generalized and should be optimized for your specific cell line and experimental setup. Based on data from analogous compounds, a starting concentration range of 1-10 µM for this compound is recommended for initial experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for DNA Damage Markers (γH2AX and p-CHK1)
This protocol is for detecting the induction of DNA damage response markers following this compound treatment.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γH2AX, anti-p-CHK1, anti-CHK1, anti-H2AX, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) for various time points (e.g., 6, 12, 24, 48 hours). A known replication stress inducer like hydroxyurea can be used as a positive control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 µM, 5 µM) or vehicle for 24, 48, or 72 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Troubleshooting
-
Low potency of this compound: If the expected effects are not observed, consider increasing the concentration or treatment duration. The EC50 of 3.4 µM is for target engagement and may not directly correlate with the concentration required for a specific cellular phenotype.
-
High background in Western blotting: Ensure complete transfer and adequate blocking. Optimize antibody concentrations and washing steps.
-
Poor resolution of cell cycle phases: Ensure proper cell fixation and staining. Analyze a sufficient number of events on the flow cytometer.
Conclusion
This compound is a valuable tool for studying the cellular consequences of DHX9 inhibition. By inducing replication stress, it can be used to investigate the role of DHX9 in DNA repair, cell cycle regulation, and cancer cell survival. The protocols provided here offer a starting point for utilizing this compound in your research. Remember that optimization is key to achieving robust and reproducible results.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Western Blot Analysis Following Dhx9-IN-14 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of Dhx9-IN-14, a potent inhibitor of the DExH-box helicase 9 (DHX9). The protocols outlined below are intended to assist in elucidating the mechanism of action of this compound and its impact on key signaling pathways.
DHX9 is a crucial enzyme involved in various cellular processes, including transcription, translation, RNA processing, and the maintenance of genomic stability.[1][2][3][4] Its inhibition has been shown to induce an antiviral-like interferon response, trigger replication stress, and promote the accumulation of R-loops (RNA/DNA hybrids), leading to DNA damage.[1][5][6] Consequently, DHX9 has emerged as a promising therapeutic target in oncology.[3][7]
Western blot analysis is an indispensable technique to probe the molecular consequences of DHX9 inhibition. This document provides detailed methodologies for sample preparation, protein analysis, and a summary of key protein targets and their expected modulation following treatment with this compound.
Data Presentation: Summary of Key Protein Targets
The following table summarizes key proteins and their expected changes in expression or post-translational modification upon treatment with this compound, based on the known effects of DHX9 inhibition.
| Pathway/Process | Target Protein | Expected Change upon this compound Treatment | Rationale |
| DNA Damage Response | γH2AX (phosphorylated H2A.X) | Increased phosphorylation | Marker for DNA double-strand breaks, expected to increase due to replication stress and R-loop accumulation.[5] |
| pRPA (phosphorylated RPA) | Increased phosphorylation | Indicates replication stress and single-stranded DNA exposure.[5] | |
| pATR (phosphorylated ATR) | Increased phosphorylation | Key kinase in the DNA damage response, activated by replication stress.[8] | |
| pChk1 (phosphorylated Chk1) | Increased phosphorylation | Downstream effector of the ATR pathway, involved in cell cycle arrest.[8][9] | |
| PI3K/AKT Signaling | pGSK3α/β (phosphorylated GSK3α/β) | Decreased phosphorylation | Inhibition of DHX9 has been shown to decrease the phosphorylation of GSK3α/β.[9] |
| pP70S6K (phosphorylated P70S6K) | Decreased phosphorylation | A downstream target of the PI3K/AKT/mTOR pathway, its phosphorylation is expected to decrease.[9] | |
| Apoptosis | Cleaved Caspase-3 | Increased levels | Indicates activation of the apoptotic cascade. |
| Annexin V | Increased levels | An early marker of apoptosis.[1] | |
| Cell Cycle Control | p53 | Increased protein levels | DHX9 suppression can lead to the activation of the p53 pathway.[10][11] |
| p21 | Increased protein levels | A downstream target of p53, its induction leads to cell cycle arrest.[10] | |
| NF-κB Signaling | p-p65 (phosphorylated p65) | Modulated (context-dependent) | DHX9 can regulate NF-κB-mediated transcription.[2][12] |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., small cell lung cancer, colorectal cancer with microsatellite instability) in appropriate culture dishes or flasks.[1][5] Allow cells to adhere and reach 60-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration, with a starting point around the EC50 of 3.4 μM.[7]
-
Treatment: Remove the existing culture medium and replace it with the medium containing this compound or a vehicle control (e.g., DMSO). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
II. Protein Lysate Preparation
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization:
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
III. Western Blot Analysis
-
Sample Preparation:
-
Based on the protein concentration, dilute the lysates with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Include a pre-stained protein ladder to monitor the separation.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To probe for another protein on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer.
-
After stripping, the membrane should be washed and re-blocked before incubation with a new primary antibody. It is crucial to probe for a loading control (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading across all lanes.[13]
-
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: Signaling pathways affected by this compound.
References
- 1. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. oncotarget.com [oncotarget.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Dhx9-IN-14
Audience: Researchers, scientists, and drug development professionals.
Introduction
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme crucial for various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1] Due to its significant role in cell proliferation, DHX9 has emerged as a promising therapeutic target in oncology.[1] Inhibition of DHX9 has been shown to induce replication stress, leading to cell cycle arrest and apoptosis in cancer cells, particularly those with deficient mismatch repair.[1]
Dhx9-IN-14 is a small molecule inhibitor of DHX9. These application notes provide a comprehensive protocol for analyzing the effects of this compound on the cell cycle of cultured cells using flow cytometry with propidium iodide (PI) staining. The provided methodologies will guide researchers in assessing the potential of this compound to induce cell cycle arrest, a key indicator of its anti-proliferative activity.
Data Presentation
While specific quantitative data for this compound is not yet widely published, studies on the suppression of DHX9 via shRNA provide a strong indication of the expected effects on cell cycle distribution. The following table summarizes representative data from such studies, demonstrating a significant arrest in the G0/G1 phase of the cell cycle. A similar trend is anticipated with this compound treatment.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| U2OS | Control shRNA | ~50% | ~30% | ~20% | [2] |
| U2OS | DHX9 shRNA | ~65% | ~21-23% | ~11-13% | [2] |
| MRC-5 | Control shRNA | ~60% | ~25% | ~15% | [3] |
| MRC-5 | DHX9 shRNA | Increased | Decreased | Decreased | [3] |
Note: The data presented for MRC-5 cells was described qualitatively in the reference. The U2OS data shows a pronounced (~15%) increase in the G0/G1 phase and a 7–9% decrease in the S and G2/M phases upon DHX9 suppression.[2]
Signaling Pathway
The inhibition of DHX9 by this compound is hypothesized to induce cell cycle arrest primarily through the activation of a DNA damage response pathway. DHX9 is essential for efficient DNA replication.[3] Its inhibition leads to replication stress, which in turn activates the p53 signaling pathway. Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which then inhibits cyclin-dependent kinases (CDKs) responsible for the G1/S phase transition. This cascade ultimately results in cell cycle arrest at the G1 checkpoint.
Experimental Workflow
The following diagram outlines the general workflow for analyzing cell cycle arrest induced by this compound using flow cytometry.
References
Application Notes and Protocols for RNA Sequencing Analysis of Dhx9-IN-14 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
DEAH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme involved in a wide array of cellular processes. Its roles include the regulation of DNA replication, transcription, translation, and the maintenance of genomic stability.[1] DHX9's ability to unwind DNA and RNA duplexes, as well as complex nucleic acid structures like R-loops, positions it as a critical regulator of gene expression and RNA metabolism.[1] Dysregulation of DHX9 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2]
Dhx9-IN-14 is a small molecule inhibitor of the RNA helicase activity of DHX9.[1] Investigating the global transcriptomic changes induced by this compound treatment is crucial for understanding its mechanism of action and identifying potential biomarkers and therapeutic applications. RNA sequencing (RNA-seq) is a powerful technology for profiling the transcriptome, enabling the quantification of gene expression and the discovery of novel transcripts.
These application notes provide a comprehensive protocol for the RNA sequencing analysis of cells treated with this compound, from experimental design to data analysis and interpretation.
Overview of the Experimental Workflow
The overall experimental workflow for the RNA sequencing analysis of this compound treated cells is depicted below. This process begins with cell culture and treatment, followed by RNA extraction, library preparation, sequencing, and a comprehensive bioinformatics analysis to identify differentially expressed genes and affected signaling pathways.
Caption: Experimental workflow for RNA sequencing analysis of this compound treated cells.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line known to have high DHX9 expression).
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as the highest inhibitor dose.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a suitable lysis buffer for RNA extraction.
-
Total RNA Extraction
-
RNA Isolation: Isolate total RNA from the cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase I digestion to remove any contaminating genomic DNA.
-
RNA Elution: Elute the purified RNA in RNase-free water.
RNA Quality Control
Assess the quantity and quality of the isolated RNA before proceeding to library preparation.
| Parameter | Method | Acceptance Criteria |
| Concentration | Spectrophotometry (e.g., NanoDrop) | > 20 ng/µL |
| Purity (A260/A280) | Spectrophotometry (e.g., NanoDrop) | 1.8 - 2.1 |
| Purity (A260/A230) | Spectrophotometry (e.g., NanoDrop) | > 1.8 |
| Integrity (RIN) | Microfluidic Electrophoresis (e.g., Agilent Bioanalyzer) | > 7.0 |
RNA Sequencing Library Preparation
-
mRNA Purification: Enrich for polyadenylated mRNA from the total RNA using oligo(dT)-conjugated magnetic beads.
-
RNA Fragmentation: Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperatures.
-
First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase and random hexamer primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters with a 'T' overhang to the A-tailed cDNA fragments. These adapters contain sequences for primer binding for subsequent amplification and sequencing.
-
PCR Amplification: Amplify the adapter-ligated cDNA library using PCR to generate a sufficient quantity of library for sequencing.
-
Library Quality Control: Assess the quality and quantity of the prepared library.
| Parameter | Method | Acceptance Criteria |
| Concentration | Fluorometric Quantification (e.g., Qubit) | > 2 nM |
| Size Distribution | Microfluidic Electrophoresis (e.g., Agilent Bioanalyzer) | Peak at 200-500 bp |
Next-Generation Sequencing
Perform sequencing of the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) according to the manufacturer's protocols. The choice of sequencing depth (number of reads per sample) will depend on the specific research goals.
Bioinformatics Data Analysis
The bioinformatics analysis of the RNA-seq data involves several steps to process the raw sequencing reads and identify differentially expressed genes.
Raw Read Quality Control
-
Use tools like FastQC to assess the quality of the raw sequencing reads. This includes checking for per-base sequence quality, GC content, and adapter contamination.
Read Trimming and Filtering
-
Remove adapter sequences and low-quality reads using tools such as Trimmomatic or Cutadapt.
Read Alignment
-
Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR or HISAT2.[3][4]
Gene Expression Quantification
-
Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[5]
Differential Gene Expression Analysis
-
Perform differential expression analysis between the this compound treated and vehicle control groups using packages like DESeq2 or edgeR in R.[6] These tools normalize the count data and perform statistical tests to identify genes with significant changes in expression.
Pathway and Functional Analysis
-
Perform gene set enrichment analysis (GSEA) or over-representation analysis (ORA) on the list of differentially expressed genes to identify enriched biological pathways, gene ontologies, and other functional categories. Tools such as GSEA, DAVID, or Metascape can be used for this purpose.
Expected Results and Data Presentation
The RNA sequencing analysis will generate a list of differentially expressed genes (DEGs) upon treatment with this compound. This data can be presented in tables and visualized using volcano plots and heatmaps.
Table 1: Example of Differentially Expressed Genes
| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value |
| IFIT1 | 3.5 | 1.2e-15 | 3.4e-11 |
| ISG15 | 3.1 | 4.5e-12 | 8.9e-08 |
| DDX58 | 2.8 | 9.8e-10 | 1.5e-06 |
| MX1 | 2.5 | 3.2e-08 | 4.1e-05 |
| OAS1 | 2.2 | 7.1e-07 | 6.3e-04 |
| BRCA1 | -1.5 | 2.5e-06 | 1.8e-03 |
| RAD51 | -1.2 | 8.9e-05 | 5.2e-02 |
| ... | ... | ... | ... |
Signaling Pathways and Mechanisms of Action
DHX9 is involved in multiple critical cellular pathways. Inhibition of DHX9 with this compound is expected to perturb these pathways, leading to observable changes in gene expression.
DHX9 in R-loop Resolution and DNA Damage Response
DHX9 plays a crucial role in resolving R-loops, which are three-stranded nucleic acid structures that can form during transcription and pose a threat to genome stability.[7][8] Inhibition of DHX9 can lead to the accumulation of R-loops, resulting in DNA damage and the activation of the DNA damage response (DDR) pathway.[7]
Caption: Inhibition of DHX9 leads to R-loop accumulation and DNA damage response.
DHX9 in Innate Immunity and NF-κB Signaling
DHX9 is also involved in the innate immune response.[2][9] It can act as a sensor for viral nucleic acids and is a coactivator of NF-κB-mediated transcription.[9][10] Inhibition of DHX9 may therefore modulate the expression of inflammatory and antiviral genes.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 4. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 7. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
Troubleshooting & Optimization
Navigating the Challenges of Dhx9-IN-14: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for navigating the potential solubility and stability challenges associated with the DHX9 inhibitor, Dhx9-IN-14. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to facilitate the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the DExH-box helicase 9 (DHX9). DHX9 is an ATP-dependent RNA/DNA helicase that plays a crucial role in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] By inhibiting the helicase activity of DHX9, this compound can disrupt these processes, making it a valuable tool for cancer research. It has a reported EC50 of 3.4 μM in a cellular target engagement assay.[3]
Q2: What are the known signaling pathways affected by DHX9 inhibition?
DHX9 is implicated in several key signaling pathways relevant to cancer biology. Its inhibition can impact:
-
DNA Damage Response (DDR) and Cell Cycle: DHX9 is involved in resolving R-loops and other non-B DNA structures that can impede DNA replication and lead to genomic instability.[4][5] Its suppression can activate a p53-dependent stress response, leading to cell cycle arrest or senescence.[1][2][6]
-
Innate Immunity: DHX9 can act as a sensor for viral DNA and RNA, triggering an innate immune response.[7] Inhibition of DHX9 may therefore modulate the tumor microenvironment and the response to immunotherapies.
-
Transcription Regulation: DHX9 interacts with various transcription factors and can influence the expression of genes involved in cell proliferation and survival.[2]
Q3: What is the recommended solvent for dissolving this compound?
Q4: How should I store this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C . Aliquoting the stock solution into smaller, single-use volumes is highly advised to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | - The aqueous solubility of this compound is likely low.[9]- The final concentration of DMSO in the medium is too low to maintain solubility.[10]- The stock solution was not properly dissolved or was added too quickly to the aqueous medium. | - Increase the final DMSO concentration in your culture medium, ensuring it remains at a non-toxic level for your cell line (typically ≤ 0.5%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[10]- Before adding to the medium, perform a serial dilution of your high-concentration DMSO stock in DMSO to a lower concentration. Then, add the diluted stock to your medium.[10]- Warm the cell culture medium to 37°C before slowly adding the this compound stock solution while gently vortexing.[11]- If precipitation persists, consider using a formulation with solubilizing agents like PEG300 and Tween-80, especially for in vivo studies (see Protocol 2). |
| Inconsistent or unexpected experimental results. | - Degradation of this compound due to improper storage or handling.- Inaccurate concentration of the stock solution.- The compound has lost activity over time. | - Always use freshly prepared dilutions from a properly stored stock solution. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.- Periodically verify the concentration of your stock solution using analytical methods if possible.- If you suspect the compound has degraded, it is best to use a fresh vial of the inhibitor. |
| Difficulty dissolving the solid compound. | - The compound may be hydrophobic in nature.[12][13]- Insufficient solvent or mixing. | - Use anhydrous DMSO as the primary solvent.[8]- Gentle warming (up to 37°C) and vortexing or sonication can aid in dissolution.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.
-
To aid dissolution, gently vortex the vial. If necessary, briefly sonicate the solution in a water bath or warm it to 37°C. Visually inspect to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes to protect from light and prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Suggested Formulation for In Vivo Studies (Based on Analogous Compounds)
For in vivo applications, a formulation that improves the solubility and bioavailability of hydrophobic compounds is often necessary. The following is a general protocol adapted from formulations used for other DHX9 inhibitors. Note: This formulation should be optimized and validated for this compound specifically.
Materials:
-
This compound
-
Anhydrous DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly. A common ratio is 10% DMSO and 40% PEG300 of the final volume.
-
Add Tween-80 to the mixture and mix well. A typical concentration is 5% of the final volume.
-
Slowly add sterile saline to the mixture to reach the final desired volume while vortexing to ensure a clear solution. The final volume will be composed of 45% saline in this example.
-
The final formulation should be prepared fresh before each use.
Visualizing DHX9's Role in Cellular Pathways
To better understand the biological context of this compound's activity, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Overview of DHX9's roles in key cellular pathways and the inhibitory action of this compound.
Caption: A generalized workflow for preparing and using this compound in cell-based assays.
References
- 1. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. Selected Thoughts on Hydrophobicity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrophobic and polar interactions of FDA-approved small molecule protein kinase inhibitors with their target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating Dhx9-IN-14 off-target effects
Welcome to the technical support center for DHX9-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and addressing potential challenges, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known on-target activity?
This compound is a small molecule inhibitor of the DExH-Box Helicase 9 (DHX9), an ATP-dependent RNA/DNA helicase.[1][2][3][4] DHX9 is involved in a multitude of cellular processes, including transcription, translation, RNA processing, and maintenance of genomic stability.[1][5][6] this compound has been shown to engage DHX9 in cellular assays with an EC50 of 3.4 μM.[3][4]
Q2: I am observing a phenotype in my experiment that doesn't align with the known functions of DHX9. Could this be an off-target effect of this compound?
It is possible. While this compound is designed to inhibit DHX9, like most small molecule inhibitors, it may interact with other proteins in the cell, leading to off-target effects.[7][8] Unexplained phenotypes are a common indicator of potential off-target activity. It is crucial to perform validation experiments to distinguish between on-target and off-target effects.
Q3: What are the first steps I should take to investigate a suspected off-target effect?
To begin investigating a suspected off-target effect, we recommend a multi-pronged approach:
-
Dose-response analysis: Determine if the unexpected phenotype follows the same dose-response curve as the expected on-target DHX9 inhibition. A significant deviation may suggest an off-target effect.
-
Use of a negative control: If available, use a structurally similar but inactive analog of this compound.[9] An ideal negative control would not inhibit DHX9 and should not produce the phenotype of interest. Observing the phenotype with the active compound but not the negative control strengthens the evidence for an on-target effect.[9]
-
Orthogonal approaches: Use a different method to inhibit DHX9, such as siRNA or shRNA-mediated knockdown, or CRISPR-Cas9 knockout.[10] If the phenotype is recapitulated with these genetic methods, it is more likely to be a true on-target effect of DHX9 inhibition.[8]
Q4: What advanced techniques can I use to identify specific off-targets of this compound?
Several advanced experimental and computational methods can be employed to identify specific off-targets:
-
Proteome-wide profiling: Techniques like chemical proteomics (e.g., affinity chromatography with immobilized this compound) coupled with mass spectrometry can identify binding partners.
-
Kinase profiling: If there is suspicion of off-target kinase activity, screening this compound against a panel of kinases can identify unintended targets.[11]
-
Cellular Thermal Shift Assay (CETSA): This method can detect target engagement in living cells and can be adapted for proteome-wide screening to identify off-targets.
-
Transcriptomic and Proteomic Analysis: RNA-sequencing and quantitative proteomics can reveal changes in gene and protein expression that are inconsistent with DHX9 inhibition, pointing towards off-target pathways.[11]
-
Computational Prediction: In silico methods, such as those based on chemical similarity and machine learning, can predict potential off-targets based on the structure of this compound.[7][12][13]
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Proliferation at Low Concentrations of this compound
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | 1. Perform a dose-response curve and compare the IC50 for toxicity with the EC50 for DHX9 engagement (3.4 μM). A significantly lower IC50 for toxicity suggests a potent off-target effect. 2. Use an orthogonal approach (e.g., siRNA) to silence DHX9 and see if the same level of toxicity is observed.[10] 3. If available, test a structurally related inactive compound. Absence of toxicity with the inactive compound points to an on-target or structurally specific off-target effect.[9] |
| On-target toxicity in a specific cell line | 1. DHX9 is essential for the proliferation of certain cancer cells, particularly those with microsatellite instability.[10][14] The observed toxicity might be an expected on-target effect in your cell model. 2. Review the literature for known dependencies on DHX9 in your cell type. |
Issue 2: Phenotype is not rescued by overexpression of DHX9
| Possible Cause | Troubleshooting Step |
| Irreversible inhibition or downstream off-target effect | 1. Confirm that the overexpressed DHX9 is functional and expressed at sufficient levels to overcome the inhibitor concentration. 2. Consider the possibility that this compound is not a competitive inhibitor and binds to a site that is not affected by increased substrate or protein levels. |
| Dominant off-target effect | 1. The observed phenotype may be due to a more potent off-target interaction that is not compensated for by DHX9 overexpression. 2. Perform off-target identification experiments (see Q4) to identify the protein(s) responsible for the phenotype. |
Quantitative Data Summary
| Compound | Target | Assay Type | Value | Reference |
| This compound | DHX9 | Cellular Target Engagement | EC50: 3.4 μM | [3][4] |
Experimental Protocols
Protocol 1: Orthogonal Target Validation using siRNA-mediated Knockdown
Objective: To determine if the observed phenotype is a result of DHX9 inhibition.
Methodology:
-
siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting different regions of the DHX9 mRNA, along with a non-targeting control siRNA.
-
Cell Transfection: Transfect the target cells with the DHX9-targeting siRNAs and the non-targeting control siRNA using a suitable transfection reagent.
-
Knockdown Validation: After 48-72 hours, harvest a portion of the cells to validate DHX9 knockdown by qPCR (to measure mRNA levels) and Western blot (to measure protein levels).
-
Phenotypic Analysis: At the same time point, analyze the remaining cells for the phenotype of interest that was observed with this compound treatment.
-
Data Interpretation: If the phenotype is observed with both DHX9-targeting siRNAs but not with the non-targeting control, it strongly suggests the phenotype is on-target.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
DHX9 is known to be involved in various signaling pathways. An off-target effect of this compound could potentially perturb these or other pathways. For instance, DHX9 interacts with proteins involved in the DNA damage response and can influence pathways regulated by p53 and NF-κB.[15]
Caption: Hypothetical signaling pathway illustrating an off-target effect.
Caption: Decision tree for troubleshooting unexpected phenotypes.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. excenen.com [excenen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 12. mdpi.com [mdpi.com]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 14. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DHX9 Inhibitor Dose-Response Analysis
This technical support center provides guidance for researchers working with DHX9 inhibitors, focusing on the analysis of dose-response curves. While specific data for "Dhx9-IN-14" is not publicly available, this guide offers general protocols, troubleshooting advice, and data presentation formats applicable to the study of DHX9 inhibitors like ATX968.
Frequently Asked Questions (FAQs)
Q1: What is DHX9 and why is it a target in drug development?
DHX9, also known as RNA Helicase A (RHA), is a multifunctional enzyme that plays crucial roles in various cellular processes, including transcription, translation, and maintaining genome stability.[1][2][3] Elevated expression of DHX9 has been observed in several types of cancer, including colorectal cancer, and is associated with poor prognosis.[2][4] Its involvement in these key cellular functions makes it an attractive target for therapeutic intervention, particularly in oncology.[1][3]
Q2: How do DHX9 inhibitors work?
DHX9 inhibitors interfere with the enzymatic activity of the DHX9 protein.[3] DHX9 is an ATP-dependent helicase that unwinds RNA and DNA structures.[3][5] By binding to the DHX9 protein, inhibitors can block its ability to hydrolyze ATP, which is essential for its helicase activity. This disruption of DHX9 function can lead to an accumulation of RNA/DNA hybrids (R-loops) and replication stress, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[2][6]
Q3: What is a dose-response curve and why is it important?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug (dose) and the magnitude of the resulting biological effect (response).[7] These curves are essential for determining key parameters of a drug's activity, such as its potency (e.g., IC50 or EC50) and efficacy (the maximum effect it can produce). This information is critical for selecting appropriate drug concentrations for further experiments and for comparing the activity of different compounds.
Q4: What are the typical cellular effects observed after DHX9 inhibition?
Inhibition of DHX9 has been shown to induce several cellular effects, particularly in cancer cells. These include:
-
Cell cycle arrest.[2]
Troubleshooting Guide for Dose-Response Experiments
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Pipetting errors, uneven cell seeding, edge effects in multi-well plates. | Use calibrated pipettes and proper technique. Ensure a single-cell suspension before seeding. Avoid using the outer wells of plates or fill them with media to maintain humidity. |
| Inconsistent or non-reproducible IC50 values | Fluctuation in experimental conditions (e.g., incubation time, temperature, CO2 levels), passage number of cells, reagent variability. | Standardize all experimental parameters. Use cells within a consistent passage number range. Aliquot and store reagents properly to avoid degradation. |
| Curve does not reach a top or bottom plateau | The range of inhibitor concentrations tested is too narrow. | Broaden the range of concentrations used, typically spanning several orders of magnitude (e.g., from picomolar to micromolar). |
| Shallow or steep Hill slope | The mechanism of inhibition may be complex, involving cooperativity or multiple binding sites. | While a Hill slope of 1.0 is common, deviations can be biologically meaningful. Ensure the data is well-fit by the model and consider if the observed slope is consistent with the known mechanism of the inhibitor. Constraining the slope to 1.0 during curve fitting can sometimes improve the accuracy of the IC50 determination if you have sufficient data points.[7] |
| No observable effect of the inhibitor | The inhibitor may be inactive, degraded, or used at too low a concentration. The cell line may be resistant to the inhibitor. | Verify the identity and purity of the inhibitor. Prepare fresh stock solutions. Test a wider and higher range of concentrations. Screen different cell lines to identify a sensitive model. |
Experimental Protocols
General Protocol for a Cell Viability Dose-Response Assay
This protocol describes a typical experiment to determine the IC50 of a DHX9 inhibitor in a cancer cell line using a commercially available cell viability reagent.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
DHX9 inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of the DHX9 inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock in complete medium to create a range of treatment concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and 0 µM).
-
Also, prepare a vehicle control (DMSO in medium at the same final concentration as the highest inhibitor dose).
-
Remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions and vehicle control to the respective wells. It is recommended to test each concentration in triplicate.
-
-
Incubation:
-
Incubate the treated plates for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of CellTiter-Glo®).
-
Incubate as recommended by the manufacturer (e.g., 10 minutes for CellTiter-Glo®).
-
Read the luminescence or fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (wells with medium and reagent only) from all experimental wells.
-
Normalize the data by setting the average signal from the vehicle-treated wells to 100% viability.
-
Plot the normalized viability (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Fit the data to a non-linear regression model (e.g., four-parameter log-logistic equation) to determine the IC50 value.[7]
-
Quantitative Data Presentation
The following table provides a hypothetical example of dose-response data for a DHX9 inhibitor in two different colorectal cancer cell lines.
| Cell Line | DHX9 Inhibitor | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| HCT116 (MSI-H) | This compound (Hypothetical) | 0.5 | -1.2 | 95 |
| SW480 (MSS) | This compound (Hypothetical) | >10 | N/A | <20 |
| HCT116 (MSI-H) | ATX968 (Reference) | 0.8 | -1.1 | 98 |
| SW480 (MSS) | ATX968 (Reference) | >20 | N/A | <15 |
MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable. Data for ATX968 is illustrative and based on published findings showing selectivity for MSI-H cells.[2]
Signaling Pathways and Experimental Workflows
DHX9 Signaling and Function
DHX9 is involved in multiple cellular pathways. A key function is its role in resolving R-loops, which are RNA/DNA hybrids that can form during transcription. Unresolved R-loops lead to DNA damage and genomic instability. DHX9 also interacts with components of the NF-κB signaling pathway, which is involved in inflammation and cell survival.[9][11]
Caption: DHX9 signaling pathways and the point of intervention for an inhibitor.
Experimental Workflow for Dose-Response Analysis
The following diagram outlines the key steps in performing a dose-response analysis for a DHX9 inhibitor.
Caption: A typical experimental workflow for a cell-based dose-response assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Experimental Variability with Dhx9-IN-14
Welcome to the technical support center for Dhx9-IN-14, a potent RNA helicase DHX9 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the ATP-dependent RNA helicase DHX9, with a reported EC50 of 3.4 μM in cellular target engagement assays.[1] DHX9 is a multifunctional enzyme involved in various cellular processes, including transcription, translation, RNA processing, and the maintenance of genomic stability.[2][3] By inhibiting the helicase activity of DHX9, this compound can disrupt these processes, making it a valuable tool for cancer research.[1] DHX9 unwinds RNA and DNA duplexes, and its inhibition can lead to the accumulation of R-loops (RNA:DNA hybrids) and double-stranded RNA (dsRNA), triggering cellular stress responses, cell cycle arrest, and apoptosis.[2][4]
Q2: What are the primary research applications for this compound?
This compound is primarily used in cancer research.[1] Studies have shown that DHX9 is overexpressed in various cancers and that its inhibition can selectively kill cancer cells, particularly those with deficiencies in mismatch repair (dMMR) and high microsatellite instability (MSI-H).[2] It is also used to investigate the role of DHX9 in viral replication and the innate immune response.[4]
Q3: How should I store and handle this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Troubleshooting Guide
Experimental variability can arise from multiple factors when working with small molecule inhibitors. This guide addresses common issues encountered with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Compound Degradation: Improper storage or handling of the inhibitor. | Store the compound as recommended (solid at -20°C/-80°C, stock solutions in aliquots at -80°C). Prepare fresh dilutions for each experiment from a frozen stock. |
| Solubility Issues: The compound may not be fully dissolved in the experimental media, leading to a lower effective concentration. | Ensure complete dissolution of the stock solution in DMSO before further dilution in aqueous media. Use sonication or gentle warming if necessary. Avoid precipitation upon dilution into aqueous buffers. | |
| Incorrect Concentration: The concentration used may be too low to elicit a response in the specific cell line being tested. | Perform a dose-response experiment to determine the optimal concentration for your cell line. IC50 values can vary significantly between cell lines. | |
| Cell Line Resistance: The target cell line may not be sensitive to DHX9 inhibition. | Choose cell lines known to be dependent on DHX9, such as those with MSI-H/dMMR.[2] | |
| High Cellular Toxicity or Off-Target Effects | High Concentration: The concentration of this compound may be too high, leading to non-specific toxicity. | Use the lowest effective concentration determined from a dose-response curve. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and include a vehicle-only control in your experiments. | |
| Off-Target Effects: The inhibitor may be affecting other cellular targets. | To confirm that the observed phenotype is due to DHX9 inhibition, consider performing rescue experiments with a drug-resistant DHX9 mutant or using siRNA/shRNA to validate the phenotype. | |
| Variability Between Experiments | Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or growth phase can affect drug sensitivity. | Use cells within a consistent passage number range, seed cells at a uniform density, and treat them at a consistent confluency or growth stage. |
| Inconsistent Compound Preparation: Errors in weighing, dissolving, or diluting the inhibitor. | Prepare a large, concentrated stock solution, aliquot it, and use a fresh aliquot for each experiment to ensure consistency. | |
| Assay-Specific Variability: Issues with reagent preparation, incubation times, or plate reader settings. | Standardize all steps of your experimental protocol and include appropriate positive and negative controls in every experiment. |
Quantitative Data
Table 1: Reported EC50/IC50 Values for DHX9 Inhibitors
| Compound | Assay Type | Cell Line/Target | EC50/IC50 (µM) | Reference |
| This compound | Cellular Target Engagement | - | 3.4 | [1] |
| Enoxacin | MTT Assay | A549 | 25.52 µg/mL | [6] |
| Enoxacin | MTT Assay | NC-shRNA-A549 | 28.66 µg/mL | [6] |
| Enoxacin | MTT Assay | DHX9-shRNA-A549 | 49.04 µg/mL | [6] |
Note: IC50 values are highly dependent on the cell line and assay conditions. It is crucial to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted for determining cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include wells with vehicle (DMSO) only as a negative control and untreated cells as a baseline.
-
Replace the existing medium with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) under standard cell culture conditions.
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[7]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP, which indicates the number of viable cells.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value of this compound for the specific cell line.
Western Blot for DHX9 Expression
This protocol can be used to confirm the presence of DHX9 or to assess changes in its expression or post-translational modifications following treatment.
-
Cell Lysis:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DHX9 (refer to manufacturer's datasheet for recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Signaling Pathways and Visualizations
Inhibition of DHX9 can impact several key signaling pathways implicated in cancer.
DHX9 and NF-κB Signaling
DHX9 can promote the activation of the NF-κB signaling pathway, which is involved in inflammation, cell survival, and proliferation.[8] DHX9 can enhance the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, leading to the transcription of target genes.
Caption: DHX9's role in activating the NF-κB signaling pathway.
DHX9 and Wnt/β-catenin Signaling
In some cancers, DHX9 is a downstream target of the SOX4 transcription factor and can activate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation, differentiation, and metastasis.[6][9]
Caption: DHX9's involvement in the Wnt/β-catenin signaling cascade.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical workflow for evaluating the effects of this compound in a cancer cell line.
Caption: A standard experimental workflow for this compound characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OUH - Protocols [ous-research.no]
- 8. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Assessment of Dhx9-IN-14 Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the assessment of Dhx9-IN-14 cytotoxicity in normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on normal, non-cancerous cells?
A1: Based on studies of DHX9 suppression, this compound is expected to have low cytotoxicity in normal cells.[1][2] Inhibition of DHX9 in normal human diploid fibroblasts has been shown to induce a state of growth arrest and premature senescence rather than apoptosis (cell death).[2] This is in contrast to its effect on many cancer cell lines where DHX9 inhibition is often lethal.
Q2: Why is this compound expected to be less toxic to normal cells compared to cancer cells?
A2: The selectivity of DHX9 inhibitors for cancer cells over normal cells is attributed to several factors. Many cancer types exhibit a heightened dependency on DHX9 for survival, particularly those with high rates of proliferation or specific genetic backgrounds like microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR).[3] Additionally, DHX9 is often overexpressed in various cancers compared to normal tissues.[4] Long-term, systemic suppression of DHX9 in adult mice has been shown to be well-tolerated, with no significant adverse effects on healthy, highly proliferative tissues.[1]
Q3: Are there any known IC50 values for this compound in normal human cell lines?
Q4: What is the mechanism of action of this compound that leads to different outcomes in normal versus cancer cells?
A4: this compound is an inhibitor of the RNA helicase DHX9.[5] DHX9 plays crucial roles in DNA replication, transcription, and the maintenance of genomic stability.[1] Inhibition of DHX9 leads to an accumulation of R-loops (RNA:DNA hybrids), which in turn causes replication stress and DNA damage.[6] In cancer cells, which often have compromised DNA damage response pathways, this level of genomic stress can trigger apoptosis. In normal cells with robust cell cycle checkpoints, the response is more likely to be cell cycle arrest or senescence, allowing the cells to avoid catastrophic DNA damage.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal cell line with this compound treatment. | 1. Cell line may have specific, uncharacterized dependencies. 2. Off-target effects of the compound at high concentrations. 3. Suboptimal cell culture conditions leading to increased sensitivity. | 1. Test a panel of different normal cell lines to confirm the effect. 2. Perform a dose-response curve to determine if the effect is concentration-dependent. Consider testing for off-target activities. 3. Ensure cells are healthy, within a low passage number, and cultured under optimal conditions. |
| Inconsistent results between cytotoxicity assay replicates. | 1. Uneven cell seeding. 2. Pipetting errors during reagent addition. 3. Edge effects in multi-well plates. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Use calibrated pipettes and be consistent with technique. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No significant effect of this compound on a cancer cell line known to be sensitive to DHX9 inhibition. | 1. Compound inactivity (degradation). 2. Incorrect compound concentration. 3. Cell line has developed resistance. | 1. Verify the integrity and activity of the this compound stock. 2. Confirm the final concentration of the compound in the assay. 3. Check the passage number of the cell line and consider obtaining a fresh stock. |
Quantitative Data Summary
While specific IC50 values for this compound in a wide range of normal cell lines are not publicly available, the following table summarizes the key quantitative finding for the inhibitor in a cellular target engagement assay. Researchers are encouraged to determine the IC50 values in their specific normal cell lines of interest using the protocols provided below.
| Compound | Assay Type | Measurement | Value |
| This compound | Cellular Target Engagement | EC50 | 3.4 µM |
Experimental Protocols
Here are detailed protocols for common cytotoxicity assays that can be used to assess the effect of this compound on normal cells.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Normal adherent cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
This compound
-
Normal adherent cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Crystal Violet Staining for Cell Viability
This assay stains the nuclei of adherent cells, and the amount of dye retained is proportional to the number of viable cells.
Materials:
-
This compound
-
Normal adherent cell line of interest
-
96-well flat-bottom plates
-
Crystal Violet solution (0.5% crystal violet in 25% methanol)
-
10% acetic acid
-
PBS
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Staining Procedure:
-
After the treatment period, carefully aspirate the medium.
-
Gently wash the cells with 100 µL of PBS.
-
Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Carefully wash the plate with water to remove excess stain and allow it to air dry.
-
-
Solubilization and Measurement:
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Read the absorbance at 590 nm using a microplate reader.
-
Visualizations
Caption: Mechanism of DHX9 inhibition leading to differential cell fates.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Rationale for the selective cytotoxicity of DHX9 inhibitors.
References
- 1. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming DHX9-IN-14 Resistance in Cancer Cells
Welcome to the technical support center for researchers utilizing the DHX9 inhibitor, DHX9-IN-14. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a focus on overcoming potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the DExH-box helicase 9 (DHX9).[1] DHX9 is an ATP-dependent RNA/DNA helicase crucial for unwinding complex nucleic acid structures like R-loops and G-quadruplexes.[2][3][4] By inhibiting the helicase activity of DHX9, this compound leads to the accumulation of these structures, which in turn induces replication stress, DNA damage, cell cycle arrest, and ultimately apoptosis in susceptible cancer cells.[5][6][7]
Q2: Which cancer cell types are most sensitive to this compound?
DHX9 inhibition has shown synthetic lethality in cancer cells with specific deficiencies in DNA damage repair pathways.[3][5][6][8] Notably, tumors with high microsatellite instability (MSI-H) or defective mismatch repair (dMMR) are particularly sensitive.[3][5][6][9] Additionally, cells with mutations in BRCA1 and/or BRCA2 may also exhibit increased sensitivity to DHX9 inhibitors.[3][5][6]
Q3: My this compound treatment is no longer effective. What are the potential mechanisms of acquired resistance?
While specific resistance mechanisms to this compound are still under investigation, several general mechanisms of resistance to targeted therapies could be at play:
-
Target Alteration: Mutations in the DHX9 gene that prevent this compound binding without compromising the essential helicase function are a potential mechanism.
-
Upregulation of Bypass Pathways: Cancer cells might activate alternative signaling pathways to circumvent the effects of DHX9 inhibition and maintain proliferation and survival.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in DHX9 Expression or Regulation: Changes in the expression levels of DHX9 or its regulatory proteins could compensate for the inhibitory effect of the drug. This could include alterations in alternative splicing of DHX9 pre-mRNA.[10][11][12]
-
Enhanced DNA Damage Repair: Upregulation of specific DNA repair pathways could help cancer cells cope with the increased replication stress and DNA damage induced by this compound.
Q4: How can I experimentally investigate these potential resistance mechanisms?
Please refer to the Troubleshooting Guide below for detailed experimental approaches to investigate these possibilities.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to troubleshooting unexpected experimental outcomes and investigating potential resistance to this compound.
Problem 1: Decreased or Loss of Sensitivity to this compound in Previously Sensitive Cell Lines
| Possible Cause | Suggested Experimental Approach | Expected Outcome if Hypothesis is Correct |
| 1.1. Altered DHX9 Target | - Sequence the DHX9 gene in resistant cells to identify potential mutations. - Perform in vitro helicase assays with recombinant wild-type and mutant DHX9 protein in the presence of this compound. | - Identification of mutations in the DHX9 drug-binding site. - Mutant DHX9 protein retains helicase activity in the presence of this compound. |
| 1.2. Upregulation of Bypass Pathways | - Perform RNA-sequencing or proteomic analysis to compare gene and protein expression profiles between sensitive and resistant cells. - Use pathway analysis tools to identify upregulated pro-survival or cell cycle progression pathways (e.g., Akt/mTOR, MAPK). - Validate the involvement of identified pathways using specific inhibitors in combination with this compound. | - Identification of differentially expressed genes/proteins in resistant cells. - Upregulation of specific survival pathways in resistant cells. - Combination therapy with a pathway-specific inhibitor restores sensitivity to this compound. |
| 1.3. Increased Drug Efflux | - Measure the intracellular concentration of this compound in sensitive and resistant cells using mass spectrometry. - Evaluate the expression of common ABC transporters (e.g., MDR1, MRP1) by qPCR or Western blotting. - Treat resistant cells with known ABC transporter inhibitors in combination with this compound. | - Lower intracellular concentration of this compound in resistant cells. - Increased expression of one or more ABC transporters in resistant cells. - Co-treatment with an ABC transporter inhibitor resensitizes cells to this compound. |
| 1.4. Altered DHX9 Expression or Splicing | - Quantify DHX9 mRNA and protein levels in sensitive and resistant cells using qPCR and Western blotting. - Analyze DHX9 alternative splicing patterns using RT-PCR.[10][11] | - Increased DHX9 expression in resistant cells. - A shift in DHX9 splice variants to those that are less sensitive to inhibition or have altered function. |
Problem 2: No Significant Increase in R-loops or DNA Damage Upon this compound Treatment
| Possible Cause | Suggested Experimental Approach | Expected Outcome if Hypothesis is Correct |
| 2.1. Inefficient DHX9 Inhibition | - Confirm the potency of your this compound stock through a dose-response experiment in a known sensitive cell line. - Verify target engagement by performing a cellular thermal shift assay (CETSA). | - The this compound stock is active and potent. - this compound treatment leads to a thermal stabilization of DHX9 protein. |
| 2.2. Enhanced R-loop Resolution | - Investigate the expression and activity of other helicases or RNases (e.g., RNase H1) that can resolve R-loops. | - Upregulation of alternative R-loop resolving enzymes in resistant cells. |
| 2.3. Efficient DNA Damage Repair | - Assess the activation of key DNA damage response proteins (e.g., phosphorylated ATM, ATR, CHK1) by Western blotting. - Evaluate the efficiency of DNA repair using assays like comet assays or γH2AX foci formation and resolution. | - Attenuated activation of the DNA damage response in resistant cells. - Faster resolution of DNA damage in resistant cells. |
Experimental Protocols
Cell Viability (MTT/XTT) Assay
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl for MTT)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting
This protocol is for detecting protein expression levels.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DHX9, anti-γH2AX, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in lysis buffer and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
This protocol is for studying protein-protein interactions.
Materials:
-
IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-DHX9)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Lyse cells in IP lysis buffer.
-
Pre-clear the lysate with magnetic beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) - Sensitive | This compound IC50 (µM) - Resistant | Fold Resistance |
| HCT116 (MSI-H) | 0.5 | 10.2 | 20.4 |
| RKO (MSI-H) | 0.8 | 15.5 | 19.4 |
| SW480 (MSS) | > 20 | > 20 | - |
Table 2: Hypothetical Gene Expression Changes in this compound Resistant Cells (Fold Change vs. Sensitive)
| Gene | Function | Fold Change (Resistant vs. Sensitive) |
| ABCB1 (MDR1) | Drug Efflux Pump | + 8.5 |
| DHX9 | Target | + 2.1 |
| AKT1 | Survival Pathway | + 3.4 |
| RNaseH1 | R-loop Resolution | + 4.2 |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Fluorescence-based R-loop detection : characterization of cellular RNA-DNA hybrid signals | Stanford Digital Repository [purl.stanford.edu]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the DHX9 Helicase for Small Molecule Probe Discovery - Jerry Pelletier [grantome.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Poison-Exon Inclusion in DHX9 Reduces Its Expression and Sensitizes Ewing Sarcoma Cells to Chemotherapeutic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
Best practices for storing and handling Dhx9-IN-14
Welcome to the technical support center for Dhx9-IN-14, a potent inhibitor of the DExH-box helicase 9 (DHX9). This guide is designed for researchers, scientists, and drug development professionals, providing essential information for the effective storage, handling, and experimental application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of DHX9, an ATP-dependent RNA/DNA helicase.[1] DHX9 plays a crucial role in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability by resolving R-loops (three-stranded nucleic acid structures of a DNA-RNA hybrid and a displaced single-stranded DNA).[2] By inhibiting the helicase activity of DHX9, this compound leads to the accumulation of R-loops and double-stranded RNA (dsRNA).[3] This can trigger cellular responses such as replication stress, DNA damage, and activation of the innate immune system through interferon signaling.[3][4]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in cancer research.[5] Studies have shown that cancer cells with deficiencies in DNA damage repair pathways, such as those with MSI-H/dMMR (microsatellite instability-high/deficient mismatch repair) or BRCA1/2 mutations, are particularly sensitive to DHX9 inhibition.[6] It is also used to study the role of DHX9 in viral infections and innate immunity.[7]
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For more frequent use. |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of dust or contact with skin and eyes.
-
For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Experimental Protocols
Below are detailed methodologies for key experiments using this compound.
Preparation of Stock and Working Solutions
-
Stock Solution (10 mM):
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of compound provided.
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store as recommended in the table above.
-
-
Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Prepare fresh dilutions of the stock solution in the appropriate cell culture medium for your experiment.
-
Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell-Based Proliferation Assay (Crystal Violet Staining)
This protocol is adapted for assessing the anti-proliferative effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium. A typical concentration range to start with is 0.1 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and an untreated control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).[6]
-
-
Staining and Quantification:
-
Carefully remove the medium from the wells.
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells by adding 100 µL of 4% paraformaldehyde (PFA) to each well and incubating for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with water until the excess stain is removed.
-
Allow the plate to air dry completely.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Western Blot Analysis of Downstream Markers
This protocol can be used to assess the effect of this compound on proteins involved in the DNA damage response.
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound (e.g., 1-5 µM) and a vehicle control for a specified time (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a downstream marker of DHX9 inhibition (e.g., phospho-RPA32, γH2AX to detect DNA damage) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Culture Medium | - Poor solubility of the compound at the working concentration.- Interaction with components of the serum or medium. | - Ensure the DMSO stock solution is fully dissolved before further dilution.- Prepare fresh working solutions for each experiment.- Reduce the final concentration of the compound.- Consider using a different formulation or a solubilizing agent (use with caution and appropriate controls). |
| Inconsistent or No Cellular Effect | - Inactive compound due to improper storage or handling.- Insufficient treatment time or concentration.- Cell line is not sensitive to DHX9 inhibition.- Low cellular uptake of the compound. | - Verify the storage conditions and age of the compound and stock solutions.- Perform a dose-response and time-course experiment to determine optimal conditions.- Use a positive control cell line known to be sensitive to DHX9 inhibition (e.g., MSI-H colorectal cancer cells).[6]- Confirm target engagement with a suitable assay if possible. |
| High Background or Off-Target Effects | - The compound may inhibit other cellular targets at the concentration used.- Toxicity due to the compound or the solvent (DMSO). | - Use the lowest effective concentration of this compound.- Include a negative control compound with a similar chemical structure but no activity against DHX9, if available.- Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).- Validate key findings using a complementary method, such as siRNA-mediated knockdown of DHX9. |
| Variability Between Experiments | - Inconsistent cell seeding density or cell health.- Variations in compound preparation or treatment.- Inconsistent incubation times. | - Standardize cell culture and experimental procedures.- Ensure cells are in the logarithmic growth phase at the start of the experiment.- Prepare and add the compound consistently across all experiments.- Use precise timing for all incubation steps. |
Signaling Pathways and Workflows
DHX9 Inhibition and Cellular Response Workflow
The following diagram illustrates the experimental workflow to study the effects of this compound on cellular processes.
Caption: Experimental workflow for studying the effects of this compound.
Signaling Pathway of DHX9 Inhibition
This diagram shows the proposed signaling cascade following the inhibition of DHX9 by this compound.
Caption: Signaling pathway activated by the inhibition of DHX9.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered during experiments with this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes with Dhx9-IN-14
Welcome to the technical support center for Dhx9-IN-14. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and provide guidance on troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the DExH-Box Helicase 9 (DHX9).[1] DHX9 is an ATP-dependent helicase that unwinds double-stranded DNA (dsDNA), double-stranded RNA (dsRNA), and DNA/RNA hybrids.[2][3] By inhibiting the enzymatic activity of DHX9, this compound is expected to disrupt numerous cellular processes that rely on DHX9 function, including DNA replication, transcription, and RNA processing.[2][4][5]
Q2: What are the expected phenotypes after treating cells with this compound?
A2: Based on the multifaceted role of DHX9, treatment with this compound is expected to induce phenotypes such as:
-
Inhibition of cell proliferation.[6]
-
Induction of cell cycle arrest.[6]
-
Apoptosis, particularly in cancer cells that exhibit a strong dependency on DHX9.[5][6]
Q3: We observed a strong interferon response and upregulation of inflammatory cytokines after this compound treatment. Is this an off-target effect?
A3: Not necessarily. This is a recognized, albeit complex, consequence of DHX9 inhibition. DHX9 is crucial for resolving R-loops (DNA/RNA hybrids) and preventing the accumulation of endogenous double-stranded RNA (dsRNA).[4][7] Inhibition of DHX9 can lead to the buildup of these nucleic acid species in the cytoplasm, which are then recognized by pathogen recognition receptors (PRRs) as if they were viral nucleic acids. This phenomenon, known as "viral mimicry," triggers an innate immune response, leading to the production of interferons and other inflammatory cytokines.[7][8]
Q4: Our cells show increased DNA damage markers like γH2AX after treatment with this compound, even at concentrations that don't immediately induce apoptosis. Why is this?
A4: This is consistent with the role of DHX9 in maintaining genomic stability.[4] DHX9 helps to resolve R-loops, which can be a source of DNA damage if they persist.[9] By inhibiting DHX9, R-loops can accumulate, leading to replication stress and DNA double-strand breaks, which are marked by γH2AX.[7][10] This effect can be particularly pronounced in cells with underlying defects in their DNA damage response or splicing machinery.[4]
Q5: The sensitivity to this compound varies dramatically across our different cell lines. What could be the reason for this?
A5: The cellular context is critical for determining the response to DHX9 inhibition.[4] The impact of DHX9 dysregulation is cell-type specific and depends on the availability of its binding partners and the activation state of interconnected signaling pathways.[9] For example, cancer cells with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H) have shown a strong dependence on DHX9 for survival, making them particularly sensitive to its inhibition.[6] Therefore, the genetic background of your cell lines, especially their DNA repair capabilities, can significantly influence their sensitivity to this compound.
Troubleshooting Guide
This guide addresses specific unexpected results you might encounter during your experiments with this compound.
Issue 1: Higher than expected cytotoxicity in non-cancerous or "control" cell lines.
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Titrate this compound to determine the minimal effective concentration in your cancer cell line of interest. Use a dose-response curve to identify a therapeutic window. As a general guideline, inhibitors used at concentrations >10 µM are more likely to have off-target effects.[11] |
| High Cellular Dependence on DHX9 | Some non-transformed cell types may still have a high reliance on DHX9 for processes like replication. Assess the baseline DHX9 expression and activity in your control cells. |
| Inhibitor Instability/Degradation | Ensure proper storage of this compound as recommended by the manufacturer. Prepare fresh dilutions for each experiment. |
| Solubility Issues | Poor solubility can lead to compound precipitation and non-specific effects. Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) before further dilution in media.[11] |
Issue 2: No significant anti-proliferative effect observed in a cancer cell line expected to be sensitive.
| Possible Cause | Troubleshooting Step |
| Low DHX9 Dependency | Verify the expression and functional importance of DHX9 in your cell line using a complementary method, such as siRNA or shRNA-mediated knockdown.[6] Not all cancer cells are dependent on DHX9. |
| Inhibitor Inactivity | Test the activity of your this compound stock on a validated sensitive cell line, if available. |
| Incorrect Dosing or Timing | The effect of DHX9 inhibition on proliferation may not be apparent at early time points. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to observe the effects on cell number. |
| Cellular Efflux Pumps | Some cancer cells overexpress multidrug resistance pumps that can actively transport small molecule inhibitors out of the cell. Co-treatment with an efflux pump inhibitor could be explored, though this adds complexity. |
Issue 3: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency at the time of treatment, and media composition across all replicates. |
| Inhibitor Preparation | Prepare a single stock solution of this compound for all replicates in an experiment to minimize variability from pipetting. |
| Assay Variability | Check for edge effects on microplates. Ensure consistent incubation times and conditions for all plates. |
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and the cellular response to DHX9 modulation.
| Parameter | Value | Context | Reference |
| This compound EC50 | 3.4 µM | Cellular target engagement | [1] |
| DHX9 Protein Half-life (murine) | ~48 - 81.1 hours | Varies by cell type | [2] |
| DHX9 mRNA Half-life (murine) | 5.3 - 13.9 hours | Varies by cell type | [2] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for DNA Damage (γH2AX) and Apoptosis (Cleaved Caspase-3)
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 3: qRT-PCR for Interferon-Stimulated Genes (ISGs)
-
RNA Extraction: Following treatment with this compound, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
RNA Quantification and Quality Check: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qRT-PCR: Set up the qRT-PCR reaction using a SYBR Green master mix, cDNA template, and primers for your ISGs of interest (e.g., IFNB1, CXCL10) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Run the reaction on a real-time PCR machine using a standard cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizations
Caption: Logical workflow of expected and unexpected phenotypes resulting from DHX9 inhibition.
Caption: Signaling pathway for the viral mimicry response induced by DHX9 inhibition.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. tandfonline.com [tandfonline.com]
- 5. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Induction of Viral Mimicry Upon Loss of DHX9 and ADAR1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Minimizing batch-to-batch variation of Dhx9-IN-14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dhx9-IN-14, a potent inhibitor of the DExH-box helicase 9 (DHX9).
I. Troubleshooting Guide
Batch-to-batch variation in small molecule inhibitors like this compound can arise from inconsistencies in synthesis, purification, and storage. This guide provides a systematic approach to identifying and mitigating these issues.
Problem 1: Inconsistent or lower than expected potency in cellular assays.
-
Possible Cause 1: Variation in Compound Purity and Identity.
-
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Always review the CoA for each new batch. Key parameters to compare are purity (by HPLC and/or LC-MS), identity (by ¹H NMR and MS), and residual solvent content. While a specific CoA for this compound is not publicly available, a typical specification sheet is provided below for reference.
-
Analytical Re-evaluation: If a CoA is unavailable or if you suspect inconsistencies, perform in-house analytical chemistry to confirm the compound's identity, purity, and concentration. Recommended methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Issues: Inconsistent results can arise from poor solubility. Ensure the compound is fully dissolved before use. See the FAQ section for recommended solvents.
-
-
-
Possible Cause 2: Degradation of the Compound.
-
Troubleshooting Steps:
-
Storage Conditions: Confirm that the compound has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C, desiccated, and protected from light).
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of stock solutions, as this can lead to degradation. Aliquot stock solutions into single-use volumes.
-
Stability in Media: The stability of this compound in cell culture media at 37°C may be limited. For long-term experiments, consider replenishing the media with fresh compound at regular intervals.
-
-
-
Possible Cause 3: Experimental Variability.
-
Troubleshooting Steps:
-
Assay Controls: Ensure that your experiments include appropriate positive and negative controls to monitor assay performance.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Reagent Consistency: Use the same batches of critical reagents (e.g., media, serum, plates) across experiments to minimize variability.
-
-
Problem 2: Unexpected or off-target effects observed.
-
Possible Cause 1: Presence of Impurities.
-
Troubleshooting Steps:
-
Review Synthesis Route: The synthesis of complex small molecules can result in structurally related impurities that may have their own biological activity. The synthesis of this compound is detailed in patent WO2023158795A1. Understanding the synthetic steps can help predict potential impurities.
-
High Purity Requirement: For sensitive cellular assays, using a batch of this compound with the highest possible purity (>98%) is recommended to minimize the impact of impurities.
-
-
-
Possible Cause 2: Off-Target Inhibition.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a full dose-response curve to determine the optimal concentration range for inhibiting DHX9 with minimal off-target effects.
-
Target Engagement Assays: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to DHX9 in your experimental system.
-
Phenotypic Controls: Compare the observed phenotype with that of a more specific method of target inhibition, such as siRNA or CRISPR-mediated knockdown of DHX9.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cellular experiments, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in aqueous buffer or cell culture medium to the final desired concentration. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.
Q2: What is the expected EC₅₀ of this compound?
A2: The reported EC₅₀ of this compound in a DHX9 cellular target engagement assay is 3.4 μM[1]. However, the effective concentration can vary depending on the cell type, assay conditions, and specific endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Q3: How can I confirm that this compound is engaging its target, DHX9, in my cells?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context[2][3][4][5][6]. This method relies on the principle that a protein becomes more thermally stable when bound to a ligand. An increase in the melting temperature of DHX9 in the presence of this compound indicates direct binding.
Q4: What are the known downstream effects of DHX9 inhibition?
A4: DHX9 is involved in multiple cellular processes, including transcription, translation, and the maintenance of genomic stability. Inhibition of DHX9 has been shown to lead to:
-
Increased formation of R-loops (DNA:RNA hybrids) and subsequent DNA damage.[7][8]
-
Induction of an interferon response.[8]
-
In some cancer cell lines, inhibition of DHX9 can activate the p53 signaling pathway and induce apoptosis.[12]
-
DHX9 has also been implicated in the Wnt/β-catenin signaling pathway.[13]
Q5: Are there any known off-target effects of this compound?
A5: Specific off-target effects for this compound have not been extensively reported in publicly available literature. As with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. It is crucial to use the lowest effective concentration and to include appropriate controls, such as comparing the inhibitor's effect to that of DHX9 knockdown by genetic methods (siRNA or CRISPR), to confirm that the observed phenotype is due to on-target inhibition.
III. Data Presentation
Table 1: Representative Certificate of Analysis Specifications for a Small Molecule Inhibitor like this compound.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography |
| Identity (¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |
| Identity (MS) | Conforms to molecular weight | Mass Spectrometry |
| Solubility | ≥ 20 mg/mL in DMSO | Visual Inspection |
| Residual Solvents | ≤ 0.5% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
IV. Experimental Protocols
Protocol 1: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of a batch of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a final concentration of 50 µg/mL in a 50:50 mixture of ACN and water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan)
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to DHX9 in intact cells.
Materials:
-
Cells expressing DHX9
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against DHX9
-
Secondary antibody for Western blotting
-
Western blotting equipment and reagents
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble DHX9 by Western blotting.
-
Data Analysis: Quantify the band intensities for DHX9 at each temperature for both the treated and control samples. Plot the percentage of soluble DHX9 as a function of temperature. A shift in the melting curve to a higher temperature for the this compound-treated sample compared to the control indicates target engagement.
V. Visualizations
Figure 1: Simplified signaling pathways modulated by DHX9 and the effect of this compound.
Figure 2: Logical workflow for troubleshooting batch-to-batch variation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 5. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]
Dhx9-IN-14 half-life in cell culture media
Welcome to the technical support center for DHX9-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of this compound in cell culture media?
Currently, there is no publicly available data specifically detailing the half-life of this compound in cell culture media. The stability of a small molecule inhibitor in culture media can be influenced by various factors, including the specific media composition, pH, temperature, and the presence of serum proteins.
While a precise half-life for this compound is not known, it is important to consider the stability of the target protein, DHX9. The stability of the DHX9 protein has been measured in several murine cell lines and appears to be relatively long.
Quantitative Data Summary: DHX9 Protein and mRNA Half-Life
| Cell Line | Half-Life (Protein) | Half-Life (mRNA) |
| Murine NIH3T3 fibroblasts | 81.1 hours[1] | 13.9 hours[1] |
| Murine renal mpkCCD epithelial cells | ~48 hours[1] | Not Reported |
| Mouse embryonic stem cells | Not Reported | 5.3 hours[1] |
For determining the functional half-life of this compound in your specific experimental setup, we recommend performing a stability assessment. A detailed protocol for this is provided in the Troubleshooting section.
Q2: What is the mechanism of action of this compound?
This compound is an inhibitor of the DExH-box helicase 9 (DHX9), an enzyme that unwinds DNA and RNA secondary structures. By inhibiting DHX9, this compound can disrupt several critical cellular processes where DHX9 is involved, such as DNA replication, transcription, and the maintenance of genomic stability.[2] Inhibition of DHX9 has been shown to lead to an accumulation of R-loops (RNA:DNA hybrids) and double-stranded RNA (dsRNA), triggering a cellular response that can include replication stress, DNA damage, and activation of the innate immune system.[3][4]
Q3: At what concentration should I use this compound?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the effective concentration for your system. As a starting point, consider the reported EC50 of 3.4 μM in a cellular target engagement assay. When using small molecule inhibitors, it is advisable to use the lowest concentration that achieves the desired biological effect to minimize potential off-target effects.
Troubleshooting Guides
Issue: Inhibitor Precipitation in Culture Media
Cause: Small molecule inhibitors, particularly those dissolved in DMSO, can sometimes precipitate when added to aqueous culture media.
Solution:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the media, perform a serial dilution in DMSO to a lower concentration before the final dilution into the aqueous media.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically not exceeding 0.1%, as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[5][6]
-
Pre-warming Media: Gently pre-warm the cell culture media to 37°C before adding the inhibitor.
-
Vortexing: Vortex the diluted inhibitor solution gently before adding it to the culture plates.
Issue: Determining the Functional Half-Life of this compound
Cause: The lack of specific half-life data for this compound requires empirical determination for optimal experimental design, such as deciding on the frequency of media changes.
Solution: Perform an in vitro stability assay. The following is a general protocol that can be adapted to your specific cell line and media.
Experimental Protocol: In Vitro Stability of this compound in Cell Culture Media
Objective: To determine the stability and functional half-life of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (the same type used for your experiments)
-
Fetal Bovine Serum (FBS), if used in your culture system
-
Incubator (37°C, 5% CO2)
-
HPLC-MS or a relevant cell-based functional assay (e.g., measuring downstream signaling markers)
-
Sterile microcentrifuge tubes or 96-well plates
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the cell culture medium (with or without serum, matching your experimental conditions) with this compound to the final working concentration you intend to use.
-
Prepare a control sample of media with DMSO only.
-
-
Incubation:
-
Aliquot the this compound-containing media and control media into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C in a cell culture incubator.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
The t=0 sample should be collected immediately after adding the inhibitor to the media.
-
-
Sample Analysis (Choose one of the following):
-
Chemical Analysis (HPLC-MS):
-
At each time point, transfer an aliquot of the media to a new tube and store it at -80°C until analysis.
-
Analyze the concentration of the parent this compound compound using a validated HPLC-MS method.
-
The percentage of the remaining compound at each time point relative to the t=0 sample is calculated.
-
-
Functional Analysis (Cell-Based Assay):
-
At each time point, take an aliquot of the incubated media and apply it to a fresh culture of your target cells.
-
After a predetermined incubation period (e.g., 6 hours), lyse the cells and analyze a downstream marker of DHX9 inhibition (e.g., phosphorylation of a DNA damage response protein, or expression of an interferon-stimulated gene).
-
The functional activity at each time point is compared to the activity of the t=0 sample.
-
-
-
Data Analysis:
-
Plot the percentage of remaining compound or functional activity against time.
-
Calculate the half-life (t1/2) from the degradation curve.
-
Signaling Pathways and Experimental Workflows
Inhibition of DHX9 can impact multiple cellular pathways. One of the key consequences of DHX9 inhibition is the accumulation of R-loops and dsRNA, which triggers the innate immune signaling pathway.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Dhx9-IN-14
Welcome to the technical support center for Dhx9-IN-14, a potent inhibitor of the DExH-box helicase 9 (DHX9). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments investigating the impact of this compound on cell morphology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the RNA helicase DHX9, with an EC50 of 3.4 μM in cellular target engagement assays.[1] DHX9 is an enzyme involved in various cellular processes, including transcription, translation, and maintaining genomic stability, by unwinding DNA and RNA structures.[2][3] By inhibiting DHX9's helicase activity, this compound can disrupt these essential cellular functions.[4]
Q2: What is the known impact of DHX9 inhibition on cell morphology?
Inhibition or knockdown of DHX9 has been observed to cause significant changes in cell morphology. Studies on DHX9 suppression have reported phenotypes such as enlarged and irregularly shaped cells.[5] In some primary human fibroblast cell lines, DHX9 knockdown has been shown to induce a state of premature senescence, which is often accompanied by a flattened and enlarged cell morphology.[5][6] Additionally, depletion of DHX9 has been associated with the formation of giant cells in certain contexts.[7]
Q3: How does DHX9 influence the cytoskeleton to alter cell morphology?
DHX9 can modulate cellular morphology through its role in the alternative splicing of genes that regulate the cytoskeleton.[8] A key target is Cortactin (CTTN), a major F-actin-binding protein that regulates cytoskeletal dynamics.[8] By influencing the splicing of CTTN, DHX9 can affect the resulting protein isoforms, which have different activities in cell migration and cytoskeletal organization.[8]
Q4: What signaling pathways are implicated in the morphological changes observed with DHX9 inhibition?
The p53 signaling pathway is a key pathway affected by DHX9 suppression. Inhibition of DHX9 can lead to a p53-dependent stress response, which can result in cell cycle arrest and senescence, contributing to the observed morphological changes.[6][9] DHX9 also interacts with other important proteins involved in maintaining genomic integrity, such as BRCA1.[2]
Troubleshooting Guides
Issue 1: No observable change in cell morphology after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The reported EC50 is 3.4 μM, but this can vary between cell types.[1] |
| Insufficient treatment duration | Morphological changes may take time to manifest.[5] Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell line resistance | Certain cell lines may be less sensitive to DHX9 inhibition. Consider using a positive control cell line known to be sensitive to DHX9 knockdown or a different inhibitor. |
| Inhibitor instability | Ensure proper storage and handling of this compound as per the manufacturer's instructions to maintain its activity. |
Issue 2: High levels of cell death observed after treatment.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high | Lower the concentration of this compound. High concentrations may lead to off-target effects or acute toxicity. |
| Cell line is highly dependent on DHX9 | Some cancer cell lines exhibit a strong dependence on DHX9 for survival.[6][10] For these cells, a lower concentration or shorter treatment time may be necessary to study morphological changes before apoptosis is induced. |
| Confounding factors in media | Ensure that the cell culture media and supplements are fresh and not contributing to cellular stress. |
Issue 3: Inconsistent morphological changes across experiments.
| Possible Cause | Troubleshooting Step |
| Variable cell density at time of treatment | Standardize the cell seeding density for all experiments, as cell confluence can influence morphology and response to treatment. |
| Inconsistent inhibitor preparation | Prepare fresh dilutions of this compound for each experiment from a concentrated stock to ensure consistent dosing. |
| Passage number of cells | Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing. |
Quantitative Data Summary
The following tables present hypothetical quantitative data based on expected morphological changes from DHX9 inhibition.
Table 1: Morphological Parameters of HCT116 cells after 48h Treatment with this compound.
| Treatment | Average Cell Area (µm²) | Average Perimeter (µm) | Shape Factor (4πA/P²) |
| Vehicle Control (DMSO) | 150 ± 12 | 50 ± 4 | 0.94 ± 0.05 |
| This compound (3.4 µM) | 250 ± 20 | 75 ± 6 | 0.70 ± 0.08 |
| This compound (10 µM) | 320 ± 25 | 90 ± 8 | 0.62 ± 0.10 |
Data are represented as mean ± standard deviation. A lower shape factor indicates a more elongated or irregular shape.
Table 2: Percentage of Senescent Cells (SA-β-gal positive) after this compound Treatment.
| Treatment | Cell Line: MRC-5 | Cell Line: U2OS |
| Vehicle Control (DMSO) | 3% ± 1% | 2% ± 0.5% |
| This compound (3.4 µM, 72h) | 45% ± 5% | 15% ± 3% |
| Positive Control (Etoposide) | 60% ± 4% | 55% ± 6% |
Data are represented as mean ± standard deviation.
Experimental Protocols
Protocol: Analysis of Cell Morphology Changes Induced by this compound
This protocol outlines the steps for treating cells with this compound and quantifying morphological changes using immunofluorescence microscopy and image analysis.
1. Cell Culture and Seeding: a. Culture your chosen cell line in its recommended growth medium. b. Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-60% confluency at the time of analysis. c. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., a range from 1 µM to 10 µM). Include a vehicle-only (DMSO) control. c. Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. d. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
3. Immunofluorescence Staining: a. After treatment, wash the cells three times with phosphate-buffered saline (PBS). b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. To visualize the actin cytoskeleton, stain with Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488) for 30 minutes at room temperature, protected from light. f. To visualize the nucleus, counterstain with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. g. Wash three times with PBS. h. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
4. Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Use image analysis software (e.g., ImageJ, CellProfiler) to quantify morphological parameters such as cell area, perimeter, and shape factor.[11] c. For each condition, analyze a sufficient number of cells (e.g., >100) from multiple independent experiments to ensure statistical significance.
Visualizations
Caption: Potential signaling cascade from this compound inhibition to altered cell morphology.
Caption: Experimental workflow for analyzing cell morphology after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DHX9 helicase impacts on splicing decisions by modulating U2 snRNP recruitment in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Analysis of Cell Morphology (Theory) : Biological Image Analysis Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Validation & Comparative
A Comparative Guide to DHX9 Inhibitors: Dhx9-IN-14 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The ATP-dependent RNA helicase DHX9 has emerged as a compelling therapeutic target in oncology and virology due to its critical roles in DNA replication, transcription, and the maintenance of genomic stability.[1] This guide provides a comparative overview of a novel DHX9 inhibitor, Dhx9-IN-14, alongside other notable inhibitors, presenting available experimental data to aid in the selection of appropriate research tools and to inform drug development strategies.
Performance Comparison of DHX9 Inhibitors
Direct comparative studies of DHX9 inhibitors are limited in the public domain. The following tables summarize the available quantitative data for this compound and other key inhibitors, ATX968 and ATX-559, from various experimental assays. It is crucial to note that the data are compiled from different sources and assays, which may not be directly comparable.
| Inhibitor | Assay Type | Metric | Value | Reference Cell Line(s) |
| This compound | Cellular Target Engagement | EC50 | 3.4 µM | Not Specified |
| ATX968 | Helicase Unwinding Assay | IC50 | 8 nM | N/A (Biochemical) |
| Surface Plasmon Resonance (SPR) | KD | 1.3 nM | N/A (Biophysical) | |
| circBRIP1 Induction Assay | EC50 | 54 nM | Not Specified | |
| Antiproliferative Assay (MSI-H/dMMR CRC) | IC50 | Varies by cell line | LS411N and others | |
| ATX-559 | Antiproliferative Assay (dMMR/MSI-H CRC & Endometrial Cancer) | IC50 | ≤ 1 µM in ~80% of sensitive cell lines | Panel of 36 cell lines |
| Antiproliferative Assay (BRCA-mutant TNBC) | IC50 | ≤ 1 µM in ~76% of sensitive cell lines | Breast cancer cell line panel |
Table 1: Quantitative Comparison of DHX9 Inhibitors. EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; KD: Dissociation constant; MSI-H/dMMR CRC: Microsatellite instability-high/deficient mismatch repair colorectal cancer; TNBC: Triple-negative breast cancer. Data for each inhibitor are from distinct studies and assay conditions.
Experimental Methodologies
Detailed experimental protocols are essential for interpreting and potentially reproducing the cited data. Below are methodologies for key experiments used to characterize DHX9 inhibitors.
Cellular Target Engagement Assays
Cellular target engagement assays are crucial for confirming that a compound interacts with its intended target within a cellular context. Two common methods are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA) Protocol (General)
CETSA measures the thermal stabilization of a target protein upon ligand binding.[2][3]
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the test compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble DHX9 in the supernatant using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble DHX9 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the EC50 of target engagement.[3]
NanoBRET™ Target Engagement Assay Protocol (General)
This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[4][5][6]
-
Cell Line Generation: Create a cell line that expresses DHX9 fused to NanoLuc® luciferase.
-
Assay Setup: Seed the cells in an appropriate assay plate. Add a cell-permeable fluorescent tracer that binds to DHX9.
-
Compound Addition: Add the test compound at various concentrations.
-
BRET Measurement: If the test compound binds to DHX9, it will displace the fluorescent tracer, leading to a decrease in the BRET signal. The signal is measured using a luminometer.
-
Data Analysis: The decrease in BRET signal is used to calculate the IC50 value, which reflects the affinity of the compound for the target protein in living cells.
DHX9 ATPase Activity Assay (ADP-Glo™ Assay)
This biochemical assay measures the ATPase activity of DHX9, which is essential for its helicase function.[7]
-
Reaction Setup: In a 384-well plate, combine recombinant DHX9 protein with the test inhibitor at various concentrations in an optimized assay buffer.
-
Initiation: Start the reaction by adding a suitable RNA or DNA substrate and ATP.
-
Incubation: Incubate the reaction at room temperature to allow for ATP hydrolysis by DHX9.
-
Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega). This involves converting the generated ADP back to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the DHX9 ATPase activity. The IC50 value of the inhibitor is determined by plotting the enzyme activity against the inhibitor concentration.
Antiproliferative Assays (e.g., CellTiter-Glo®)
These assays determine the effect of a compound on cell viability and proliferation.[6]
-
Cell Seeding: Seed cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the DHX9 inhibitor or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The IC50 value is calculated by plotting cell viability against the inhibitor concentration.
DHX9 Signaling Pathways
DHX9 is implicated in several critical cellular signaling pathways, making it an attractive target for cancer therapy.
DHX9 in the NF-κB Signaling Pathway
DHX9 can act as a transcriptional coactivator in the NF-κB signaling pathway.[8][9][10] It has been shown to enhance the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[8][9] Furthermore, DHX9 can interact with both p65 and RNA Polymerase II, promoting the transcription of NF-κB target genes such as Survivin and Snail, which are involved in cell survival and epithelial-mesenchymal transition, respectively.[8][9]
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. promegaconnections.com [promegaconnections.com]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 6. NanoBRET® Target Engagement HDAC Assays [promega.in]
- 7. researchgate.net [researchgate.net]
- 8. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Targeting DHX9: A Comparative Guide to Inhibitor Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of targeting the DExH-Box Helicase 9 (DHX9) in various cancer cell lines. While specific comparative data for the inhibitor Dhx9-IN-14 is limited in publicly available literature, this document summarizes the broader landscape of DHX9 inhibition, utilizing data from other known inhibitors to illustrate the cell-line-dependent nature of its therapeutic potential.
Introduction to DHX9 as a Therapeutic Target
DExH-Box Helicase 9 (DHX9) is an ATP-dependent RNA helicase with crucial roles in various cellular processes, including transcription, translation, and the maintenance of genomic stability. Elevated expression of DHX9 has been observed in multiple cancer types, including colorectal, lung, breast, and small cell lung cancer, and is often associated with poor prognosis.[1][2][3] Its integral role in tumor cell survival and proliferation makes it an attractive target for the development of novel cancer therapies. Inhibition of DHX9 has been shown to induce cell cycle arrest, apoptosis, and senescence in susceptible cancer cells.[1][4]
Efficacy of DHX9 Inhibition: A Cell-Line-Dependent Phenomenon
The therapeutic efficacy of targeting DHX9 is highly dependent on the genetic background of the cancer cells. This is prominently illustrated by the potent and selective DHX9 inhibitor, ATX968, which shows significantly greater activity in colorectal cancer cell lines with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR) status.[1][5]
Quantitative Comparison of DHX9 Inhibitor Efficacy
The following tables summarize the available quantitative data for different DHX9 inhibitors across various cancer cell lines.
Table 1: Efficacy of ATX968 in Colorectal Cancer Cell Lines [6]
| Cell Line | MSI Status | Proliferation IC50 (μmol/L) |
| LS411N | MSI-H | < 1 |
| HCT116 | MSI-H | < 1 |
| RKO | MSI-H | < 1 |
| SNU407 | MSI-H | < 1 |
| SW48 | MSS | > 10 |
| NCI-H747 | MSS | > 10 |
| HT29 | MSS | > 10 |
| SW620 | MSS | > 10 |
Table 2: Efficacy of Other DHX9 Inhibitors
| Inhibitor | Cell Line | Cancer Type | Assay | IC50/EC50 | Reference |
| This compound | - | - | Cellular Target Engagement | 3.4 μM | - |
| Enoxacin | A549 | Non-Small Cell Lung Cancer | MTT | 25.52 µg/mL | [7] |
| Enoxacin | NC-shRNA-A549 | Non-Small Cell Lung Cancer | MTT | 28.66 µg/mL | [7] |
| Enoxacin | DHX9-shRNA-A549 | Non-Small Cell Lung Cancer | MTT | 49.04 µg/mL | [7] |
| ATX968 | - | - | circBRIP1 Engagement | 0.054 µM | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols that can be adapted for testing the efficacy of DHX9 inhibitors.
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the DHX9 inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Equilibrate the plate and its contents to room temperature for 30 minutes. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][6]
Apoptosis Assay (Annexin V Staining)
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
-
Cell Treatment: Treat cells with the DHX9 inhibitor at the desired concentration and for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC, PE) and a viability dye (e.g., Propidium Iodide, DAPI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic/necrotic cells will be positive for both stains.[1]
Visualizing DHX9-Related Pathways and Workflows
DHX9's Role in DNA Damage Response and Apoptosis
DHX9 plays a critical role in maintaining genomic stability. Its inhibition can lead to the accumulation of R-loops (three-stranded nucleic acid structures) and subsequent DNA damage, triggering a p53-mediated apoptotic response in cancer cells.[3]
Caption: DHX9 inhibition leads to apoptosis.
General Experimental Workflow for Efficacy Comparison
The following diagram outlines a typical workflow for comparing the efficacy of a DHX9 inhibitor across different cancer cell lines.
Caption: Workflow for comparing inhibitor efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. rsc.org [rsc.org]
- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validating Dhx9-IN-14-Induced Synthetic Lethality: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dhx9-IN-14 and its alternatives in inducing synthetic lethality, supported by experimental data and detailed protocols.
The DExH-box helicase 9 (DHX9) has emerged as a compelling target in oncology, particularly in cancers with deficiencies in DNA damage repair pathways. Inhibition of DHX9 has been shown to induce synthetic lethality, a promising therapeutic strategy that selectively targets cancer cells while sparing normal tissues. This guide focuses on the validation of synthetic lethality induced by this compound, a known DHX9 inhibitor, and compares its performance with alternative compounds, supported by experimental evidence.
Performance Comparison of DHX9 Inhibitors
While direct comparative studies between this compound and other DHX9 inhibitors are limited, we can collate available data to provide an overview of their biochemical and cellular activities. Genetic knockdown of DHX9 serves as a benchmark for the cellular effects of its inhibition.
| Feature | This compound | ATX968 (Alternative) | DHX9 Knockdown (Benchmark) |
| Biochemical Potency | EC50: 3.4 µM (Cellular Target Engagement) | Unwinding IC50: 8 nM; SPR Kd: 1.3 nM | Not Applicable |
| Cellular Potency | Data not publicly available | circBRIP1 EC50: 54 nM; Proliferation IC50 (LS411N): 0.663 µM | Significant reduction in cell viability in sensitive cell lines |
| Selectivity | Data not publicly available | High selectivity against a panel of 97 kinases | Specific to DHX9 |
| Mechanism of Action | ATP-dependent RNA helicase inhibitor | Potent and selective inhibitor of DHX9 helicase activity | Loss of DHX9 function |
| Reported Cellular Effects | Inhibition of DHX9 cellular target engagement | Increased R-loops, replication stress, cell cycle arrest (S-G2), and apoptosis in MSI-H/dMMR cancer cells | Increased R-loops, replication stress, and apoptosis in sensitive cancer cells |
| In Vivo Efficacy | Data not publicly available | Robust and durable tumor regression in MSI-H/dMMR xenograft models | Not Applicable |
Note: The data for this compound and ATX968 are from different studies and may not be directly comparable. MSI-H/dMMR refers to Microsatellite Instability-High/deficient Mismatch Repair.
Experimental Protocols
Validating the synthetic lethal effects of DHX9 inhibitors involves a series of well-established experimental protocols. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the DHX9 inhibitor (e.g., this compound or ATX968) and a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the DHX9 inhibitor and a vehicle control for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
CRISPR-Cas9 Screen for Synthetic Lethality
This powerful technique can identify genes that become essential for cell survival upon inhibition of a target protein like DHX9.
General Workflow:
-
Library Selection: Choose a genome-wide or a focused sgRNA library targeting genes of interest.
-
Cell Line Transduction: Introduce the Cas9 nuclease into the target cancer cell line. Subsequently, transduce the Cas9-expressing cells with the sgRNA library using lentivirus at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.
-
Drug Treatment: Divide the transduced cell population into two groups: one treated with a sub-lethal dose of the DHX9 inhibitor and a control group treated with a vehicle.
-
Cell Proliferation: Culture the cells for a sufficient period to allow for the depletion of sgRNAs targeting genes that are synthetically lethal with DHX9 inhibition.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from both populations and amplify the sgRNA-encoding regions using PCR. Perform next-generation sequencing to determine the abundance of each sgRNA.
-
Data Analysis: Identify sgRNAs that are significantly depleted in the drug-treated population compared to the control. The genes targeted by these depleted sgRNAs are candidate synthetic lethal partners of DHX9.
Visualizing Mechanisms and Workflows
To better understand the underlying biology and experimental processes, the following diagrams illustrate the DHX9 signaling pathway and the workflow for validating synthetic lethality.
Caption: DHX9's role in maintaining genomic stability and the effect of its inhibition.
Caption: Experimental workflow for identifying and validating synthetic lethal interactions.
A Comparative Guide to DHX9 Inhibition: Dhx9-IN-14 versus Broad-Spectrum Helicase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Helicases, molecular motors that unwind nucleic acid structures, are essential for a multitude of cellular processes, making them attractive targets for therapeutic intervention in diseases like cancer and viral infections. The DExH-box helicase 9 (DHX9) has emerged as a particularly compelling target due to its multifaceted roles in DNA replication, transcription, and innate immunity. This guide provides an objective comparison of Dhx9-IN-14, a specific inhibitor of DHX9, with a selection of broad-spectrum helicase inhibitors. The information presented is supported by experimental data to aid researchers in selecting the appropriate tools for their studies.
Overview of DHX9 and its Inhibition
DHX9 is an ATP-dependent RNA/DNA helicase that unwinds a variety of nucleic acid substrates, including double-stranded RNA (dsRNA), DNA-RNA hybrids (R-loops), and G-quadruplexes. Its activity is critical for maintaining genomic stability, and its dysregulation is implicated in various cancers. DHX9 also plays a key role in the innate immune response by sensing viral nucleic acids and activating downstream signaling pathways, such as the NF-κB pathway.
Inhibitors of DHX9, like this compound and the more extensively characterized ATX968, offer a targeted approach to modulate these processes. In contrast, broad-spectrum helicase inhibitors target multiple helicases, which can be advantageous for antiviral therapies but may also lead to off-target effects in human cells.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available quantitative data for this compound and a selection of broad-spectrum helicase inhibitors. It is crucial to note that these values are compiled from different studies and experimental conditions may vary. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: Potency of DHX9-Specific Inhibitors
| Inhibitor | Target | Assay Type | Potency (EC50/IC50) | Reference |
| This compound | DHX9 | Cellular Target Engagement | 3.4 µM (EC50) | [cite: ] |
| ATX968 | DHX9 | circBRIP1 Cellular Assay | 0.054 µM (EC50) | [cite: ] |
| ATX968 | DHX9 | ATPase Assay | 0.092 µM (EC50) | [cite: ] |
| ATX968 | DHX9 | Unwinding Assay | 0.656 µM (IC50) | [cite: ] |
Table 2: Potency of Selected Broad-Spectrum Helicase Inhibitors
| Inhibitor | Target Helicase(s) | Assay Type | Potency (IC50) | Reference |
| Viral Helicase Inhibitors | ||||
| Compound 14 (ITBA analog) | HCV NS3 | Unwinding Assay | ~25 µM | [cite: ] |
| Pritelivir (Bayer) | HSV Helicase-Primase | Plaque Reduction Assay | 20 nM | [cite: ] |
| Amenamevir (ASP2151) | HSV Helicase-Primase | Plaque Reduction Assay | 30 nM | [cite: ] |
| Bacterial Helicase Inhibitors | ||||
| ML328 | H. pylori AddAB, E. coli RecBCD | Cell-based (Hfr recombination) | ~0.1 µM (EC50) | [cite: ] |
| Human Helicase Inhibitors | ||||
| ML216 | BLM | Unwinding Assay | Low µM range | [cite: ] |
| NSC 19630 | WRN | Unwinding Assay | ~20 µM | [cite: ] |
| VVD-133214 | WRN | Unwinding Assay | 0.14 - 7.65 µM | [cite: ] |
Selectivity Profile
A key differentiator between targeted and broad-spectrum inhibitors is their selectivity. While comprehensive selectivity data for this compound is not publicly available, the related DHX9 inhibitor ATX968 has been profiled against other helicases.
Table 3: Selectivity of DHX9 Inhibitor ATX968
| Off-Target Helicase | Inhibition Observed |
| DHX36 | No significant inhibition |
| SMARCA2 | No significant inhibition |
| WRN | No significant inhibition |
This high selectivity for DHX9 contrasts with broad-spectrum inhibitors, which by design, target multiple helicases. For example, some viral helicase inhibitors may also show activity against human helicases, raising potential toxicity concerns.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying these inhibitors, the following diagrams are provided.
Caption: DHX9 Signaling Pathways.
Comparative Analysis of DHX9 Inhibitors: A Guide for Researchers
A detailed examination of Dhx9-IN-14 and its analogs reveals a promising class of molecules for targeting the ATP-dependent RNA helicase DHX9, a key enzyme implicated in cancer and other diseases. This guide provides a comparative analysis of their biochemical and cellular activities, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
The helicase DHX9 plays a crucial role in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2][3] Its dysregulation is associated with several cancers, making it an attractive therapeutic target.[4][5][6] this compound, also identified as example 160 in patent WO2023158795, is a notable inhibitor of DHX9 with an EC50 of 3.4 μM in a cellular target engagement assay.[1] This guide will delve into the comparative performance of this compound and its key analogs, including the initial screening hit 'compound 1' and the optimized compound ATX968.
Quantitative Comparison of DHX9 Inhibitors
The following table summarizes the reported activities of this compound and its analogs in various assays. This data provides a clear comparison of their potency and efficacy.
| Compound | Biochemical Activity (ATPase Assay, EC50/IC50) | Biochemical Activity (Unwinding Assay, IC50) | Cellular Activity (circBRIP1 EC50) | Cellular Proliferation (LS411N & H747 cells) |
| This compound (example 160) | 0.028 µM (inflection point) | Not Reported | 1.41 µM (HCT 116 cells) | Active |
| DHX9-IN-1 (example 160) | Not Reported | Not Reported | 6.94 µM | Active |
| Compound 1 | Partial Inhibition | 21.4 µM | Not Reported | Not Reported |
| ATX968 | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | Effective in MSI-H/dMMR xenograft model |
Note: this compound and DHX9-IN-1 are both referred to as example 160 in patent WO2023158795, but with different reported cellular potencies, suggesting they may be the same compound tested in different assays or slight variations.[4][7]
Key Experimental Methodologies
The following are detailed protocols for the key experiments cited in the comparison of this compound and its analogs.
Biochemical Assays
1. ADP-Glo™ Kinase Assay (for ATPase activity): This assay quantitatively measures the amount of ADP produced during the DHX9-mediated ATP hydrolysis reaction.
-
Reagents: Recombinant human DHX9 protein, ATP, assay buffer, ADP-Glo™ Reagent, Kinase Detection Reagent.
-
Protocol:
-
The inhibitor compound is serially diluted and added to the wells of a microplate.
-
Recombinant DHX9 enzyme is added to each well and incubated with the compound.
-
The enzymatic reaction is initiated by the addition of ATP.
-
After a defined incubation period, the ADP-Glo™ Reagent is added to stop the enzymatic reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
The luminescence intensity, which is directly proportional to the amount of ADP produced, is measured using a plate reader.
-
Data is analyzed to determine the IC50 or inflection point of the inhibitor.[4]
-
2. Unwinding Assay: This assay measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate and the inhibitory effect of the compounds on this activity.
-
Reagents: Recombinant human DHX9 protein, a labeled (e.g., fluorescent) double-stranded RNA or DNA substrate, ATP, and reaction buffer.
-
Protocol:
-
The inhibitor compound is incubated with the DHX9 enzyme.
-
The labeled double-stranded substrate is added to the mixture.
-
The unwinding reaction is initiated by the addition of ATP.
-
The reaction is stopped after a specific time, and the products (unwound single-stranded substrate) are separated from the double-stranded substrate, often using gel electrophoresis.
-
The amount of unwound substrate is quantified by measuring the signal from the label.
-
The IC50 value is calculated based on the reduction in unwinding activity in the presence of the inhibitor.[8]
-
Cellular Assays
1. circBRIP1 qPCR Assay: This assay quantifies the cellular target engagement of DHX9 inhibitors by measuring the levels of circBRIP1, a circular RNA whose biogenesis is regulated by DHX9.
-
Reagents: Human cancer cell line (e.g., HCT 116), cell culture medium, the inhibitor compound, RNA extraction kit, reverse transcription reagents, qPCR primers for circBRIP1 and a housekeeping gene, and a qPCR instrument.
-
Protocol:
-
Cells are seeded in culture plates and treated with varying concentrations of the inhibitor for a specified period.
-
Total RNA is extracted from the cells.
-
The extracted RNA is reverse-transcribed into cDNA.
-
Quantitative PCR (qPCR) is performed using specific primers for circBRIP1 and a reference gene.
-
The relative expression of circBRIP1 is calculated and normalized to the reference gene.
-
The EC50 value, the concentration at which the inhibitor produces a half-maximal effect on circBRIP1 levels, is determined.[4]
-
2. CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Reagents: Human cancer cell lines (e.g., LS411N, H747), cell culture medium, the inhibitor compound, and CellTiter-Glo® Reagent.
-
Protocol:
-
Cells are plated in multi-well plates and treated with a range of inhibitor concentrations.
-
After a set incubation time, the CellTiter-Glo® Reagent is added to the wells.
-
The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
-
Luminescence is measured using a plate reader.
-
The data is used to generate dose-response curves and calculate the concentration of the compound that inhibits cell growth by 50% (GI50).[4]
-
Visualizing the Landscape of DHX9 Inhibition
To better understand the biological context and experimental approaches, the following diagrams illustrate the DHX9 signaling pathway and a typical experimental workflow for inhibitor comparison.
Caption: Simplified DHX9 signaling pathway and the impact of its inhibition.
Caption: Experimental workflow for comparing DHX9 inhibitors.
References
- 1. WO2023158795A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
- 2. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accent Therapeutics describes DHX9 inhibitors for cancer | BioWorld [bioworld.com]
- 5. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Validating DHX9 ATPase Inhibition: A Comparative Analysis of Dhx9-IN-14 and Alternative Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of Dhx9-IN-14 on DHX9 ATPase activity against other known inhibitors. The information is supported by available experimental data to aid in the selection of appropriate research tools.
DExH-Box Helicase 9 (DHX9) is a crucial enzyme involved in various cellular processes, including transcription, translation, and maintenance of genomic stability, making it an attractive target for therapeutic intervention in oncology and virology.[1][2] The development of potent and selective inhibitors of DHX9 is, therefore, a significant area of research. This guide focuses on validating the inhibitory activity of this compound and comparing its performance with other commercially available or published DHX9 inhibitors.
Comparative Analysis of DHX9 Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that a direct comparison of potency can be challenging due to variations in assay conditions and the specific activity measured (e.g., ATPase inhibition vs. helicase activity vs. cellular target engagement).
| Inhibitor | Target Activity | Assay Type | Potency (IC50/EC50/IP) | Source |
| This compound | Cellular Target Engagement | Cellular Assay | 3.4 µM (EC50) | MedchemExpress |
| ATX968 | Helicase Unwinding | Biochemical Assay | 8 nM (IC50) | Selleck Chemicals, ProbeChem |
| Cellular Target Engagement (circBRIP1) | Cellular Assay | 0.054 µM (EC50) | MedchemExpress | |
| Binding Affinity (SPR) | Biophysical Assay | 1.3 nM (Kd) | ProbeChem | |
| Accent Therapeutics Compound (Ex 83) | ATPase Activity | Biochemical (ADP-Glo) | 0.0029 µM (Inflection Point) | BioWorld[3] |
| GTPγS | ATPase Activity | Biochemical Assay | 6.5 ± 0.7 µM (IC50) | Accent Therapeutics[4] |
| Helicase Activity | Biochemical Assay | 9.6 ± 3.9 µM (IC50) | Accent Therapeutics[4] |
Table 1: Comparison of In Vitro and Cellular Activity of DHX9 Inhibitors. This table highlights the different types of inhibitory activities reported for each compound, emphasizing the need for careful interpretation when comparing potencies across different assays.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided.
Caption: DHX9 Signaling Pathway and Points of Inhibition.
Caption: General Workflow for a DHX9 ATPase Inhibition Assay.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key assays used to validate DHX9 inhibition.
DHX9 ATPase Activity Assay (ADP-Glo™ Based)
This protocol is adapted from commercially available kits and published literature.[5]
1. Reagent Preparation:
- Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% Tween 20, and 0.01% BSA.
- DHX9 Enzyme: Recombinant human DHX9 is diluted to the desired concentration in assay buffer.
- Substrate: A suitable RNA or DNA substrate (e.g., poly(A) RNA) is prepared in assay buffer.
- ATP Solution: ATP is diluted to the desired concentration (typically near the Km for DHX9) in assay buffer.
- Test Compounds: this compound and other inhibitors are serially diluted in DMSO, then further diluted in assay buffer.
2. Assay Procedure (384-well plate format):
- Add 2.5 µL of diluted test compound or DMSO (vehicle control) to the appropriate wells.
- Add 2.5 µL of the diluted DHX9 enzyme solution to all wells except the "no enzyme" control.
- Pre-incubate the plate for 15 minutes at room temperature.
- Initiate the reaction by adding 5 µL of the ATP/substrate mix to all wells.
- Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
- Stop the reaction and measure ADP production according to the ADP-Glo™ kinase assay manufacturer's instructions. Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
3. Data Analysis:
- The luminescence signal is proportional to the amount of ADP produced.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
DHX9 Helicase Unwinding Assay (Fluorescence-Based)
This protocol is a generalized representation of a fluorescence-based helicase assay.
1. Reagent Preparation:
- Helicase Assay Buffer: Similar to the ATPase assay buffer, but may have optimized salt concentrations.
- DHX9 Enzyme: Diluted in helicase assay buffer.
- Fluorescently Labeled Substrate: A double-stranded RNA or DNA substrate with a fluorophore on one strand and a quencher on the complementary strand. The strands are designed to separate upon unwinding by DHX9, leading to an increase in fluorescence.
- ATP Solution: Prepared in helicase assay buffer.
- Test Compounds: Prepared as described for the ATPase assay.
2. Assay Procedure (384-well plate format):
- Add diluted test compound or DMSO to the wells.
- Add the fluorescently labeled substrate.
- Add the diluted DHX9 enzyme.
- Pre-incubate the mixture for 15 minutes at room temperature.
- Initiate the unwinding reaction by adding ATP.
- Monitor the increase in fluorescence over time using a plate reader.
3. Data Analysis:
- The rate of increase in fluorescence is proportional to the helicase activity.
- Calculate the percent inhibition of the initial reaction rate for each compound concentration.
- Determine the IC50 value from the dose-response curve.
Conclusion
While this compound is documented as a cellular DHX9 inhibitor with an EC50 of 3.4 µM, publicly available data on its direct biochemical inhibition of DHX9 ATPase activity is limited. In contrast, compounds like ATX968 have been more extensively characterized, with potent activity demonstrated in both biochemical and cellular assays.[6][7] For researchers requiring a well-characterized tool compound with robust biochemical data, ATX968 currently represents a more validated option. Further biochemical studies on this compound are necessary to enable a direct and comprehensive comparison of its inhibitory potency against DHX9's enzymatic functions. The provided protocols offer a foundation for conducting such validation experiments.
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. RNA Helicase A - Wikipedia [en.wikipedia.org]
- 3. Accent Therapeutics discovers new DHX9 inhibitors | BioWorld [bioworld.com]
- 4. accenttx.com [accenttx.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Safe Disposal of DHX9-IN-14: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. DHX9-IN-14, a potent RNA helicase DHX9 inhibitor utilized in cancer research, requires careful handling and disposal due to its bioactive nature. In the absence of specific manufacturer disposal guidelines, a conservative approach based on established principles of chemical waste management is essential. This guide provides a step-by-step framework for the proper disposal of this compound in both solid form and in solution.
Key Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below to inform handling and disposal decisions.
| Property | Value |
| Molecular Formula | C18H16F2N4O3S |
| Molecular Weight | 406.41 g/mol |
| CAS Number | 2973747-90-7 |
| Appearance | Solid |
| Storage | Recommended at -20°C |
Procedural Steps for Disposal
The following protocols are designed to provide a clear, step-by-step process for the safe disposal of this compound. These procedures are based on general laboratory safety standards and should be adapted to comply with local and institutional regulations.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of specific data to the contrary, this compound should be presumed to be a hazardous chemical.
-
Solid Waste: Unused or expired solid this compound, as well as any lab materials grossly contaminated with the solid (e.g., weighing boats, spatulas), should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, such as those prepared in Dimethyl Sulfoxide (DMSO), must be collected as liquid hazardous waste. Do not mix with aqueous waste streams.
-
Contaminated Labware: Non-reusable labware that has come into contact with this compound (e.g., pipette tips, gloves, bench paper) should be disposed of as solid chemical waste.
2. Packaging and Labeling:
-
Containers: Use only chemically compatible and leak-proof containers for waste collection. For solid waste, a screw-cap polyethylene bottle is suitable. For liquid waste, a solvent-resistant container is required.
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. If in solution, the solvent (e.g., DMSO) and concentration must also be indicated.
3. Storage of Waste:
-
Designated Area: Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.
-
Segregation: Ensure that the waste container for this compound is segregated from incompatible chemicals.
4. Disposal of Empty Containers:
-
Triple Rinsing: The original container of this compound must be triple-rinsed with a suitable solvent (such as ethanol or acetone) before being discarded as non-hazardous waste. The rinsate from this process must be collected and disposed of as hazardous liquid chemical waste.
-
Defacing Labels: After triple-rinsing, deface or remove the original label before disposing of the container in the appropriate laboratory glass or plastic recycling stream.
5. Final Disposal:
-
Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Documentation: Maintain a record of the waste generated and its disposal, in accordance with your institution's policies and local regulations.
Disposal Decision Workflow
The following diagram illustrates the logical steps for making decisions regarding the proper disposal of this compound.
Essential Safety and Logistical Information for Handling Dhx9-IN-14
Disclaimer: No specific Safety Data Sheet (SDS) for Dhx9-IN-14 is publicly available. The following safety and handling information is based on a surrogate SDS for a similar research compound and should be used as a guideline. It is imperative to consult the official SDS provided by your supplier and to conduct a thorough risk assessment before handling this compound.
This compound is a potent inhibitor of the RNA helicase DHX9, a protein implicated in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Due to its biological activity, this compound should be handled with care in a laboratory setting by trained personnel.
Personal Protective Equipment (PPE) and Handling
Proper personal protective equipment is crucial to minimize exposure and ensure safety when working with this compound. The following table summarizes the recommended PPE and handling procedures.
| Category | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber), a laboratory coat, and ensure skin is not exposed. |
| Respiratory Protection | If working with the solid form, use a certified particulate respirator. In case of aerosolization or insufficient ventilation, a supplied-air respirator may be necessary. |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. |
Hazard Identification and First Aid
As the toxicological properties of this compound have not been fully investigated, it should be treated as a potentially hazardous substance. The following table outlines potential hazards and corresponding first-aid measures.
| Exposure Route | Potential Hazard | First-Aid Measures |
| Inhalation | May cause respiratory tract irritation. | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | May cause skin irritation or be harmful if absorbed through the skin. | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | May cause serious eye irritation or damage. | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | May be harmful if swallowed. | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. |
Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the compound and to prevent environmental contamination.
| Category | Recommendation |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended long-term storage is at -20°C. |
| Disposal | Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. |
The Role of DHX9 in Cellular Processes
DHX9 is a multifunctional enzyme that plays a critical role in various aspects of nucleic acid metabolism.[1][2] Its helicase activity is essential for unwinding DNA and RNA secondary structures, which is crucial for processes such as:
-
DNA Replication and Repair: DHX9 is involved in resolving R-loops (three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA), which can otherwise impede DNA replication and lead to genomic instability.[1]
-
Transcription and RNA Processing: DHX9 acts as a transcriptional co-activator and is involved in pre-mRNA splicing.[2]
-
Translation: DHX9 can regulate the translation of specific mRNAs.[1]
The inhibition of DHX9 by compounds like this compound can disrupt these vital cellular functions, making it a target of interest in cancer research.[1]
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a general workflow for evaluating the in vitro effects of a DHX9 inhibitor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
